Butyryl-L-carnitine
Description
structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
(3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFHHGCZUCMBN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180266 | |
| Record name | Butyrylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Butyrylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25576-40-3 | |
| Record name | Butyryl-L-carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25576-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025576403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyrylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyrylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Butyryl-L-Carnitine Biosynthesis in Mammals: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyryl-L-carnitine, a short-chain acylcarnitine, plays a crucial role in mammalian energy metabolism, particularly in the transport and oxidation of fatty acids. Its biosynthesis is a key process for cellular energy homeostasis and is implicated in various physiological and pathological states. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in mammals, detailing the core enzymatic reactions, subcellular localization, regulatory mechanisms, and methodologies for its study. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, cellular biology, and pharmacology.
Introduction to this compound
This compound is an ester formed from the conjugation of a butyryl group with L-carnitine. L-carnitine and its acyl esters are essential for the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. While long-chain acylcarnitines are the primary vehicles for fatty acid transport, short-chain acylcarnitines like this compound are important for buffering the mitochondrial acyl-CoA/CoA ratio and for the transport of short-chain fatty acids. Elevated or depleted levels of this compound have been associated with various metabolic disorders, making its biosynthetic pathway a subject of significant research interest.
The Core Biosynthesis Pathway
The biosynthesis of this compound is a reversible enzymatic reaction catalyzed by carnitine acyltransferases. The primary substrates for this reaction are butyryl-coenzyme A (butyryl-CoA) and L-carnitine.
Reaction: Butyryl-CoA + L-Carnitine ⇌ this compound + Coenzyme A
Key Enzymes
Two primary enzymes are responsible for the synthesis of this compound in mammals:
-
Carnitine Acetyltransferase (CrAT): Primarily known for its role in acetyl-CoA metabolism, CrAT also exhibits significant activity with other short-chain acyl-CoAs, including butyryl-CoA. It is a key enzyme in buffering the short-chain acyl-CoA pool in mitochondria and peroxisomes.[1][2]
-
Carnitine Octanoyltransferase (CrOT): This enzyme has a broader substrate specificity than CrAT, with a preference for medium-chain acyl-CoAs. However, it also demonstrates activity towards short-chain acyl-CoAs like butyryl-CoA.[3][4] CrOT is predominantly located in peroxisomes.[2]
Substrate Source: Butyryl-CoA
The availability of butyryl-CoA is a critical determinant of this compound synthesis. Butyryl-CoA is an intermediate in several metabolic pathways:
-
Fatty Acid β-Oxidation: The breakdown of fatty acids with an even number of carbons in mitochondria and peroxisomes generates acetyl-CoA. The oxidation of fatty acids with an odd number of carbons, as well as the final round of oxidation of some even-chain fatty acids, can produce butyryl-CoA.
-
Amino Acid Catabolism: The degradation of the branched-chain amino acid valine is a significant source of isobutyryl-CoA, an isomer of butyryl-CoA.[5]
-
Microbial Fermentation: In the gut, microbial fermentation of dietary fibers produces short-chain fatty acids, including butyrate. Absorbed butyrate can be activated to butyryl-CoA in various tissues.[6]
Subcellular Localization
The biosynthesis of this compound occurs in cellular compartments where both the necessary enzymes and substrates are present:
-
Mitochondria: The mitochondrial matrix is a primary site for this compound synthesis, where CrAT is abundant.[2] This allows for the buffering of butyryl-CoA levels generated from fatty acid and amino acid metabolism.
-
Peroxisomes: Peroxisomes are also involved in fatty acid β-oxidation and contain both CrAT and CrOT, contributing to the peroxisomal pool of this compound.[2][3]
Regulation of the Biosynthesis Pathway
The synthesis of this compound is regulated by several factors, primarily through the modulation of carnitine acyltransferase activity and substrate availability.
Allosteric Regulation
-
Malonyl-CoA: Malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), the outer mitochondrial membrane-bound carnitine acyltransferase. While its direct effect on CrAT and CrOT is less pronounced, high levels of malonyl-CoA can indirectly reduce the overall flux of fatty acids into the mitochondria, thereby affecting the pool of butyryl-CoA available for this compound synthesis.[7][8][9]
Hormonal and Transcriptional Regulation
The expression and activity of carnitine acyltransferases can be influenced by hormones and other signaling molecules:
-
Insulin and Glucagon: These hormones play a central role in regulating fatty acid metabolism. Insulin generally promotes fatty acid synthesis and inhibits β-oxidation, leading to lower levels of acyl-CoAs, including butyryl-CoA. Conversely, glucagon stimulates fatty acid oxidation.[10][11]
-
Thyroid Hormones: Thyroid hormones have been shown to increase the activity of carnitine acyltransferases, potentially leading to an increased capacity for this compound synthesis.[12]
-
Dehydroepiandrosterone (DHEA) and Clofibrate: These compounds have been shown to increase the transcription rates and activity of carnitine acyltransferases.[13]
Quantitative Data
The following table summarizes the available kinetic parameters for mammalian carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CrOT) with butyryl-CoA as a substrate.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/µg enzyme) | Source |
| Carnitine Acetyltransferase (CrAT) | Butyryl-CoA | 499 | 10.7 | [14] |
| Carnitine Octanoyltransferase (CrOT) | Butyryl-CoA | - | - | - |
Experimental Protocols
Enzymatic Assay for this compound Biosynthesis
This protocol is adapted from standard carnitine acetyltransferase assays and can be used to measure the formation of this compound. The principle involves measuring the release of Coenzyme A (CoA) from butyryl-CoA, which can be detected spectrophotometrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Purified CrAT or CrOT enzyme, or mitochondrial/peroxisomal fractions
-
Butyryl-CoA solution
-
L-Carnitine solution
-
DTNB solution
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and L-carnitine in a cuvette.
-
Add the enzyme preparation to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 37°C) to establish a baseline.
-
Initiate the reaction by adding butyryl-CoA.
-
Monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of CoA release and thus to the rate of this compound synthesis.
-
Calculate the enzyme activity based on the molar extinction coefficient of the DTNB-CoA adduct.
Quantification of this compound by HPLC-MS/MS
This method allows for the sensitive and specific quantification of this compound in biological samples.
Sample Preparation:
-
Extraction: Extract acylcarnitines from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, often involving protein precipitation with methanol or acetonitrile.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and detection sensitivity, acylcarnitines can be derivatized. A common method is butylation using butanolic-HCl.
-
Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to isolate and concentrate the acylcarnitines from the extract.
HPLC-MS/MS Analysis:
-
Chromatography: Separate the acylcarnitines using a C18 reversed-phase HPLC column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Detect and quantify the eluting acylcarnitines using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The characteristic transition for this compound is the precursor ion (m/z) to a product ion of m/z 85 (corresponding to the carnitine backbone).
-
Quantification: Use a stable isotope-labeled internal standard (e.g., d3-butyryl-L-carnitine) and a calibration curve to accurately quantify the concentration of this compound in the sample.[15][16][17]
Conclusion and Future Directions
The biosynthesis of this compound is a fundamental metabolic process in mammals, intricately linked to fatty acid and amino acid metabolism. The key enzymes, CrAT and CrOT, facilitate the reversible conversion of butyryl-CoA and L-carnitine, primarily within the mitochondria and peroxisomes. The regulation of this pathway is complex, involving allosteric effectors, hormonal signals, and transcriptional control.
Future research should focus on elucidating the specific signaling pathways that directly modulate the activity of CrAT and CrOT in the context of this compound synthesis. A deeper understanding of the tissue-specific regulation and the precise physiological roles of this compound will be crucial for developing novel therapeutic strategies targeting metabolic diseases. The development of more specific inhibitors or activators of CrAT and CrOT could provide valuable tools for both basic research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 3. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 4. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. babraham.ac.uk [babraham.ac.uk]
- 7. Sensitivity of carnitine acyltransferase I to malonyl-CoA inhibition in isolated rat liver mitochondria is quantitatively related to hepatic malonyl-CoA concentration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malonyl CoA inhibition of carnitine palmityltransferase in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Malonyl-CoA inhibition of peroxisomal carnitine octanoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutritional and Hormonal Regulation of Citrate and Carnitine/Acylcarnitine Transporters: Two Mitochondrial Carriers Involved in Fatty Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that the sensitivity of carnitine palmitoyltransferase I to inhibition by malonyl-CoA is an important site of regulation of hepatic fatty acid oxidation in the fetal and newborn rabbit. Perinatal development and effects of pancreatic hormones in cultured rabbit hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of carnitine acyltransferase synthesis in lean and obese Zucker rats by dehydroepiandrosterone and clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genecards.org [genecards.org]
- 15. 丁酰基- L -肉碱 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 16. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Function of Butyryl-L-Carnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyryl-L-carnitine is an endogenous short-chain acylcarnitine that plays a crucial role in cellular energy metabolism. Formed from the esterification of L-carnitine with a butyryl group derived from butyryl-CoA, it is an intermediate in fatty acid oxidation and amino acid metabolism. Beyond its established role in the transport of fatty acids into the mitochondrial matrix for β-oxidation via the carnitine shuttle, this compound is gaining attention for its potential as a prodrug of butyrate, a histone deacetylase (HDAC) inhibitor with neuroprotective and anti-inflammatory properties. Elevated levels of this compound in plasma and urine are recognized as biomarkers for certain inborn errors of metabolism, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency. This technical guide provides an in-depth overview of the core endogenous functions of this compound, including its biosynthesis, metabolic roles, and physiological effects. Detailed experimental protocols for its quantification, along with visualizations of key metabolic and signaling pathways, are presented to support further research and drug development in this area.
Biosynthesis and Transport of this compound
The endogenous pool of this compound is primarily generated through two main pathways: the carnitine biosynthesis pathway and the esterification of L-carnitine with butyryl-CoA.
L-Carnitine Biosynthesis
L-carnitine is synthesized from the essential amino acids lysine and methionine, primarily in the liver, kidneys, and brain. The biosynthesis involves a series of enzymatic reactions that convert trimethyllysine to carnitine.
.dot
Caption: L-Carnitine Biosynthesis Pathway.
Formation of this compound
This compound is formed by the enzymatic transfer of a butyryl group from butyryl-CoA to L-carnitine. This reaction is catalyzed by carnitine acyltransferases.
Transport
This compound, like other carnitine derivatives, is transported across cellular and mitochondrial membranes by specific transporters. The organic cation/carnitine transporter 2 (OCTN2) is a high-affinity, low-capacity transporter for this compound, while the amino acid transporter ATB^0,^+^ acts as a low-affinity, high-capacity transporter.[1][2]
Metabolic Roles of this compound
The primary metabolic function of this compound is intertwined with fatty acid metabolism and the regulation of the intramitochondrial acyl-CoA/CoA ratio.
Role in the Carnitine Shuttle
The carnitine shuttle is a critical mechanism for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation. While this compound is a short-chain acylcarnitine, the enzymes of the carnitine shuttle system, such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), and the carnitine-acylcarnitine translocase (CACT), facilitate the transport of various acylcarnitines.
Caption: Butyrate-Mediated HDAC Inhibition Pathway.
Biomarker of Metabolic Disorders
Elevated concentrations of this compound in blood and urine are a key diagnostic marker for short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inborn error of fatty acid metabolism. [3]In this condition, the impaired activity of SCAD leads to the accumulation of butyryl-CoA, which is then converted to this compound.
Quantitative Data
The endogenous concentration of this compound can vary depending on the biological matrix, and physiological and pathological conditions.
| Biological Matrix | Condition | Concentration (µM) | Reference(s) |
| Human Plasma | Healthy Adult | 0.17 ± 0.02 | [4] |
| Human Plasma | SCAD Deficiency | Significantly elevated | [5] |
| Human Muscle | Healthy Adult | High concentration of total carnitine | [6] |
| Human Liver | Healthy Adult | High concentration of total carnitine | [7] |
| Human Brain | Developing | Low concentration of total carnitine |
Experimental Protocols
The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in human plasma.
5.1.1. Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole)
5.1.2. Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µM in water) to each plasma sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
5.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
This compound: m/z 232.2 → 85.1
-
This compound-d3: m/z 235.2 → 85.1
-
-
5.1.4. Data Analysis and Quantification
-
Construct a calibration curve using the analytical standards of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.
.dot
Caption: Experimental Workflow for this compound Quantification.
Conclusion and Future Directions
This compound is a multifaceted endogenous molecule with significant roles in energy metabolism and potential as a biomarker and therapeutic agent. Its function extends beyond the classical view of acylcarnitines in fatty acid transport, encompassing the modulation of gene expression through the delivery of butyrate. Future research should focus on elucidating the precise tissue-specific concentrations of this compound in health and disease, further defining its role in neurological processes, and exploring its therapeutic potential as a targeted butyrate prodrug. A deeper understanding of the signaling pathways modulated by this compound will be crucial for the development of novel therapeutic strategies for a range of metabolic and neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Butyrylcarnitine (HMDB0002013) [hmdb.ca]
- 4. Persistent increase of plasma butyryl/isobutyrylcarnitine concentrations as marker of SCAD defect and ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Carnitine in Enhancing Physical Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carnitine measurements in liver, muscle tissue, and blood in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine concentration during the development of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Butyryl-L-carnitine in Fatty Acid Metabolism
Abstract
L-carnitine and its acyl esters are fundamental to cellular energy metabolism, particularly the oxidation of fatty acids. This compound, a short-chain acylcarnitine, plays a critical role in this process. It is formed from the esterification of L-carnitine with a butyryl group derived from butyryl-coenzyme A (CoA). This guide provides a comprehensive overview of this compound's function, focusing on its involvement in the carnitine shuttle, its role in buffering the intramitochondrial acyl-CoA pool, and its significance as a biomarker for certain metabolic disorders. Detailed experimental protocols for the analysis of acylcarnitines and related enzyme activities are provided, alongside quantitative data and visual representations of key metabolic and experimental pathways.
Introduction: The Central Role of L-Carnitine in Fatty Acid Oxidation
Fatty acid oxidation (FAO) is a major bioenergetic pathway, especially in high-energy-demand tissues like the heart and skeletal muscle.[1][2] The process occurs within the mitochondrial matrix, where fatty acids are broken down via β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle.[3] However, the inner mitochondrial membrane is impermeable to long-chain fatty acids.[4][5] The transport of these molecules into the mitochondrial matrix is facilitated by the carnitine shuttle system , a mechanism critically dependent on L-carnitine (β-hydroxy-γ-trimethylaminobutyric acid).[6][7]
L-carnitine functions as a carrier molecule, forming acylcarnitine esters that can be transported across the inner mitochondrial membrane.[7] This process is essential for utilizing long-chain fatty acids for energy production and for maintaining a healthy balance between free coenzyme A (CoA) and acyl-CoA species within the mitochondria.[4] this compound, as an ester of L-carnitine, is an integral part of this metabolic network.
The Carnitine Shuttle and this compound's Place
The carnitine shuttle consists of three key enzymes and a transporter that work in concert to move fatty acyl groups into the mitochondria.
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines.[5][8]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for free L-carnitine.[5][9]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting the imported acylcarnitines back into acyl-CoAs and releasing free L-carnitine.[5][8]
The regenerated acyl-CoA is then available for β-oxidation. While the shuttle is primarily discussed in the context of long-chain fatty acids, the enzymes involved, particularly carnitine acetyltransferases and carnitine octanoyltransferases, can also handle short- and medium-chain acyl groups.
This compound is formed from butyryl-CoA, a product of short-chain fatty acid metabolism or the breakdown of some amino acids.[10] This conversion is catalyzed by carnitine acyltransferases and serves a crucial function in buffering the intramitochondrial acyl-CoA/CoA ratio.[4][10] By converting short-chain acyl-CoAs into their carnitine esters, the cell can transport these moieties out of the mitochondria or prevent the sequestration of the essential free CoA pool, which is vital for numerous metabolic reactions, including the citric acid cycle.[4]
Quantitative Data on this compound Transport and Effects
This compound, like free L-carnitine, is transported across cellular membranes by specific transporters. Its interaction with these transporters has been quantitatively characterized, highlighting its potential as a prodrug for delivering both butyrate and L-carnitine.[1][11]
| Transporter | Substrate/Inhibitor | Parameter | Value | Cell System | Reference |
| ATB⁰⁺ | This compound | K₀.₅ | 1.4 ± 0.1 mM | Xenopus laevis oocytes | [1][11] |
| ATB⁰⁺ | This compound | IC₅₀ (vs. Glycine) | 4.6 ± 0.7 mM | Mammalian cells | [1][11] |
| OCTN2 | This compound | K₀.₅ | 0.40 ± 0.02 µM | Xenopus laevis oocytes | [1][11] |
| OCTN2 | This compound | IC₅₀ (vs. Carnitine) | 1.5 ± 0.3 µM | Mammalian cells | [1][11] |
Table 1: Kinetic parameters of this compound transport. K₀.₅ represents the substrate concentration at half-maximal transport current, and IC₅₀ is the half-maximal inhibitory concentration.
The data indicates that ATB⁰⁺ acts as a low-affinity, high-capacity transporter, while OCTN2 is a high-affinity, low-capacity transporter for this compound.[1][11]
| Study Type | Intervention | Subjects | Outcome Measure | Result | Reference |
| Human Interventional Study | L-carnitine supplementation (3g/day for 10 days) | Healthy adults | ¹³CO₂ exhalation from ¹³C-palmitic acid | Significant increase in long-chain fatty acid oxidation | [12] |
| Human Interventional Study | L-carnitine treatment vs. no treatment | Patients with Primary Carnitine Deficiency (PCD) | Total fatty acid oxidation rate during exercise | 12.3 vs 8.5 µmol·kg⁻¹·min⁻¹ (P=0.008) | [13] |
| Animal Model (Mouse) | L-carnitine supplementation in obese mice | High-fat diet-induced obese mice | Atrial Fibrillation (AF) susceptibility | Attenuated AF and structural remodeling | [14] |
Table 2: Effects of L-carnitine supplementation on fatty acid oxidation.
Experimental Protocols
The study of this compound and its role in metabolism relies on several key experimental techniques.
Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)
This is the standard method for the quantitative analysis of acylcarnitines in biological samples and is crucial for diagnosing inborn errors of metabolism.[15][16]
Protocol Overview:
-
Sample Preparation:
-
Derivatization (Butylation):
-
The methanol extract is transferred to a new plate and evaporated to dryness under nitrogen.[15]
-
50-100 µL of 3N HCl in n-butanol is added to each well. The plate is sealed and incubated at 60-65°C for 15-20 minutes to convert acylcarnitines to their butyl esters. This step improves chromatographic properties and ionization efficiency.[15][19]
-
The derivatization reagent is evaporated under nitrogen.
-
-
Analysis:
-
The dried residue is reconstituted in a mobile phase solvent.
-
The sample is injected into an LC-MS/MS system. Separation is often achieved using a C8 or C18 reversed-phase column.[17]
-
Detection is performed using electrospray ionization (ESI) in positive mode with multiple-reaction monitoring (MRM) for quantification.[17] A common fragmentation pattern for acylcarnitines yields a prominent product ion at m/z 85.[20]
-
Carnitine Acyltransferase (CAT) Activity Assay
This assay measures the enzymatic activity of CATs, which catalyze the reversible transfer of acyl groups between CoA and carnitine. A common method is a continuous spectrophotometric rate determination.[21]
Protocol Overview:
-
Principle: The assay measures the reverse reaction: the formation of acetyl-CoA from acetyl-DL-carnitine and free CoA. The formation of the thioester bond in acetyl-CoA results in an increase in absorbance at 233 nm.[21]
-
Reagents:
-
100 mM Tris Buffer (pH 8.0)
-
11 mM Coenzyme A solution
-
83.4 mM Acetyl-DL-Carnitine solution
-
Enzyme solution (e.g., mitochondrial lysate)
-
-
Procedure:
-
In a quartz cuvette, combine the buffer, Coenzyme A solution, and Acetyl-DL-Carnitine solution.
-
Equilibrate to 25°C and monitor the baseline absorbance at 233 nm until stable.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately mix and record the increase in absorbance at 233 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance (ΔA₂₃₃/min) from the linear portion of the curve.
-
Enzyme activity is calculated using the molar extinction coefficient of acetyl-CoA (4.5 mM⁻¹cm⁻¹ at 233 nm).[21]
-
Cellular Fatty Acid Uptake Assay
This type of assay assesses the ability of cells to take up fatty acids and can be used to screen for modulators of this process.[22]
Protocol Overview (Fluorescent Method):
-
Cell Culture: Plate adherent cells capable of fatty acid transport (e.g., 3T3-L1 adipocytes, hepatocytes) in a 96-well plate and culture until appropriate confluency.[22]
-
Assay Initiation:
-
Remove culture medium and wash cells with assay buffer.
-
Add working reagent containing a fluorescently-labeled long-chain fatty acid analog to the cells.
-
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) to allow for fatty acid uptake.
-
Signal Quenching: Add a quench reagent that blocks the fluorescence of the extracellular fatty acid analog.[22]
-
Measurement: Measure the intracellular fluorescence using a bottom-read fluorimeter (e.g., λex/em = 488/523 nm). The signal intensity is proportional to the amount of fatty acid taken up by the cells.
This compound as a Biomarker and Therapeutic Agent
Biomarker of Metabolic Disease
Acylcarnitine profiling is a cornerstone of newborn screening for inborn errors of metabolism.[19][23] Elevated levels of specific acylcarnitines can indicate a deficiency in a particular enzyme involved in fatty acid or amino acid metabolism. Specifically, elevated butyrylcarnitine (C4-carnitine) can be a marker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency , a disorder of fatty acid β-oxidation.[16][24]
Therapeutic Potential
This compound is being investigated as a potential prodrug to deliver both butyrate and L-carnitine.[1][11]
-
Butyrate: A short-chain fatty acid produced by gut microbiota, butyrate is a primary energy source for colonocytes and has anti-inflammatory properties. Its delivery could be beneficial in conditions like inflammatory bowel disease (IBD).[1]
-
L-Carnitine: As discussed, L-carnitine is essential for fatty acid metabolism and has a protective role in gut inflammation.[1]
The dual-transporter system (ATB⁰⁺ and OCTN2) for this compound uptake makes it an interesting candidate for therapeutic delivery, especially since ATB⁰⁺ expression is upregulated in IBD.[1][11]
Conclusion
This compound is a multifaceted molecule within the landscape of fatty acid metabolism. As a short-chain acylcarnitine, its primary roles include facilitating the transport of butyryl groups and, crucially, acting as a buffer for the intramitochondrial CoA pool to maintain metabolic flexibility. The quantification of butyrylcarnitine serves as a vital diagnostic marker for certain inborn errors of metabolism. Furthermore, its unique transport kinetics and its identity as an ester of two biologically beneficial molecules—butyrate and L-carnitine—position it as a promising area for drug development, particularly for inflammatory and metabolic disorders of the gut. Continued research into the precise regulatory mechanisms and therapeutic applications of this compound will further elucidate its importance in cellular bioenergetics and human health.
References
- 1. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 6. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 7. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of oral L-carnitine supplementation on in vivo long-chain fatty acid oxidation in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing Fatty Acids Oxidation via L-Carnitine Attenuates Obesity-Related Atrial Fibrillation and Structural Remodeling by Activating AMPK Signaling and Alleviating Cardiac Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of L-carnitine and acylcarnitines in body fluids and tissues in children and in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. mdpi.com [mdpi.com]
- 24. Human Metabolome Database: Showing metabocard for Butyrylcarnitine (HMDB0002013) [hmdb.ca]
The Cellular Choreography of Butyryl-L-Carnitine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyryl-L-carnitine, an ester of L-carnitine and butyric acid, is emerging as a molecule of significant interest in cellular metabolism and therapeutics. Its dual nature allows it to influence a variety of cellular processes, from energy production to epigenetic regulation. This technical guide provides a comprehensive overview of the cellular mechanism of action of this compound, detailing its transport, impact on mitochondrial function, role in histone modification, and potential neuroprotective signaling pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows to facilitate a deeper understanding for research and drug development professionals.
Cellular Entry: A Tale of Two Transporters
This compound enters the cell primarily through two distinct transport systems: the high-affinity, low-capacity organic cation/carnitine transporter 2 (OCTN2), and the low-affinity, high-capacity amino acid transporter ATB0,+.[1][2] The differential expression and kinetic properties of these transporters suggest that the uptake of this compound can be tissue-specific and dependent on the physiological state.
Quantitative Transport Kinetics
The interaction of this compound with its transporters has been quantified, providing crucial parameters for understanding its cellular influx and potential for competitive inhibition.
| Transporter | Substrate/Inhibitor | Parameter | Value | Cell System | Reference |
| OCTN2 | This compound | IC50 | 1.5 ± 0.3 µM | HRPE cells | [1][2] |
| This compound | K0.5 | 0.40 ± 0.02 µM | Xenopus laevis oocytes | [2] | |
| ATB0,+ | This compound | IC50 | 4.6 ± 0.7 mM | HRPE cells | [1][2] |
| This compound | K0.5 | 1.4 ± 0.1 mM | Xenopus laevis oocytes | [2] |
Experimental Protocol: Transporter Activity Assay
The functional characterization of this compound transport can be achieved using heterologous expression systems.
Protocol: Uptake Inhibition Assay in Mammalian Cells
-
Cell Culture and Transfection:
-
Culture human retinal pigment epithelial (HRPE) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfect cells with either a vector containing the cDNA for human OCTN2 or ATB0,+, or an empty vector as a control, using a suitable transfection reagent. A vaccinia virus expression system can also be utilized where cells are first infected with a recombinant vaccinia virus carrying the T7 RNA polymerase gene, followed by transfection with the transporter plasmid under the control of a T7 promoter.[1]
-
-
Uptake Experiment:
-
24-48 hours post-transfection, wash the cells with a pre-warmed transport buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4).
-
Incubate the cells with the transport buffer containing a fixed concentration of a radiolabeled substrate (e.g., [³H]glycine for ATB0,+ or [³H]L-carnitine for OCTN2) and varying concentrations of unlabeled this compound (0-100 µM for OCTN2, 0-31.6 mM for ATB0,+).[1][2]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[1]
-
Terminate the uptake by aspirating the buffer and washing the cells rapidly with ice-cold transport buffer.
-
-
Quantification and Analysis:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Calculate the specific uptake by subtracting the uptake in empty vector-transfected cells from the uptake in transporter-transfected cells.
-
Normalize the uptake to the protein concentration.
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Workflow for Transporter Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on transporter activity.
Epigenetic Modulation: The Histone Deacetylase Connection
Upon cellular uptake, this compound can be hydrolyzed to release butyrate and L-carnitine. Butyrate is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[3][4] By inhibiting HDACs, butyrate promotes a more open chromatin structure (euchromatin), leading to increased gene transcription. L-carnitine itself has also been shown to possess HDAC inhibitory activity.[5][6]
Signaling Pathway: HDAC Inhibition and Gene Activation
The inhibition of HDACs by the butyrate moiety of this compound leads to the hyperacetylation of histones, particularly at gene promoter regions. This, in turn, facilitates the binding of transcription factors and the initiation of transcription. One notable target is the p21cip1 gene, a cyclin-dependent kinase inhibitor involved in cell cycle arrest.[4][6]
HDAC Inhibition Signaling Pathway
Caption: this compound-mediated HDAC inhibition leading to gene activation.
Experimental Protocol: HDAC Activity Assay
The inhibitory effect of this compound on HDAC activity can be quantified using a commercially available fluorometric assay.
Protocol: In Vitro HDAC Activity Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare the HDAC substrate and developer solution according to the manufacturer's instructions (e.g., HDAC-Glo™ I/II Assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the HDAC enzyme (e.g., from a nuclear extract or a purified source).
-
Add varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Add the HDAC substrate to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).[5]
-
Add the developer reagent to stop the reaction and generate a fluorescent signal.
-
-
Data Analysis:
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of HDAC activity relative to the vehicle control.
-
Plot the percentage of activity against the concentration of this compound to determine the IC50 value.
-
Powering the Cell: Mitochondrial Bioenergetics
The L-carnitine component of this compound plays a central role in mitochondrial energy metabolism. It is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process for ATP production.[7] Furthermore, the acetyl moiety from the hydrolysis of acylcarnitines can enter the Krebs cycle.
Cellular Process: Mitochondrial Fatty Acid Transport and β-Oxidation
L-carnitine facilitates the transport of activated fatty acids (acyl-CoAs) across the inner mitochondrial membrane via the carnitine shuttle. Inside the mitochondria, the acyl groups are released from carnitine and undergo β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle.
Mitochondrial Fatty Acid Transport
Caption: The role of L-carnitine in mitochondrial fatty acid transport and β-oxidation.
Experimental Protocol: Measurement of Mitochondrial Respiration
The impact of this compound on mitochondrial function can be assessed by measuring the oxygen consumption rate (OCR) using an extracellular flux analyzer.
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding:
-
Seed cells in a Seahorse XF96 cell culture microplate at an optimized density.
-
Allow cells to adhere and grow overnight.
-
-
Treatment:
-
Replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and treat the cells with this compound for the desired duration.
-
-
Mito Stress Test:
-
Load the sensor cartridge with mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Calibrate the instrument and perform the assay, sequentially injecting the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
The instrument software calculates the OCR at different stages.
-
Analyze the data to determine the effect of this compound on key parameters of mitochondrial function.
-
Neuroprotective Mechanisms: Emerging Signaling Pathways
Acetyl-L-carnitine, a related compound, has demonstrated neuroprotective effects in various models of neuronal injury.[3][8] The proposed mechanisms involve the modulation of key signaling pathways that regulate cell survival, antioxidant response, and mitochondrial biogenesis. While direct evidence for this compound is still emerging, it is plausible that it exerts similar effects through its L-carnitine component and the provision of butyrate, which can cross the blood-brain barrier.
Key Neuroprotective Signaling Pathways
-
PTEN/Akt/mTOR Pathway: L-carnitine has been shown to increase the phosphorylation of Akt and mTOR, key regulators of cell growth, proliferation, and survival.[3]
-
ERK1/2-Nrf2 Pathway: Acetyl-L-carnitine can activate the Nrf2 pathway, a master regulator of the antioxidant response, through the ERK1/2 signaling cascade. This leads to the expression of antioxidant enzymes and protects against oxidative stress.[9]
-
TLR4/NF-κB Pathway: Acetyl-L-carnitine has been shown to suppress the TLR4/NF-κB pathway, a key inflammatory signaling cascade, thereby reducing neuroinflammation.
Neuroprotective Signaling Pathways
Caption: Potential neuroprotective signaling pathways modulated by this compound.
Conclusion
This compound is a multifaceted molecule with a complex and interconnected mechanism of action at the cellular level. Its ability to be transported into cells and subsequently hydrolyzed into two bioactive components, butyrate and L-carnitine, allows it to influence a wide range of cellular processes. The inhibition of HDACs by butyrate provides a powerful mechanism for epigenetic regulation of gene expression, while the role of L-carnitine in mitochondrial bioenergetics is fundamental to cellular energy homeostasis. Furthermore, emerging evidence suggests its potential in modulating key signaling pathways involved in neuroprotection.
This technical guide has provided a framework for understanding these mechanisms, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the synergistic effects of the butyrate and L-carnitine moieties and to explore the full therapeutic potential of this compound in various disease models. The provided methodologies and visualized pathways offer a solid foundation for researchers and drug development professionals to design and execute future investigations into this promising compound.
References
- 1. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]
- 7. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetyl-L-carnitine confers neuroprotection against lipopolysaccharide (LPS) -induced neuroinflammation by targeting TLR4/NFκB, autophagy, inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Butyryl-L-Carnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyryl-L-carnitine, a short-chain acyl ester of L-carnitine, has emerged from the broader field of acylcarnitine research as a molecule of significant interest. Initially identified as a biomarker for certain inborn errors of metabolism, its unique biochemical profile as a potential prodrug for both butyrate and L-carnitine has opened avenues for therapeutic exploration, particularly in the realms of neuroprotection and mitochondrial function. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its proposed mechanisms of action.
Introduction: The Emergence of this compound
The story of this compound is intrinsically linked to the broader history of carnitine and its acyl esters. L-carnitine's essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation has been a cornerstone of metabolic research for decades. The discovery and analysis of various acylcarnitines, including short-chain variants like this compound, were largely driven by the effort to diagnose inborn errors of metabolism. Elevated levels of specific acylcarnitines in biological fluids serve as key diagnostic markers for these conditions.[1][2][3][4]
This compound (C4-carnitine) gained prominence with the advent of tandem mass spectrometry (MS/MS) for newborn screening, which allowed for the profiling of a wide range of acylcarnitines.[5][6] Its elevation is a notable indicator of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1][2][3]
More recently, research has shifted towards exploring the therapeutic potential of this compound itself. As a butyrate ester of L-carnitine, it is hypothesized to act as a prodrug, delivering both neuroprotective butyrate and mitochondrially-supportive L-carnitine to target tissues.[7] This dual-action potential has made it a subject of investigation for conditions associated with mitochondrial dysfunction and neuronal damage.
The Synthesis of this compound
The synthesis of this compound for research and potential therapeutic use has been described in the scientific literature. One established method involves the esterification of L-carnitine with a butyryl group donor.
Experimental Protocol: Chemical Synthesis
A detailed method for the synthesis of this compound hydrochloride was reported by Srinivas et al. (2007).[7] This protocol serves as a valuable reference for researchers seeking to produce this compound for experimental studies.
Materials:
-
Butyric acid
-
Butyryl chloride
-
L-carnitine chloride
-
Isopropyl alcohol
-
Acetone
-
Ethyl ether
Procedure:
-
A mixture of butyric acid (60 ml) and butyryl chloride (59.4 mmol) is warmed at 80°C for 3 hours under a nitrogen atmosphere.
-
This mixture is then added to L-carnitine chloride (55.2 mmol), and the warming is continued at 80°C for an additional hour.
-
The majority of the solvent is removed using a rotary evaporator at 60°C under high vacuum.
-
The resulting residue is dissolved in 25 ml of isopropyl alcohol.
-
This solution is then added to a mixture of 200 ml of acetone and 100 ml of ethyl ether.
-
Upon standing, crystals of this compound chloride begin to form.
-
The crystals are isolated by vacuum filtration and washed with acetone.[7]
Workflow for the Chemical Synthesis of this compound:
Synthesis of this compound.
Biological Transport and Pharmacokinetics
A critical aspect of this compound's potential therapeutic utility lies in its ability to be transported into cells, where it can exert its effects. Research has focused on its interaction with specific transporters responsible for the uptake of L-carnitine and other small molecules.
Interaction with Carnitine Transporters
This compound has been shown to interact with two key transporters: the high-affinity/low-capacity organic cation/carnitine transporter 2 (OCTN2) and the low-affinity/high-capacity amino acid transporter ATB0,+.[7]
Experimental Protocol: Transporter Interaction Studies
The interaction of this compound with these transporters was investigated using heterologous expression systems, such as Xenopus laevis oocytes and human retinal pigment epithelial (HRPE) cells, transfected with the respective transporter cDNAs.[7]
Inhibition Assay (HRPE cells):
-
HRPE cells are transfected with either the vector alone (control) or the cDNA for the transporter of interest (hOCTN2 or hATB0,+).
-
The uptake of a radiolabeled substrate ([³H]glycine for ATB0,+ or [³H]carnitine for OCTN2) is measured in the presence of varying concentrations of this compound.
-
The transporter-specific uptake is calculated by subtracting the uptake in vector-transfected cells from that in cDNA-transfected cells.
-
The concentration of this compound that inhibits 50% of the maximal substrate transport (IC₅₀) is determined.[7]
Electrophysiological Assay (Xenopus laevis oocytes):
-
Oocytes are injected with the cRNA for the human transporter.
-
After a period of expression, the oocytes are subjected to two-microelectrode voltage-clamp experiments.
-
The oocytes are superfused with a buffer containing this compound, and the induced inward currents (indicative of transport) are measured.
-
The kinetics of transport, such as the substrate concentration at which half-maximal transport occurs (K₀.₅), can be determined by varying the concentration of this compound.[7]
Quantitative Data on Transporter Interactions
The following table summarizes the key quantitative data from studies on the interaction of this compound with OCTN2 and ATB0,+.
| Transporter | Experimental System | Parameter | Value | Reference |
| OCTN2 | HRPE cells | IC₅₀ (inhibition of [³H]carnitine uptake) | 1.5 ± 0.3 µM | [7] |
| Xenopus laevis oocytes | K₀.₅ (Na⁺-dependent inward current) | 0.40 ± 0.02 µM | [7] | |
| ATB⁰,⁺ | HRPE cells | IC₅₀ (inhibition of [³H]glycine uptake) | 4.6 ± 0.7 mM | [7] |
| Xenopus laevis oocytes | K₀.₅ (Na⁺-dependent inward current) | 1.4 ± 0.1 mM | [7] |
These findings indicate that OCTN2 is a high-affinity transporter for this compound, while ATB0,+ acts as a low-affinity, high-capacity transporter.[7]
Logical Relationship of this compound Transport:
Cellular uptake of this compound.
Proposed Mechanism of Action: A Dual Therapeutic Strategy
The therapeutic potential of this compound is believed to stem from its hydrolysis into its constituent parts: butyrate and L-carnitine. Each of these molecules has well-documented biological activities that are relevant to neuroprotection and mitochondrial health.
The Role of Butyrate
Butyrate, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of cellular effects, including anti-inflammatory and neuroprotective outcomes.
The Role of L-Carnitine
L-carnitine is essential for mitochondrial energy production through its role in transporting long-chain fatty acids into the mitochondria for β-oxidation. It also helps to modulate the intramitochondrial acetyl-CoA/CoA ratio, which is crucial for overall metabolic flexibility.
Proposed Signaling Pathway of this compound:
Proposed dual mechanism of action.
Future Directions and Conclusion
The research into this compound is still in its relatively early stages. While its role as a biomarker is established, its therapeutic potential remains an area of active investigation. Future research should focus on:
-
In vivo studies: Elucidating the pharmacokinetics and biodistribution of this compound in animal models of neurological and metabolic diseases.
-
Efficacy studies: Conducting robust preclinical studies to provide quantitative data on the efficacy of this compound in improving mitochondrial function and providing neuroprotection.
-
Mechanism of action: Further delineating the specific signaling pathways modulated by this compound and its metabolites in different cell types.
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Butyrylcarnitine (HMDB0002013) [hmdb.ca]
- 4. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
Butyryl-L-Carnitine: A Key Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Butyryl-L-carnitine (C4-carnitine) is an acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of L-carnitine and butyric acid, a short-chain fatty acid. The primary function of the carnitine system is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, the main process of fatty acid breakdown to produce energy.[1][2] this compound is an intermediate in this process and its concentration in biological fluids is a sensitive indicator of the flux through the fatty acid oxidation pathway. Dysregulation of this pathway can lead to the accumulation of specific acylcarnitines, making them valuable biomarkers for the diagnosis and monitoring of various inherited and acquired metabolic disorders.[3][4] This technical guide provides a comprehensive overview of this compound as a biomarker, with a focus on its application in identifying metabolic disorders, detailed experimental protocols for its quantification, and the underlying signaling pathways.
This compound in Metabolic Disorders
Elevated levels of this compound are a hallmark of several inborn errors of metabolism, primarily those affecting the initial steps of short-chain fatty acid oxidation. Additionally, alterations in this compound concentrations have been implicated in more complex metabolic conditions such as insulin resistance and the metabolic syndrome.
Inborn Errors of Metabolism
The most well-established clinical application of this compound measurement is in newborn screening for inherited metabolic disorders.[3][5][6] Elevated C4-carnitine is a primary marker for:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: This autosomal recessive disorder is caused by a deficiency of the SCAD enzyme, which catalyzes the first step in the oxidation of short-chain fatty acids.[5][7] The impaired metabolism of butyryl-CoA leads to its accumulation and subsequent conversion to this compound.[8] While many individuals identified through newborn screening remain asymptomatic, some can present with symptoms like developmental delay, seizures, and hypotonia.[9][10]
-
Isobutyryl-CoA Dehydrogenase (IBD) Deficiency: This rare autosomal recessive disorder affects the catabolism of the branched-chain amino acid valine.[11][12] A deficiency in isobutyryl-CoA dehydrogenase leads to the accumulation of isobutyryl-CoA, which is structurally isomeric to butyryl-CoA. Tandem mass spectrometry without chromatographic separation cannot distinguish between butyrylcarnitine and isobutyrylcarnitine, leading to an elevated C4-carnitine signal in both SCAD and IBD deficiency.[3][6]
Insulin Resistance and Metabolic Syndrome
Recent metabolomics studies have suggested a link between altered acylcarnitine profiles and insulin resistance.[13][14] The accumulation of certain acylcarnitines, including short-chain species, may reflect mitochondrial dysfunction and incomplete fatty acid oxidation, which are thought to contribute to the development of insulin resistance.[13] While much of the research has focused on acetyl-L-carnitine (C2), some studies have shown that this compound levels can also be altered in individuals with obesity and type 2 diabetes.[15] However, the precise role of this compound in the pathophysiology of insulin resistance is still under investigation and requires further research for conclusive evidence.
Quantitative Data on this compound Levels
The following tables summarize the quantitative data for this compound concentrations in plasma/serum from healthy individuals and patients with specific metabolic disorders. These values are typically measured by tandem mass spectrometry (MS/MS).
Table 1: Plasma/Serum this compound (C4) Reference Ranges in Healthy Individuals
| Age Group | Concentration Range (nmol/mL) |
| ≤ 7 days | < 0.46 |
| 8 days - 7 years | < 1.06 |
| ≥ 8 years | < 0.83 |
Data sourced from UI Health Care Laboratory Services Handbook.
Table 2: Plasma this compound (C4) Levels in Inborn Errors of Metabolism
| Disorder | Patient Population | This compound Concentration (µmol/L) | Reference |
| SCAD Deficiency | Newborns (NBS) | 1.06 - 5.16 | [1] |
| SCAD Deficiency | Symptomatic Child | 3.40 | [9] |
| IBD Deficiency | Newborns (NBS) | 0.67 - 2.32 (mean: 1.30) | [11] |
Table 3: Other Relevant Biomarkers in SCAD Deficiency
| Biomarker | Biological Fluid | Finding in SCAD Deficiency |
| Ethylmalonic Acid | Urine | Markedly elevated |
| Methylsuccinic Acid | Urine | Occasionally elevated |
| Butyrylglycine | Urine | Occasionally elevated |
Data compiled from multiple sources.[3][9][16]
Experimental Protocols
The gold standard for the quantification of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17] This technique offers high sensitivity and specificity, and when coupled with chromatographic separation, it can differentiate between isomeric forms of acylcarnitines.
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of acylcarnitines. Specific parameters may need to be optimized based on the instrumentation and reagents available.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 10 µL of 60% acetonitrile in water.
-
Add 300 µL of a precipitation solution (acetonitrile containing an appropriate internal standard, e.g., deuterated this compound).
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.[18]
2. Derivatization (Butylation - Optional but common for improved sensitivity)
-
Dry the supernatant from the protein precipitation step under a stream of nitrogen.
-
Add 50-100 µL of 3N HCl in n-butanol.
-
Incubate at 65°C for 15-20 minutes.
-
Evaporate the butanol to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for injection.
3. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines. For example, a Zorbax Eclipse XDB-C18 column (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is used to elute the acylcarnitines based on their hydrophobicity. A typical gradient might start at 10% B and ramp up to 90% B over several minutes.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.
-
Column Temperature: Maintained at around 40-50°C to ensure reproducible chromatography.
4. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive electrospray ionization (ESI+) is used as carnitine and its esters readily form positive ions.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
This compound (underivatized): The precursor ion is the molecular ion [M+H]+ at m/z 246.2. A common product ion is m/z 85.1, which corresponds to the fragmented carnitine backbone.
-
This compound (butylated): The precursor ion is the butylated molecular ion [M+H]+ at m/z 302.2. The product ion remains m/z 85.1.
-
-
Internal Standard: A stable isotope-labeled internal standard, such as d3-butyryl-L-carnitine, is used for accurate quantification. The MRM transition for the internal standard is monitored simultaneously.
5. Data Analysis
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Signaling Pathways and Experimental Workflows
Fatty Acid β-Oxidation and the Impact of SCAD Deficiency
The following diagram illustrates the initial steps of short-chain fatty acid β-oxidation and highlights the metabolic block in SCAD deficiency.
Caption: Metabolic fate of butyryl-CoA in SCAD deficiency.
Diagnostic Workflow for Elevated this compound
The following diagram outlines a typical workflow for the investigation of an elevated this compound result from a newborn screen.
Caption: Diagnostic workflow for elevated C4-carnitine.
Conclusion and Future Directions
This compound is a well-established and critical biomarker for the diagnosis of inborn errors of metabolism, particularly SCAD and IBD deficiencies. The analytical methods for its quantification are robust and widely implemented in clinical laboratories, especially in the context of newborn screening programs. The advent of LC-MS/MS has significantly improved the diagnostic accuracy by enabling the separation of isomeric species.
The emerging role of this compound and other acylcarnitines as potential biomarkers for more common metabolic disorders like insulin resistance and metabolic syndrome is an exciting area of research. However, more extensive and targeted studies are needed to elucidate the exact nature of this association and to validate the clinical utility of this compound in these conditions. Future research should focus on:
-
Prospective cohort studies: to establish a definitive link between this compound levels and the development of insulin resistance and type 2 diabetes.
-
Mechanistic studies: to understand how alterations in this compound concentrations contribute to cellular dysfunction in these metabolic states.
-
Standardization of analytical methods: to ensure comparability of results across different laboratories and studies.
For drug development professionals, this compound and the broader acylcarnitine profile represent a valuable tool for assessing mitochondrial function and identifying potential off-target effects of drug candidates on fatty acid metabolism. As our understanding of the role of mitochondrial dysfunction in a wide range of diseases continues to grow, the importance of biomarkers like this compound is set to increase, paving the way for more personalized and effective therapeutic strategies.
References
- 1. Short-chain acyl-CoA dehydrogenase (SCAD) deficiency: An examination of the medical and neurodevelopmental characteristics of 14 cases identified through newborn screening or clinical symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deficiency of butyryl-CoA dehydrogenase (Concept Id: C0342783) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 7. Short Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. A Rare Case of Short-Chain Acyl-COA Dehydrogenase Deficiency: The Apparent Rarity of the Disorder Results in Under Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphanet: Short chain acyl-CoA dehydrogenase deficiency [orpha.net]
- 10. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 17. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Butyryl-L-Carnitine: A Technical Review and Guide for Future Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Butyryl-L-carnitine, an acyl ester of L-carnitine, is an endogenous metabolite that has garnered interest for its potential neuroprotective properties. While the neuroprotective effects of other acylcarnitines, notably acetyl-L-carnitine, are more extensively documented, emerging evidence suggests that this compound may also play a crucial role in neuronal health and resilience. This technical guide provides a comprehensive review of the current understanding of the neuroprotective mechanisms of the acylcarnitine family, with a specific focus on the known and hypothesized roles of this compound. It is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. This document summarizes the limited quantitative data available, details relevant experimental protocols for future investigations, and visualizes key signaling pathways. A significant portion of this guide highlights the current research gap and proposes avenues for future studies to fully elucidate the neuroprotective potential of this compound.
Introduction to Acylcarnitines and Neuroprotection
Acylcarnitines are a family of compounds that play a critical role in cellular energy metabolism. L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in ATP production.[1][2] Beyond their metabolic functions, several acylcarnitines, particularly acetyl-L-carnitine (ALCAR), have demonstrated significant neuroprotective effects in preclinical and clinical studies.[2][3] These effects are attributed to a range of mechanisms, including enhancement of mitochondrial function, reduction of oxidative stress, and modulation of neurotransmitter systems.[3]
This compound is a short-chain acylcarnitine that is endogenously produced.[4] Recent genetic and metabolomic studies have linked lower levels of circulating butyrylcarnitine with adverse neurocognitive outcomes, suggesting a potential causal role in maintaining cognitive health.[5] However, direct experimental evidence for the neuroprotective effects of exogenously administered this compound is currently lacking in the scientific literature. This guide aims to synthesize the existing knowledge on acylcarnitine neuroprotection to build a case for the investigation of this compound as a potential therapeutic agent.
Core Neuroprotective Mechanisms of Acylcarnitines
The neuroprotective effects of acylcarnitines are believed to be multifactorial, targeting several key pathways implicated in the pathogenesis of neurodegenerative diseases.
Mitochondrial Support and Bioenergetics
Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders, leading to energy deficits, increased oxidative stress, and initiation of apoptotic pathways. Acylcarnitines support mitochondrial function by:
-
Facilitating Fatty Acid Oxidation: By transporting fatty acids into the mitochondria, acylcarnitines provide the necessary substrate for β-oxidation and subsequent ATP production.[2]
-
Buffering of Acyl-CoA Levels: Acylcarnitines help to maintain a healthy balance of free Coenzyme A (CoA) and acyl-CoA, which is crucial for the efficient functioning of the tricarboxylic acid (TCA) cycle and other metabolic pathways.
-
Donating Acetyl Groups: Acetyl-L-carnitine can donate its acetyl group to form acetyl-CoA, a key substrate for the TCA cycle and for the synthesis of the neurotransmitter acetylcholine.[6]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. Acylcarnitines can mitigate oxidative stress through:
-
Scavenging of Free Radicals: While direct scavenging activity is debated, some studies suggest that acylcarnitines can help to neutralize harmful free radicals.
-
Enhancing Antioxidant Defenses: L-carnitine has been shown to upregulate the expression of antioxidant enzymes.
-
Improving Mitochondrial Efficiency: By optimizing mitochondrial function, acylcarnitines can reduce the production of ROS at the level of the electron transport chain.[7]
Modulation of Cholinergic Neurotransmission
The cholinergic system is crucial for cognitive functions such as learning and memory, and its decline is a key feature of Alzheimer's disease. Acetyl-L-carnitine is known to support cholinergic neurotransmission by:
-
Providing Acetyl Groups for Acetylcholine Synthesis: The acetyl moiety of ALCAR can be used by choline acetyltransferase to synthesize acetylcholine.[6]
-
Enhancing Cholinergic Receptor Sensitivity: Some evidence suggests that ALCAR may modulate the function of muscarinic acetylcholine receptors.
Anti-inflammatory and Anti-apoptotic Effects
Neuroinflammation and apoptosis are key pathological processes in neurodegeneration. Acylcarnitines may exert protective effects by:
-
Reducing Pro-inflammatory Cytokines: L-carnitine has been shown to decrease the levels of inflammatory markers.
-
Inhibiting Apoptotic Pathways: By preserving mitochondrial integrity and reducing oxidative stress, acylcarnitines can prevent the activation of the intrinsic apoptotic cascade.[8]
The Hypothesized Neuroprotective Profile of this compound
While direct experimental data on the neuroprotective effects of exogenous this compound are scarce, we can hypothesize its potential mechanisms based on the known functions of its constituent parts: butyrate and L-carnitine.
-
Butyrate-Mediated Effects: Butyrate, a short-chain fatty acid, is known to be a histone deacetylase (HDAC) inhibitor, which can lead to the upregulation of neuroprotective genes, including brain-derived neurotrophic factor (BDNF). It also has anti-inflammatory properties in the brain.
-
L-Carnitine-Mediated Effects: As discussed, L-carnitine is crucial for mitochondrial function and has antioxidant properties.
Therefore, it is plausible that this compound could offer a dual mode of action, combining the epigenetic and anti-inflammatory effects of butyrate with the bioenergetic and antioxidant benefits of L-carnitine.
Quantitative Data Summary
The available quantitative data directly investigating the neuroprotective effects of exogenously administered this compound is extremely limited. The table below primarily summarizes findings from studies on L-carnitine and acetyl-L-carnitine, which may provide a basis for hypothesizing the potential efficacy of this compound. A notable exception is the Mendelian randomization study that suggests a link between lower endogenous butyrylcarnitine levels and adverse cognitive outcomes.
| Compound | Experimental Model | Key Quantitative Findings | Reference(s) |
| Butyrylcarnitine | Two-Sample Mendelian Randomization in humans | Lower genetically predicted levels associated with adverse neurocognitive effects (β = -0.06, 95% CI: -0.11 to -0.02, p = 0.003) and lower cognitive function (β = -0.17, 95% CI: -0.3 to -0.05, p = 0.01). | [5] |
| L-carnitine | Rat model of Huntington's disease | Improved survival by 14.9% and significantly ameliorated motor activity. | [9] |
| L-carnitine | Rat model of chronic hypoperfusion | Significantly reduced escape latency in the Morris water maze task at 28 days. | [10] |
| L-carnitine | In vitro model of oxygen-glucose deprivation in rat cortical neurons | Treatment with 100 µM L-carnitine significantly increased cell viability and reduced LDH release and ROS formation. | [11] |
| Acetyl-L-carnitine | Rat model of alcohol-induced neurodegeneration | Prevented alcohol-induced neurodegeneration. | [12] |
| Acetyl-L-carnitine | In vitro primary rat cortical neurons exposed to NMDA | Significantly inhibited both acute and delayed cell death. | [13] |
| Acetyl-L-carnitine | Aged mice | Fully reversed synaptic transmission delays to levels seen in juvenile adults. | [14] |
Detailed Experimental Protocols
To facilitate future research into the neuroprotective properties of this compound, this section provides detailed methodologies for key experiments. These protocols are based on established methods used to study neuroprotection and can be adapted for the investigation of this compound.
In Vitro Model of Excitotoxicity in Primary Neuronal Cultures
-
Objective: To assess the ability of this compound to protect neurons from glutamate-induced excitotoxicity.
-
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Treatment: After 7-10 days in vitro, neurons are pre-treated with various concentrations of this compound for 24 hours.
-
Excitotoxic Insult: Neurons are then exposed to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in a balanced salt solution.
-
Washout and Recovery: The glutamate-containing medium is removed, and the cells are returned to their original culture medium containing this compound for a further 24 hours.
-
Assessment of Neuronal Viability: Cell viability is quantified using assays such as the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), or by live/dead cell staining with calcein-AM and ethidium homodimer-1.
-
Assessment of Mitochondrial Function
-
Objective: To determine the effect of this compound on mitochondrial respiration and membrane potential.
-
Methodology:
-
Mitochondrial Respiration (Seahorse XF Analyzer):
-
Primary neurons or a neuronal cell line (e.g., SH-SY5Y) are seeded in a Seahorse XF microplate.
-
Cells are treated with this compound for a specified period.
-
The oxygen consumption rate (OCR) is measured at baseline and after the sequential injection of mitochondrial stressors: oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and rotenone/antimycin A (Complex I and III inhibitors).
-
This allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1]
-
-
Mitochondrial Membrane Potential (ΔΨm):
-
Treated cells are incubated with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., TMRM or JC-1).
-
The fluorescence intensity is measured using a fluorescence microscope or a plate reader. A decrease in fluorescence indicates mitochondrial depolarization.
-
-
Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify the effect of this compound on intracellular ROS levels.
-
Methodology:
-
Cell Culture and Treatment: Neuronal cells are cultured and treated with this compound, followed by exposure to an oxidative stressor (e.g., H₂O₂ or rotenone).
-
ROS Detection: Cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for general ROS or MitoSOX Red for mitochondrial superoxide.[15]
-
Quantification: The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or a microplate reader.[16]
-
Analysis of Acylcarnitines in Brain Tissue by LC-MS/MS
-
Objective: To measure the levels of this compound and other acylcarnitines in brain tissue following administration.
-
Methodology:
-
Sample Preparation: Brain tissue is homogenized in a cold methanol solution containing isotopically labeled internal standards. Proteins are precipitated and removed by centrifugation.[17]
-
Derivatization (Optional but often recommended): The acylcarnitines in the supernatant may be derivatized (e.g., to butyl esters) to improve chromatographic separation and ionization efficiency.[17]
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Separation is typically achieved using a C18 or a HILIC column. Quantification is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[18]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the neuroprotective mechanisms of acylcarnitines and a typical experimental workflow.
Caption: Mitochondrial fatty acid beta-oxidation pathway facilitated by the carnitine shuttle.
Caption: Hypothesized neuroprotective mechanisms of this compound.
Caption: A generalized experimental workflow for assessing neuroprotection.
Future Directions and Conclusion
The current body of scientific literature provides a strong rationale for investigating the neuroprotective properties of this compound. While the evidence for L-carnitine and acetyl-L-carnitine is compelling, and correlational studies point towards a role for endogenous this compound in cognitive health, there is a clear and urgent need for direct experimental investigation into the effects of exogenous this compound administration in models of neurodegenerative disease.
Future research should focus on:
-
Preclinical Efficacy Studies: Administration of this compound to animal models of Alzheimer's disease, Parkinson's disease, and stroke to assess its impact on pathology and behavioral outcomes.
-
In Vitro Mechanistic Studies: Utilizing primary neuronal cultures and neuronal cell lines to dissect the specific molecular pathways modulated by this compound, including its effects on mitochondrial bioenergetics, oxidative stress, neuroinflammation, and gene expression.
-
Pharmacokinetic and Blood-Brain Barrier Penetration Studies: Determining the bioavailability of this compound in the central nervous system following systemic administration.
-
Comparative Studies: Directly comparing the neuroprotective efficacy of this compound with that of acetyl-L-carnitine and L-carnitine to understand if it offers any unique therapeutic advantages.
References
- 1. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. [repository.cam.ac.uk]
- 2. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Effect of Acylcarnitines on Cognitive Function: A Two‐Sample Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. The Neuroprotective Effect of L-Carnitine against Glyceraldehyde-Induced Metabolic Impairment: Possible Implications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-carnitine protects neurons from 1-methyl-4-phenylpyridinium-induced neuronal apoptosis in rat forebrain culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of L-carnitine in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-carnitine enhances axonal plasticity and improves white-matter lesions after chronic hypoperfusion in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of L-carnitine against oxygen-glucose deprivation in rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Ischemic Neuroprotection by Acetyl-L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Age-related defects in short-term plasticity are reversed by acetyl-L-carnitine at the mouse calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
The Pharmacokinetic Profile of Butyryl-L-Carnitine in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyryl-L-carnitine, an ester of L-carnitine and butyric acid, is a molecule of significant interest in biomedical research. It is investigated for its potential therapeutic roles, leveraging the physiological functions of both L-carnitine in fatty acid metabolism and butyrate as a short-chain fatty acid with diverse biological activities. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in preclinical rodent models is crucial for its development as a potential therapeutic agent. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the pharmacokinetic properties of this compound in rodents, including detailed experimental methodologies and a visualization of its intestinal transport pathways.
Pharmacokinetic Parameters
Currently, there is a notable scarcity of comprehensive studies detailing the classical pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of this compound following oral or intravenous administration in rodent models. Much of the existing research focuses on L-carnitine and its acetyl ester. However, based on the behavior of other short-chain acylcarnitines and the available data on this compound's transport and metabolism, a qualitative and semi-quantitative profile can be constructed.
Table 1: Summary of Postulated Pharmacokinetic Characteristics of this compound in Rodents
| Parameter | Postulated Characteristic | Rationale/Evidence |
| Absorption | Saturable, carrier-mediated intestinal absorption. Potential for passive diffusion at higher concentrations. | Transported by OCTN2 (high-affinity, low-capacity) and ATB0,+ (low-affinity, high-capacity) intestinal transporters.[1][2] Other short-chain acylcarnitines also exhibit carrier-mediated transport. |
| Distribution | Likely distributed to tissues with high energy demand, such as heart and skeletal muscle, following hydrolysis to L-carnitine. | L-carnitine and other acylcarnitines are actively transported into these tissues.[3] |
| Metabolism | Primarily undergoes hydrolysis to L-carnitine and butyrate by esterases in the intestine, liver, and other tissues. The released L-carnitine enters the endogenous carnitine pool, and butyrate is utilized as an energy source or participates in cellular signaling. | Enzymatic hydrolysis of acylcarnitines is a known metabolic pathway.[4][5] |
| Excretion | Excreted in urine as L-carnitine, acylcarnitines, and potentially as trimethylamine-N-oxide (TMAO) following gut microbiota metabolism of unabsorbed compound.[6] | Renal excretion is the primary route of elimination for L-carnitine and its esters.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following sections outline key experimental protocols relevant to the study of this compound pharmacokinetics in rodents.
In Vivo Administration and Sample Collection
-
Animal Models: Male Sprague-Dawley or Wistar rats (200-250 g) and C57BL/6 mice (20-25 g) are commonly used. Animals are typically fasted overnight before oral administration to minimize variability in gastrointestinal absorption.
-
Dosing: this compound can be administered via oral gavage or intravenous injection.
-
Oral Administration: A solution of this compound in sterile water or saline is administered using a gavage needle.
-
Intravenous Administration: A sterile solution of this compound is injected into a tail vein or other suitable vessel.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via tail vein, saphenous vein, or cardiac puncture (terminal). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Collection: For distribution studies, animals are euthanized at various time points after dosing. Tissues of interest (e.g., liver, kidney, heart, skeletal muscle, brain) are rapidly excised, weighed, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C until homogenization and analysis.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours). Samples are stored at -20°C or -80°C.
Analytical Methodology for Quantification of this compound
The accurate quantification of this compound and its metabolites in biological matrices is critical. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[8][9]
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma or tissue homogenate, a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., deuterated this compound) is added.
-
Vortexing and Centrifugation: The mixture is vortexed vigorously to precipitate proteins and then centrifuged at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Supernatant Collection: The clear supernatant is transferred to a new tube for analysis.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an ion-pairing agent or acid (e.g., formic acid or heptafluorobutyric acid) to improve peak shape, is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple reaction monitoring (MRM) is employed for sensitive and specific detection. The transition of the parent ion (m/z of this compound) to a specific product ion is monitored.
-
Visualizations
Intestinal Absorption Pathway of this compound
The following diagram illustrates the key transporters involved in the intestinal absorption of this compound.
Caption: Intestinal transport of this compound.
Experimental Workflow for Pharmacokinetic Analysis
The logical flow of a typical pharmacokinetic study of this compound in a rodent model is depicted below.
Caption: Pharmacokinetic study workflow.
Conclusion and Future Directions
The pharmacokinetic profile of this compound in rodent models is an area that requires further in-depth investigation. While its absorption is understood to be mediated by specific intestinal transporters, and its metabolism is presumed to involve hydrolysis, there is a clear need for studies that provide quantitative data on its plasma concentration-time course, bioavailability, tissue distribution, and excretion. Such data are indispensable for establishing dose-response relationships, understanding its therapeutic window, and translating preclinical findings to clinical applications. Future research should focus on conducting comprehensive pharmacokinetic studies in various rodent models, including both oral and intravenous administration, to fully elucidate the ADME properties of this promising compound.
References
- 1. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymic hydrolysis of acetylcarnitine in liver from rats, sheep and cows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymic hydrolysis of acetylcarnitine in liver from rats, sheep and cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Carnitine dissimilation in the gastrointestinal tract of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Butyryl-L-Carnitine and its Interaction with Carnitine Acyltransferases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyryl-L-carnitine, a butyrate ester of L-carnitine, is a short-chain acylcarnitine that plays a role in cellular metabolism. Its interaction with carnitine acyltransferases, a family of enzymes crucial for fatty acid metabolism, is of significant interest for understanding its physiological functions and therapeutic potential. This technical guide provides an in-depth overview of the current knowledge regarding the interaction of this compound and its metabolic precursor, butyryl-CoA, with carnitine acyltransferases, including available quantitative data, detailed experimental protocols, and relevant signaling pathways.
Carnitine acyltransferases, including carnitine acetyltransferase (CrAT), carnitine palmitoyltransferase I (CPT1), and carnitine palmitoyltransferase II (CPT2), are key enzymes that catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and L-carnitine. This process is essential for the transport of fatty acids into the mitochondria for β-oxidation.[1][2]
Data Presentation: Quantitative Analysis of Substrate Specificity
While direct kinetic data for the interaction of this compound with carnitine acyltransferases is limited in the currently available literature, studies on the substrate specificity of these enzymes provide valuable insights. Carnitine acetyltransferase (CrAT) is the primary enzyme that interacts with short-chain acyl-CoAs, including butyryl-CoA.
Table 1: Substrate Specificity of Carnitine Acetyltransferase (CrAT)
| Substrate | Apparent Km (µM) | Species/Source | Notes |
| Acetyl-CoA | 36 - 58 | Human (recombinant), Pigeon (purified) | Commonly used substrate for CrAT activity assays. |
| Propionyl-CoA | 36 | Human (recombinant) | Demonstrates CrAT's activity with other short-chain acyl-CoAs. |
| Butyryl-CoA | Not explicitly quantified | Mouse, Rat | Studies indicate that CrAT from these species has the highest preference for butyryl-CoA among short-chain acyl-CoAs, though specific Km values were not provided.[3] |
| L-Carnitine | ~100 | Pigeon, Mouse, Rat | The Km for the co-substrate L-carnitine is relatively consistent across species.[3] |
Table 2: Substrate Specificity of Carnitine Palmitoyltransferases (CPT1 and CPT2)
| Enzyme | Substrate Preference | Interaction with Butyryl-CoA/Butyryl-L-Carnitine |
| CPT1 | Long-chain acyl-CoAs | Butyryl-CoA can compete with the inhibitor malonyl-CoA at the regulatory binding site of CPT1A, leading to its activation.[4][5] This is a regulatory interaction rather than a primary substrate interaction. |
| CPT2 | Medium to long-chain acyl-CoAs | Generally considered to have no significant activity with short-chain acyl-CoAs like butyryl-CoA.[6] |
Table 3: Inhibition of Carnitine Transporters by this compound
| Transporter | IC50 | Cell Line | Notes |
| OCTN2 (Carnitine Transporter) | 1.5 ± 0.3 µM | Human Retinal Pigment Epithelial (HRPE) cells | This demonstrates a high-affinity interaction with the carnitine transporter.[7][8] |
| ATB0,+ (Amino Acid Transporter) | 4.6 ± 0.7 mM | Human Retinal Pigment Epithelial (HRPE) cells | This indicates a low-affinity interaction with this transporter.[7][8] |
Experimental Protocols
Spectrophotometric Assay for Carnitine Acetyltransferase (CrAT) Activity with Butyryl-CoA
This protocol is adapted from general methods for measuring CrAT activity using the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free coenzyme A (CoA) produced in the enzymatic reaction to generate a yellow-colored product that can be measured spectrophotometrically at 412 nm.[3][9][10]
Materials:
-
Purified CrAT enzyme or mitochondrial extract
-
Butyryl-CoA sodium salt
-
L-carnitine hydrochloride
-
DTNB
-
Tris-HCl buffer (1 M, pH 8.0)
-
EDTA
-
Spectrophotometer capable of reading at 412 nm
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: 10 mM DTNB in assay buffer. Store protected from light.
-
Butyryl-CoA Stock Solution: 10 mM Butyryl-CoA in assay buffer. Prepare fresh.
-
L-Carnitine Stock Solution: 100 mM L-carnitine in assay buffer.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture (final volume of 200 µL) by adding the following components in order:
-
Assay Buffer
-
DTNB stock solution (to a final concentration of 0.1-0.2 mM)
-
Butyryl-CoA stock solution (for kinetic studies, vary the concentration; a starting point could be a range from 10 µM to 500 µM)
-
Enzyme solution (a concentration that results in a linear rate of absorbance change over time)
-
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the L-carnitine stock solution (for kinetic studies with butyryl-CoA as the variable substrate, use a saturating concentration of L-carnitine, e.g., 5 mM).
-
-
Measurement of Enzyme Activity:
-
Immediately after adding L-carnitine, start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a spectrophotometer.
-
Ensure the rate of absorbance increase is linear during the measurement period.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the curve.
-
Convert the rate of absorbance change to the rate of CoA production using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the TNB anion produced from the reaction of DTNB with a thiol is approximately 13,600 to 14,150 M-1cm-1 at 412 nm.
-
To determine the kinetic parameters (Km and Vmax) for butyryl-CoA, perform the assay with varying concentrations of butyryl-CoA while keeping the L-carnitine concentration constant and saturating. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Logical Relationships
Butyryl-CoA Regulation of CPT1A Activity and T-cell Differentiation
Recent studies have elucidated a signaling pathway where butyryl-CoA, the metabolic precursor to this compound, plays a regulatory role in fatty acid oxidation and immune cell differentiation. Butyryl-CoA can compete with the endogenous inhibitor malonyl-CoA for binding to CPT1A.[4][5][11] This competition leads to the activation of CPT1A, thereby promoting the transport of long-chain fatty acids into the mitochondria for β-oxidation. This enhanced fatty acid oxidation has been shown to be a critical factor in the differentiation of inducible regulatory T cells (iTregs), which are important for maintaining immune homeostasis.[4][5][11]
Caption: Butyryl-CoA competes with malonyl-CoA to activate CPT1A, promoting FAO and iTreg differentiation.
Experimental Workflow for CrAT Kinetic Analysis
The following diagram illustrates the logical workflow for determining the kinetic parameters of CrAT with butyryl-CoA as a substrate.
Caption: A streamlined workflow for determining CrAT kinetic parameters using a spectrophotometric assay.
Conclusion
This compound and its precursor butyryl-CoA interact with carnitine acyltransferases in a manner that is dependent on the specific enzyme isoform. Carnitine acetyltransferase (CrAT) is the primary enzyme responsible for the metabolism of butyryl-CoA to this compound. While precise kinetic data for this interaction remains an area for further investigation, qualitative evidence suggests a high affinity. In contrast, the interaction of butyryl-CoA with CPT1A appears to be primarily regulatory, influencing the enzyme's activity by competing with malonyl-CoA. This regulatory role has significant implications for cellular signaling, as demonstrated by its impact on fatty acid oxidation and immune cell differentiation. The provided experimental protocol offers a robust method for further elucidating the kinetic parameters of the CrAT-butyryl-CoA interaction. A deeper understanding of these interactions will be crucial for the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EC 2.3.1.7 [iubmb.qmul.ac.uk]
- 4. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 5. Butyrate enhances CPT1A activity to promote fatty acid oxidation and iTreg differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyrate enhances CPT1A activity to promote fatty acid oxidation and iTreg differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
physiological concentrations of butyryl-l-carnitine in human plasma
An In-depth Technical Guide on the Physiological Concentrations of Butyryl-L-carnitine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physiological concentrations of this compound in human plasma, detailed methodologies for its quantification, and its role in metabolic pathways.
Quantitative Data Presentation
The physiological concentrations of this compound (C4-carnitine) in human plasma can vary based on age. The following table summarizes the reference ranges from various studies. It is important to note that values may differ slightly between laboratories due to variations in methodology and instrumentation.
| Age Group | Concentration Range (nmol/mL) | Concentration Range (µM) | Reference(s) |
| Newborns (≤ 7 days) | < 0.46 | < 0.46 | [1] |
| Newborns (1 day) | 0.15 - 0.58 (2.5th-97.5th percentile) | 0.15 - 0.58 | [2][3] |
| Newborns (2 days) | 0.21 - 0.73 (2.5th-97.5th percentile) | 0.21 - 0.73 | [2][3] |
| Newborns (3 days) | 0.24 - 0.82 (2.5th-97.5th percentile) | 0.24 - 0.82 | [2][3] |
| Infants/Children (8 days - 7 years) | < 1.06 | < 1.06 | [1] |
| Adults (> 8 years) | < 0.83 | < 0.83 | [1] |
| All Ages | 0.00 - 0.60 | 0.00 - 0.60 | [4] |
| Not Specified | < 0.47 | < 0.47 | [5] |
Note: 1 nmol/mL is equivalent to 1 µM.
Experimental Protocols
The quantification of this compound and other acylcarnitines in human plasma is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below is a detailed methodology synthesized from established protocols.[6][7][8][9]
Sample Preparation
-
Plasma Collection : Collect whole blood in tubes containing an anticoagulant (e.g., sodium heparin). Centrifuge the blood sample to separate the plasma. Store the plasma at -80°C until analysis.
-
Protein Precipitation : To a small volume of plasma (e.g., 10-100 µL), add a threefold volume of cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-butyryl-L-carnitine).
-
Vortexing and Centrifugation : Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Derivatization (Butylation) :
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a solution of 3N HCl in n-butanol.
-
Incubate the mixture at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters. This derivatization step enhances their chromatographic retention and ionization efficiency.
-
Dry the butylated sample again under nitrogen.
-
-
Reconstitution : Reconstitute the final dried residue in the initial mobile phase (e.g., 100 µL of methanol/water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column is typically used for the separation of acylcarnitine butyl esters.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution : A gradient elution is employed to separate the different acylcarnitines based on their chain length and polarity. The gradient typically starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over the course of the run.
-
Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitine butyl esters.
-
Scan Mode : The analysis is performed in the precursor ion scan mode or Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion Scan : The mass spectrometer is set to detect all parent ions that fragment to a specific daughter ion characteristic of carnitine and its derivatives (m/z 85 or m/z 99 for butylated carnitines).
-
MRM : Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard for highly sensitive and specific quantification. For this compound butyl ester, this would be a specific mass transition.
-
-
Quantification : The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the analyte.
-
Signaling Pathways and Metabolic Role
This compound is an intermediate in fatty acid metabolism. Its primary role is to facilitate the transport of short-chain fatty acids, specifically butyrate, into the mitochondria for subsequent energy production via β-oxidation.
Fatty Acid Transport and β-Oxidation
The following diagram illustrates the pathway for the transport of butyryl-CoA into the mitochondrial matrix and its entry into the β-oxidation cycle.
Caption: Transport of Butyryl-CoA into Mitochondria.
Inhibition of the Carnitine Transporter OCTN2
This compound has been shown to be a potent competitive inhibitor of the organic cation/carnitine transporter 2 (OCTN2).[10][11] OCTN2 is the primary transporter responsible for the uptake of L-carnitine from the diet into intestinal cells and for the reabsorption of L-carnitine in the kidneys. Inhibition of OCTN2 by this compound can therefore impact systemic L-carnitine homeostasis.
The following diagram illustrates the inhibitory effect of this compound on the OCTN2 transporter.
Caption: Inhibition of OCTN2 by this compound.
References
- 1. Acylcarnitine Profile [healthcare.uiowa.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]
- 5. uncmedicalcenter.org [uncmedicalcenter.org]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Butyryl-L-carnitine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of butyryl-l-carnitine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an acylcarnitine that plays a crucial role in fatty acid metabolism and can serve as a biomarker for certain metabolic disorders.[1][2][3] The presented method involves a straightforward protein precipitation for sample preparation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is highly selective and reproducible, making it suitable for clinical research and drug development applications.
Introduction
L-carnitine and its acyl esters, known as acylcarnitines, are essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[3] this compound is a short-chain acylcarnitine, and its concentration in biological fluids can be indicative of metabolic status and certain inherited metabolic diseases.[1][2] Accurate and precise quantification of this compound is therefore critical for research into these conditions. LC-MS/MS has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and throughput.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Materials and Reagents
-
This compound hydrochloride (analytical standard)
-
Butyryl-d3-l-carnitine hydrochloride (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Sample Preparation
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS), butyryl-d3-l-carnitine, in methanol.
-
From the stock solutions, prepare a series of working standard solutions by serial dilution in methanol:water (50:50, v/v) to create a calibration curve.
-
Prepare a working IS solution of 5 ng/mL in methanol.[4]
-
-
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 5 µL of the 5 ng/mL internal standard working solution.[4]
-
Add 300 µL of ice-cold methanol to precipitate proteins.[4]
-
Vortex the mixture for 10 seconds.[4]
-
Incubate the samples for 10 minutes at ambient temperature.[4]
-
Centrifuge the samples at 4000 rpm for 10 minutes.[4]
-
Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (0.1% formic acid in water).[4]
-
Vortex for 10 seconds before injection into the LC-MS/MS system.[4]
-
Liquid Chromatography
-
Column: Zorbax Eclipse XDB-C18, 3.0 x 150 mm, 3.5 µm[5]
-
Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water[5]
-
Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile[5]
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 50°C[5]
-
Injection Volume: 10 µL
Table 1: Chromatographic Gradient [5]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 0.5 | 100 | 0 |
| 3.0 | 65 | 35 |
| 6.0 | 65 | 35 |
| 9.7 | 40 | 60 |
| 10.7 | 5 | 95 |
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: Dependent on instrument manufacturer's recommendations
-
IonSpray Voltage: Dependent on instrument manufacturer's recommendations
Table 2: MRM Transitions [5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 288.2 | 85.1 | 29 |
| Butyryl-d3-l-carnitine (IS) | 291.4 | 85.1 | 29 |
Results and Discussion
Linearity
The calibration curve for this compound was linear over the concentration range of 3 ng/mL to 40 ng/mL in urine, with a coefficient of determination (r²) greater than 0.99.[6] A similar range is expected to be achievable in plasma with this method.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean bias of a similar method for this compound was found to be within ±15%.[6]
Limit of Quantification (LLOQ)
The lower limit of quantification (LLOQ) for this compound in urine was established at 3 ng/mL.[6] The LLOQ in plasma is expected to be comparable.
Table 3: Method Validation Summary [6]
| Parameter | Result |
| Linearity Range | 3 - 40 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 3 ng/mL |
| Mean Bias | Within ±15% |
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical research and metabolic studies. The method's performance characteristics demonstrate its suitability for accurately measuring this compound concentrations in biological matrices.
References
- 1. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
Application Notes and Protocols for Butyryl-L-Carnitine Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Butyryl-L-Carnitine in cell culture experiments. This document includes detailed protocols for the preparation and administration of this compound, as well as methods for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Introduction
This compound is the butyrate ester of L-carnitine, a compound involved in fatty acid metabolism. It serves as a carrier for butyrate, a short-chain fatty acid with known effects on cell proliferation, differentiation, and apoptosis. In cell culture, this compound is utilized to study the cellular effects of butyrate and to investigate its potential as a therapeutic agent. This document outlines standardized protocols for its application in in vitro settings.
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂NO₄ • Cl | [1] |
| Formula Weight | 267.8 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 20 mg/mL | [1] |
| Storage | Store at -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Quantitative Data on In Vitro Effects
The following table summarizes the effective concentrations and observed effects of this compound in various cell culture-based assays.
| Cell Line | Assay | Concentration(s) | Effect | Reference |
| Human Retinal Pigment Epithelial (HRPE) cells | Glycine Transport Inhibition | IC₅₀: 4.6 ± 0.7 mM | Inhibition of the amino acid transporter ATB0,+ | [2] |
| Human Retinal Pigment Epithelial (HRPE) cells | Carnitine Transport Inhibition | IC₅₀: 1.5 ± 0.3 µM | Inhibition of the carnitine transporter OCTN2 | [2] |
| Xenopus laevis oocytes expressing hATB0,+ | Electrophysiology | K₀.₅: 1.4 ± 0.1 mM | Induction of Na⁺-dependent inward currents | [2][3] |
| Xenopus laevis oocytes expressing hOCTN2 | Electrophysiology | K₀.₅: 0.40 ± 0.02 µM | Induction of Na⁺-dependent inward currents | [2][3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound chloride (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile-filtered pipette tips
Protocol:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound chloride.
-
Dissolve the this compound in cell culture grade DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Preparation of Working Solution and Treatment of Cells
Materials:
-
Prepared this compound stock solution
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 mM from a 100 mM stock, add 10 µL of the stock solution to 990 µL of cell culture medium.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control by adding an equivalent volume of DMSO (without this compound) to a separate set of wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Cell Viability Assessment using MTT Assay
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis of Signaling Pathway Proteins
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB, anti-phospho-ERK, anti-phospho-JNK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[4]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4][5][6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5][6]
-
Incubate the membrane with the primary antibody overnight at 4°C.[5][6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell culture studies with this compound.
Putative Signaling Pathways
Caption: Putative signaling pathways affected by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Synthesis and Purification of Butyryl-L-Carnitine for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyryl-L-carnitine is an ester derivative of L-carnitine that plays a role in fatty acid metabolism and cellular energy production. It is a compound of significant interest in biomedical research, particularly in studies related to metabolic disorders and neurodegenerative diseases. The provision of high-purity this compound is crucial for obtaining reliable and reproducible experimental results.
This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound for research applications. The described methods are based on established chemical principles and are designed to yield a product of high purity, suitable for in vitro and in vivo studies.
Data Presentation
| Parameter | Synthesis | Purification | Characterization |
| Starting Materials | L-Carnitine Hydrochloride, Butyric Acid, Butyryl Chloride | Crude this compound, Isopropyl Alcohol, Acetone, Ethyl Ether | Purified this compound |
| Key Reagents | Nitrogen Gas | - | HPLC-grade solvents, Deuterated solvents for NMR |
| Expected Yield | Variable, typically >80% | High recovery of purified product | - |
| Purity (Post-Purification) | >98% (by HPLC) | - | - |
| Analytical Techniques | - | - | HPLC-MS/MS, ¹H NMR, ¹³C NMR |
Experimental Protocols
I. Synthesis of this compound Hydrochloride
This protocol describes the esterification of L-carnitine hydrochloride with butyryl chloride.
Materials:
-
L-Carnitine hydrochloride
-
Butyric acid
-
Butyryl chloride
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine butyric acid and butyryl chloride under a nitrogen atmosphere.
-
Initial Reaction: Heat the mixture to 80°C with continuous stirring for 3 hours under a nitrogen atmosphere. This step forms the mixed anhydride.
-
Addition of L-Carnitine: To this mixture, add L-carnitine hydrochloride.
-
Esterification: Continue heating the reaction mixture at 80°C for an additional 1 hour with stirring.
-
Solvent Removal: After the reaction is complete, remove the majority of the solvent (excess butyric acid and butyryl chloride) using a rotary evaporator at 60°C under high vacuum. The resulting product is crude this compound hydrochloride.
II. Purification of this compound by Recrystallization
This protocol outlines the purification of the crude this compound hydrochloride obtained from the synthesis step.
Materials:
-
Crude this compound hydrochloride
-
Isopropyl alcohol
-
Acetone
-
Ethyl ether
-
Beakers and Erlenmeyer flasks
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude residue in isopropyl alcohol. Use the minimum amount of solvent necessary to achieve complete dissolution. Gentle warming may be applied if needed.
-
Crystallization: In a separate larger beaker, prepare a mixture of acetone and ethyl ether. Slowly add the isopropyl alcohol solution of the product to the acetone/ethyl ether mixture with gentle stirring.
-
Crystal Formation: Allow the solution to stand undisturbed. Crystals of this compound will begin to form. For optimal crystal growth and purity, it is recommended to cool the solution slowly and allow it to stand for several hours, or overnight, at a reduced temperature (e.g., 4°C).
-
Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents. The final product is purified this compound.
III. Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
HPLC-MS/MS is a powerful technique for the identification and quantification of this compound.
Typical HPLC-MS/MS Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (m/z) → Product ion (m/z) for this compound |
Note: Specific gradient conditions and MS/MS transitions should be optimized for the instrument in use.
Expected ¹H NMR Spectral Features (in D₂O):
-
A triplet corresponding to the terminal methyl group of the butyryl chain.
-
A multiplet (sextet) for the methylene group adjacent to the methyl group in the butyryl chain.
-
A triplet for the methylene group adjacent to the carbonyl group in the butyryl chain.
-
A multiplet for the methine proton of the carnitine backbone.
-
A singlet for the nine protons of the trimethylammonium group.
-
Multiplets for the methylene protons of the carnitine backbone.
Expected ¹³C NMR Spectral Features:
-
A signal for the carbonyl carbon of the ester group.
-
A signal for the carboxylate carbon.
-
Signals for the carbons of the butyryl chain.
-
Signals for the carbons of the carnitine backbone, including the quaternary ammonium carbon.
Visualizations
Application Notes and Protocols for In Vitro Measurement of Butyryl-L-Carnitine Enzymatic Activity
Introduction
Butyryl-L-carnitine is an endogenous short-chain acylcarnitine that plays a role in cellular energy metabolism. Elevated levels of this compound are associated with abnormalities in lipid and energy metabolism, making it a potential biomarker for various diseases.[1] The enzymatic activity related to this compound is primarily associated with two key enzymes: Carnitine Acetyltransferase (CrAT) and Butyrylcholinesterase (BChE).
-
Carnitine Acetyltransferase (CrAT): This mitochondrial enzyme is responsible for the reversible transfer of short-chain acyl groups between L-carnitine and coenzyme A (CoA).[2][3] It plays a crucial role in buffering the acetyl-CoA pool and transporting acyl groups across mitochondrial membranes.[4]
-
Butyrylcholinesterase (BChE): Also known as pseudocholinesterase, BChE is a serine hydrolase found in plasma and various tissues that hydrolyzes a broad range of choline esters.[5][6][7] Its activity can influence cholinergic neurotransmission and the metabolism of certain drugs.
These application notes provide detailed protocols for spectrophotometric, fluorometric, and radioisotopic assays to measure the enzymatic activity related to this compound, targeting both CrAT and BChE.
Signaling and Metabolic Pathway Context
This compound is involved in the transport of fatty acids and the modulation of the intracellular acyl-CoA pool. The following diagram illustrates the central role of carnitine acyltransferases in mitochondrial fatty acid metabolism.
Caption: Role of Carnitine Acyltransferases in Metabolism.
Protocol 1: Spectrophotometric Assay for Carnitine Acetyltransferase (CrAT) Activity
This protocol measures the activity of CrAT by quantifying the release of Coenzyme A (CoA) when this compound is converted to butyryl-CoA. The free thiol group of CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which is measured at 412 nm.[8]
Experimental Workflow
Caption: Workflow for the spectrophotometric CrAT assay.
Materials and Reagents
-
This compound hydrochloride
-
Coenzyme A (CoA)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer
-
EDTA
-
Purified Carnitine Acetyltransferase (CrAT) or tissue/cell lysate
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 412 nm
Procedure
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8.[8]
-
DTNB Stock Solution: 10 mM DTNB in Assay Buffer.
-
This compound Stock Solution: 100 mM in deionized water.
-
CoA Stock Solution: 10 mM in deionized water.
-
-
Assay Protocol:
-
Prepare a reaction mixture in each well of a 96-well plate as described in the table below.
-
Add Assay Buffer, DTNB, and CoA to each well.
-
Add the sample containing CrAT enzyme (e.g., purified enzyme, mitochondrial lysate).
-
Incubate the plate at 25°C for 5 minutes to establish a baseline rate.
-
Initiate the reaction by adding this compound.
-
Immediately begin monitoring the absorbance at 412 nm every 20-30 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the kinetic curve.
-
Subtract the background rate (from a no-substrate or no-enzyme control) from the sample rate.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (μmol/min/mL) = (ΔA412/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Where ε (molar extinction coefficient of TNB) is 14,150 M⁻¹cm⁻¹.
-
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Reference |
| Substrate | This compound | Pigeon Breast (Purified) | [8] |
| Buffer | 50 mM Tris, 1 mM EDTA, pH 7.8 | N/A | [8] |
| Detection Wavelength | 412 nm | N/A | [8] |
Protocol 2: Fluorometric Assay for Butyrylcholinesterase (BChE) Activity
This assay utilizes a substrate that becomes fluorescent upon hydrolysis by BChE. This method offers high sensitivity and is suitable for high-throughput screening of BChE inhibitors.[9][10] A common approach uses a non-fluorescent substrate that releases a fluorescent compound upon enzymatic cleavage.
Experimental Workflow
Caption: Workflow for the fluorometric BChE assay.
Materials and Reagents
-
This compound (as a potential substrate or inhibitor for characterization)
-
Specific BChE fluorescent substrate (e.g., from a commercial kit)[11]
-
Tris buffer (e.g., 20 mM, pH 7.0)[10]
-
Purified Butyrylcholinesterase (BChE) or biological sample (serum, plasma)
-
Black, opaque 96-well microplate
-
Fluorometric plate reader
Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare as recommended by the substrate/kit manufacturer (e.g., 20 mM Tris, pH 7.0).
-
BChE Standard: Prepare a standard curve using purified BChE of known activity.
-
Fluorescent Substrate: Dissolve in a suitable solvent (e.g., DMSO) and then dilute in Assay Buffer to the final working concentration.
-
-
Assay Protocol (based on a generic commercial kit): [11]
-
Add standards and samples to the wells of a black microplate.
-
Add Assay Buffer to each well.
-
Initiate the reaction by adding the fluorescent substrate solution.
-
Mix thoroughly.
-
Incubate at room temperature for 20-30 minutes, protected from light.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 510 nm for some substrates).[11]
-
Data Analysis
-
Subtract the fluorescence of a blank well (no enzyme) from all readings.
-
Plot the fluorescence of the BChE standards versus their concentration to generate a standard curve.
-
Determine the BChE activity in the samples by interpolating their fluorescence values on the standard curve.
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| Assay Principle | Hydrolysis of a non-fluorescent substrate to a fluorescent product | Fluorometric | [11] |
| Sample Types | Serum, plasma, RBC ghosts, tissue extracts | N/A | [11] |
| Detection | Fluorescence at 510 nm | N/A | [11] |
| Run Time | ~20 minutes | N/A | [11] |
Protocol 3: Radioisotopic Assay for Carnitine Acyltransferase Activity
This is a highly sensitive method for measuring the activity of carnitine acyltransferases, including the forward and reverse reactions involving this compound. The protocol below describes the forward reaction, measuring the formation of radiolabeled this compound from L-carnitine and radiolabeled butyryl-CoA. A similar principle can be applied to measure the reverse reaction.[12][13]
Experimental Workflow
Caption: Workflow for the radioisotopic CrAT assay.
Materials and Reagents
-
[1-¹⁴C]Butyryl-CoA (or other suitable radiolabeled acyl-CoA)
-
L-carnitine
-
Tris-HCl buffer
-
Enzyme source (purified CrAT or tissue homogenate)
-
Scintillation cocktail
-
Scintillation counter
-
Anion-exchange resin (e.g., AG2-X8)[14]
-
Perchloric acid or other stopping reagent
Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.0), L-carnitine, and the enzyme sample.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Start the reaction by adding [1-¹⁴C]butyryl-CoA of a known specific activity.
-
Incubate for 10-30 minutes at 37°C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a small volume of concentrated acid (e.g., perchloric acid).
-
-
Separation of Substrate and Product:
-
Apply the reaction mixture to a small column containing an anion-exchange resin.
-
The negatively charged [1-¹⁴C]butyryl-CoA will bind to the resin, while the positively charged [¹⁴C]this compound will pass through.[14]
-
Collect the eluate containing the product.
-
-
Quantification:
-
Add the eluate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis
-
Calculate the amount of product formed:
-
Moles of product = (DPM in eluate) / (Specific activity of [1-¹⁴C]butyryl-CoA in DPM/mol)
-
-
Calculate the enzyme activity:
-
Activity (mol/min/mg protein) = (Moles of product) / (Incubation time * Amount of protein in the sample)
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| Principle | Measures the formation of [¹⁴C]acetyl-carnitine from L-carnitine and [1-¹⁴C]acetyl-CoA | Radioisotopic | [13][14] |
| Separation Method | Anion-exchange chromatography to separate labeled substrate from product | N/A | [14] |
| Key Advantage | High sensitivity, capable of detecting picomole quantities | N/A | [12] |
| Application | Measurement of carnitine and acylcarnitines in small biological samples | N/A | [13] |
Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemicals and biological samples. For commercial kits, always refer to the manufacturer's instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for Isothis compound (HMDB0000736) [hmdb.ca]
- 3. Frontiers | Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport [frontiersin.org]
- 4. scilit.com [scilit.com]
- 5. Cholinesterase (Butyryl) (BCHE / BuCHE) [randox.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A direct assay of butyrylcholinesterase activity using a fluorescent substrate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A direct assay of butyrylcholinesterase activity using a fluorescent substrate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. arborassays.com [arborassays.com]
- 12. A radioisotopic-exchange method for quantitation of short-chain (acid-soluble) acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioisotopic assays of CoASH and carnitine and their acetylated forms in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioisotopic Assay of L-carnitine (CN) [protocols.io]
Application Notes and Protocols for Studying the Effects of Butyryl-L-Carnitine Supplementation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on butyryl-l-carnitine supplementation in animal models for neurological disorders is limited. The following application notes and protocols are based on the well-established neuroprotective effects of L-carnitine and its closely related short-chain acyl esters, such as acetyl-L-carnitine (ALCAR), which share fundamental mechanisms of action related to mitochondrial function and antioxidant properties.[1][2][3][4] These protocols can be adapted for the investigation of this compound.
Introduction
This compound is a short-chain acylcarnitine that plays a role in cellular energy metabolism by participating in the transport of fatty acids into the mitochondria for β-oxidation.[5][6] Emerging research suggests that this compound and other acylcarnitines may have significant roles in brain health, including supporting mitochondrial function, antioxidant activity, and neurotransmission.[1][5] Dysregulation of acylcarnitine metabolism has been linked to neurodegenerative diseases.[5][7]
These application notes provide a framework for designing and conducting preclinical studies in animal models to investigate the therapeutic potential of this compound supplementation, particularly in the context of neurodegenerative diseases and other neurological insults.
Recommended Animal Models
The choice of animal model is critical and should align with the specific research question. Commonly used rodent models for studying neuroprotection include:
-
Neurotoxin-Induced Models of Parkinson's Disease: Unilateral administration of neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP can replicate some of the motor deficits and dopaminergic neuron loss seen in Parkinson's disease.
-
Transgenic Models of Alzheimer's Disease: Mice overexpressing amyloid precursor protein (APP) and/or presenilin-1 (PS1) develop amyloid plaques and cognitive deficits, mimicking aspects of Alzheimer's disease.
-
Models of Huntington's Disease: Transgenic mouse models like the N171-82Q mouse express a mutant form of the huntingtin protein and exhibit progressive motor dysfunction and neurodegeneration.[8]
-
Traumatic Brain Injury (TBI) Models: Controlled cortical impact (CCI) is a widely used model to induce a focal brain injury and study subsequent neurological deficits and tissue damage.[9][10]
-
Mitochondrial Dysfunction Models: Administration of mitochondrial toxins like 3-nitropropionic acid (3-NPA) can induce neuronal degeneration and oxidative stress, providing a model to study compounds that support mitochondrial function.[11][12]
Data Presentation: Quantitative Summary of Expected Outcomes
The following tables summarize quantitative data from studies using L-carnitine and acetyl-L-carnitine, which can serve as a benchmark for designing experiments with this compound.
Table 1: Dosage and Administration of L-Carnitine and Acetyl-L-Carnitine in Rodent Models
| Compound | Animal Model | Dosage Range | Administration Route | Study Duration | Reference |
| L-carnitine | Rat (3-NPA induced neurotoxicity) | 100 mg/kg | Intraperitoneal (i.p.) | Pre-treatment before toxin | [11][12] |
| L-carnitine | Rat (Alzheimer's model) | 100 mg/kg/day | Intraperitoneal (i.p.) | 28 days | [13] |
| Acetyl-L-carnitine | Immature Rat (TBI) | 100 mg/kg | Intraperitoneal (i.p.) | 4 doses at 1, 4, 12, and 23 hours post-injury | [9] |
| Acetyl-L-carnitine | Old Rat | 1.5% (w/v) in drinking water | Oral | 1 month | [14] |
| L-carnitine | Mouse (Huntington's disease model) | Not specified | Intraperitoneal (i.p.) | Not specified | [8] |
Table 2: Expected Quantitative Outcomes from Behavioral, Biochemical, and Histological Assessments
| Assessment Category | Test/Assay | Expected Outcome with this compound Supplementation |
| Behavioral | Morris Water Maze | Decreased escape latency, increased time in target quadrant. |
| Novel Object Recognition | Increased discrimination index for the novel object.[9] | |
| Beam Walking Test | Decreased number of foot slips and traverse time.[9][10] | |
| Forced Swim Test / Tail Suspension Test | Decreased immobility time. | |
| Biochemical (Brain Tissue/Plasma) | Malondialdehyde (MDA) Assay | Decreased levels of MDA, indicating reduced lipid peroxidation.[15] |
| Superoxide Dismutase (SOD) Activity | Increased activity of SOD.[15] | |
| Catalase (CAT) Activity | Increased activity of CAT.[15] | |
| Glutathione Peroxidase (GPx) Activity | Increased activity of GPx.[15] | |
| Reactive Oxygen Species (ROS) Measurement | Decreased levels of ROS.[16] | |
| Histological (Brain Tissue) | Nissl Staining | Increased number of surviving neurons in the hippocampus or cortex. |
| Fluoro-Jade B Staining | Decreased number of degenerating neurons.[11][12] | |
| Immunohistochemistry (e.g., for Iba1, GFAP) | Reduced microgliosis and astrogliosis. | |
| Congo Red Staining | Reduced amyloid plaque deposition in Alzheimer's models.[13] |
Experimental Protocols
Preparation and Administration of this compound
Objective: To prepare and administer this compound to rodent models.
Materials:
-
This compound hydrochloride (powder form)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge for i.p. injection)
-
Animal scale
-
70% Ethanol for disinfection
-
Oral gavage needles (for oral administration)
Protocol 1: Intraperitoneal (i.p.) Injection
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound powder based on the desired dosage (e.g., 100 mg/kg).
-
Dissolve the powder in sterile saline to a final concentration that allows for an appropriate injection volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice). For a 100 mg/kg dose in a 10 mL/kg injection volume, the concentration would be 10 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility.
-
-
Animal Preparation and Injection:
-
Weigh the animal to accurately calculate the injection volume.
-
Gently restrain the rodent.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline.[17]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or fluid is drawn.
-
Inject the calculated volume of the solution slowly.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
Protocol 2: Oral Gavage
-
Preparation of this compound Solution:
-
Prepare the solution as described in Protocol 1, using sterile water or saline as the vehicle.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Moisten the gavage needle with sterile water or the vehicle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Behavioral Testing
A battery of behavioral tests should be employed to assess different aspects of neurological function.
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.[9]
-
Elevated Plus Maze: To assess anxiety-like behavior.
-
Rotarod Test: To measure motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity and anxiety.
Biochemical Assays for Oxidative Stress
Objective: To quantify markers of oxidative stress in brain tissue.
Protocol: Malondialdehyde (MDA) Assay (TBARS Assay)
-
Tissue Homogenization:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 4°C and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
TBARS Assay:
-
Add the tissue homogenate to a reaction mixture containing thiobarbituric acid (TBA).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
-
Normalize the MDA levels to the protein concentration of the sample.
-
Histological Analysis
Objective: To assess neurodegeneration and cellular changes in brain tissue.
Protocol: Fluoro-Jade B Staining for Neurodegeneration
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Freeze the brain and cut coronal sections (e.g., 30 µm) using a cryostat.
-
-
Staining Procedure:
-
Mount the brain sections on slides.
-
Rehydrate the sections through a series of ethanol dilutions.
-
Incubate the slides in a potassium permanganate solution.
-
Transfer the slides to a solution containing Fluoro-Jade B dye.
-
Wash the slides and coverslip with a mounting medium.
-
-
Analysis:
-
Visualize the stained sections using a fluorescence microscope with a blue excitation filter.
-
Degenerating neurons will fluoresce brightly.
-
Quantify the number of Fluoro-Jade B-positive cells in the region of interest using stereological methods.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams generated using the DOT language to visualize key concepts.
Caption: Proposed mechanism of this compound in enhancing mitochondrial energy production.
Caption: A typical experimental workflow for in vivo studies of this compound.
Caption: Putative antioxidant signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Carnitine and Its Potential Application to Ameliorate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Dysfunction and Neurodegenerative Disorders: Role of Nutritional Supplementation [mdpi.com]
- 5. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. Carnitine and acylcarnitines - BEVITAL AS [bevital.no]
- 7. The Effect of Acylcarnitines on Cognitive Function: A Two‐Sample Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of L-carnitine in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection by acetyl-L-carnitine after traumatic injury to the immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection by Acetyl-l-Carnitine after Traumatic Injury to the Immature Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-carnitine and neuroprotection in the animal model of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of L-carnitine in the 3-nitropropionic acid (3-NPA)-evoked neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effects of L-carnitine against beta-amyloid-induced memory impairment and anxiety-like behavior in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carnitine promotes recovery from oxidative stress and extends lifespan in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
Application Note: Stable Isotope Labeling of Butyryl-L-Carnitine for Metabolic Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction Butyryl-L-carnitine, a short-chain acylcarnitine, is an ester of L-carnitine and butyric acid. It plays a crucial role in cellular energy metabolism, specifically in the transport of short-chain fatty acids like butyrate across the inner mitochondrial membrane for subsequent β-oxidation.[1][2] Metabolic tracing using stable isotope-labeled this compound, or its precursors, allows for the quantitative analysis of its flux through metabolic pathways. This technique is invaluable for understanding fatty acid oxidation (FAO) dynamics, diagnosing inborn errors of metabolism, and evaluating the metabolic fate of potential prodrugs.[1][3][4] Commonly used stable isotopes include Deuterium (²H or D) and Carbon-13 (¹³C). These non-radioactive isotopes, when incorporated into the this compound molecule, create a mass shift that is detectable by mass spectrometry (MS), enabling differentiation from the endogenous, unlabeled pool.
Applications
-
Studying Fatty Acid Oxidation: Tracing the metabolism of labeled butyrate into this compound and downstream metabolites provides insights into the rate and regulation of short-chain fatty acid oxidation.
-
Diagnosing Metabolic Disorders: Elevated levels of butyrylcarnitine can be a biomarker for conditions like short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[3][5] Isotope tracing can be used as a second-tier test to confirm diagnoses and study disease pathophysiology.[6]
-
Drug Development and Pharmacokinetics: this compound has been investigated as a potential prodrug to deliver butyrate and L-carnitine to the gut for treating inflammatory bowel disease (IBD).[1][7] Stable isotope labeling allows for precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Investigating Cellular Bioenergetics: The "carnitine shuttle" is fundamental to energy production from fats.[2][8] Tracing studies help elucidate how this process is affected by physiological states (e.g., exercise) or pathological conditions (e.g., diabetes, cardiomyopathy).[4][8][9]
Experimental Design and Workflow
A typical metabolic tracing experiment involves the introduction of a stable isotope-labeled precursor, followed by sample collection at various time points and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
Butyrate, a short-chain fatty acid, is activated to Butyryl-CoA in the cytoplasm. For transport into the mitochondria for β-oxidation, the butyryl group is transferred to L-carnitine by Carnitine Palmitoyltransferase 1 (CPT1), forming this compound. It is then translocated across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT). Inside the mitochondrial matrix, CPT2 converts it back to Butyryl-CoA, which then enters the β-oxidation spiral.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol is adapted for the extraction of acylcarnitines from plasma or serum for LC-MS/MS analysis.
Materials:
-
Plasma or serum (collected in EDTA or heparin tubes)
-
Acetonitrile (HPLC grade), ice-cold
-
Methanol (HPLC grade)
-
Isotopically labeled internal standard (IS) solution (e.g., D₃-Butyryl-L-Carnitine in methanol)[10]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and centrifuge
Procedure:
-
Pipette 50 µL of plasma or serum into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each sample.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[11]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
The dried extract is now ready for derivatization (Protocol 3) or reconstitution for direct analysis. For direct analysis, reconstitute in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile/water with 0.1% formic acid).[12]
Protocol 2: Sample Preparation from Tissues
This protocol outlines a robust method for extracting acylcarnitines from frozen tissue samples.[12]
Materials:
-
Frozen tissue samples (e.g., liver, muscle), stored at -80°C
-
Isotopically labeled internal standard (IS) solution
-
Bead-beating homogenizer (e.g., FastPrep)
-
Centrifuge capable of 20,000 x g at 4°C
Procedure:
-
Weigh approximately 5-10 mg of frozen tissue directly into a pre-chilled 2 mL tube containing homogenization beads.[12] It is critical to keep the tissue frozen to prevent metabolic changes.
-
Add a known amount of the internal standard solution to each sample for quantification.[12]
-
Homogenize the tissue using a bead-beater (e.g., for 60 seconds at 4.5 m/s).[12] Ensure the sample remains cold.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet debris.[13]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen or using a vacuum concentrator.
-
The dried extract is now ready for derivatization or reconstitution.
Protocol 3: Derivatization to Butyl Esters (Optional but Common)
Derivatization is often performed to improve chromatographic retention and sensitivity, especially for short-chain acylcarnitines. The most common method is butylation.[3][11][14]
Materials:
-
Dried sample extracts
-
3N Hydrochloric Acid (HCl) in n-Butanol (or 5% v/v acetyl chloride in n-butanol)[11][15]
-
Heating block or incubator at 65°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To the dried sample extracts from Protocol 1 or 2, add 100 µL of 3N HCl in n-butanol.[11]
-
Seal the tubes or plate and incubate at 65°C for 20 minutes.[11][15]
-
After incubation, evaporate the derivatization reagent to complete dryness under a stream of nitrogen. This step is crucial to remove excess acid.
-
Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation and Analysis
Quantification is achieved by comparing the peak area of the endogenous analyte to its corresponding stable isotope-labeled internal standard. For tracing studies, the peak areas of the labeled (e.g., ¹³C₄) and unlabeled analytes are measured to determine the rate of incorporation and turnover.
Table 1: Example LC-MS/MS Parameters for this compound
Analysis is typically performed using tandem mass spectrometry with electrospray ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM).[3][10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound (Unlabeled) | 232.1 | 85.1 | Characteristic neutral loss of 60 (trimethylamine) and fragmentation of the acyl group. |
| This compound (Butylated) | 288.2 | 85.1 | Derivatization adds a butyl group (+56 Da). |
| Internal Standard | |||
| D₃-Butyryl-L-Carnitine | 235.1 | 85.1 | Labeled on the trimethylamine group. |
| D₃-Butyryl-L-Carnitine (Butylated) | 291.2 | 85.1 | |
| Tracer | |||
| ¹³C₄-Butyryl-L-Carnitine | 236.1 | 85.1 | Labeled on the butyryl moiety. |
| ¹³C₄-Butyryl-L-Carnitine (Butylated) | 292.2 | 85.1 |
Table 2: Example Liquid Chromatography Parameters
Chromatographic separation is essential to resolve butyrylcarnitine from its isomers, such as isobutyrylcarnitine.[3][16]
| Parameter | Description |
| Column | C18 Reverse Phase Column (e.g., 150 mm x 3.0 mm, 3.5 µm particle size)[15] |
| Mobile Phase A | 0.1% Formic Acid in Water[13][15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[13][15] |
| Flow Rate | 0.5 mL/min[15] |
| Column Temp | 50°C[15] |
| Gradient | 0-2.5 min: 0% to 35% B2.5-5.5 min: Hold at 35% B5.5-9.2 min: 35% to 60% B9.2-10.2 min: 60% to 95% B[15] |
Note: Gradients must be optimized based on the specific column and instrumentation.
References
- 1. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of carnitine in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Butyrylcarnitine (HMDB0002013) [hmdb.ca]
- 6. cda-amc.ca [cda-amc.ca]
- 7. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. l-carnitine: Nutrition, pathology, and health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Butyryl-L-Carnitine Hydrochloride and Inner Salt for Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the selection and use of butyryl-L-carnitine hydrochloride and this compound inner salt in experimental research. This compound, a butyrate ester of L-carnitine, is a molecule of significant interest for its potential therapeutic applications, including in metabolic disorders and neuroprotection.[1] The choice between the hydrochloride salt and the inner salt (zwitterion) form is a critical decision in experimental design, influencing solubility, stability, and bioavailability. This document outlines the key differences between these two forms, provides detailed protocols for their use in common experimental models, and presents relevant data in a structured format to aid in making an informed choice.
Physicochemical Properties and Selection Rationale
The primary distinction between this compound hydrochloride and its inner salt lies in their ionic form, which dictates their physical and chemical properties. The hydrochloride salt is the chloride salt of the positively charged quaternary amine of the carnitine molecule, while the inner salt is a zwitterion, containing both a positive charge on the quaternary amine and a negative charge on the carboxylate group.
| Property | This compound Hydrochloride | This compound Inner Salt | Reference |
| Molecular Formula | C₁₁H₂₂ClNO₄ | C₁₁H₂₁NO₄ | [1][2] |
| Molecular Weight | 267.75 g/mol | 231.29 g/mol | [1][3] |
| CAS Number | 162067-50-7 | 25576-40-3 | [1][2] |
| Appearance | Crystalline solid | Powder, crystals, or chunks | [1][2] |
| Solubility in Organic Solvents | Soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml).[2] | Less soluble in non-polar organic solvents. | |
| Solubility in Aqueous Solutions | Soluble | Highly soluble in water.[4] | |
| Stability | Stable for ≥ 4 years at -20°C.[2] | Stable at 2-8°C.[1] | |
| Hygroscopicity | Potentially less hygroscopic than the inner salt. | L-carnitine and its derivatives are known to be hygroscopic. | [5] |
Choosing the Right Form for Your Experiment:
The selection between the hydrochloride salt and the inner salt primarily depends on the experimental system and the desired formulation.
-
This compound Hydrochloride: This form is often preferred for studies requiring stock solutions in organic solvents like DMSO or ethanol, which are common vehicles for drug administration in cell culture experiments. Its crystalline nature can also be advantageous for handling and weighing.
-
This compound Inner Salt: Due to its high water solubility, the inner salt is an excellent choice for in vivo studies where administration in aqueous vehicles (e.g., saline, drinking water) is required. It is also suitable for cell culture experiments where the use of organic solvents is undesirable.
Experimental Protocols
The following protocols are provided as examples and should be optimized for specific experimental conditions.
In Vitro Protocol: Inhibition of Carnitine Transporter (OCTN2) in Human Retinal Pigment Epithelial (HRPE) Cells
This protocol is adapted from a study by Srinivas et al. (2007) which utilized this compound hydrochloride.[6][7]
Objective: To determine the inhibitory effect of this compound on the activity of the organic cation/carnitine transporter 2 (OCTN2).
Materials:
-
This compound hydrochloride
-
Human Retinal Pigment Epithelial (HRPE) cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transport buffer (25 mM HEPES/Tris, pH 7.5, containing 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, and 5 mM glucose)
-
[³H]L-carnitine (radiolabeled)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Culture: Culture HRPE cells in appropriate flasks or plates until they reach the desired confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO or ethanol). Further dilute the stock solution in the transport buffer to achieve the desired final concentrations.
-
Transport Assay: a. Wash the cells twice with the transport buffer. b. Pre-incubate the cells with varying concentrations of this compound hydrochloride in the transport buffer for a specified time (e.g., 10 minutes). c. Initiate the transport by adding the transport buffer containing a fixed concentration of [³H]L-carnitine and the corresponding concentration of this compound. d. Incubate for a predetermined time (e.g., 10 minutes) at 37°C. e. Terminate the transport by aspirating the radioactive solution and washing the cells rapidly with ice-cold transport buffer. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). g. Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]L-carnitine uptake by this compound at each concentration and determine the IC₅₀ value.
Workflow for In Vitro Inhibition Assay:
Caption: Workflow for the in vitro inhibition assay.
In Vivo Protocol: Assessment of this compound Effects in a Mouse Model
This protocol provides a general framework for in vivo studies using this compound inner salt, which is suitable for oral administration in an aqueous vehicle.
Objective: To evaluate the in vivo effects of this compound on a specific physiological or pathological parameter.
Materials:
-
This compound inner salt
-
Experimental animals (e.g., mice or rats)
-
Vehicle (e.g., sterile saline or drinking water)
-
Equipment for administration (e.g., oral gavage needles)
-
Equipment for monitoring the desired endpoints (e.g., metabolic cages, behavioral testing apparatus)
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
Preparation of Dosing Solution: Dissolve the this compound inner salt in the chosen vehicle to the desired concentration. Ensure the solution is sterile if administered via injection.
-
Administration: Administer the this compound solution to the animals via the chosen route (e.g., oral gavage, ad libitum in drinking water). A control group should receive the vehicle only.
-
Monitoring: Monitor the animals for the duration of the study for any changes in health, behavior, and the specific experimental endpoints. This may include measurements of body weight, food and water intake, blood glucose levels, or behavioral assessments.
-
Sample Collection and Analysis: At the end of the study, collect relevant tissues or blood samples for further analysis (e.g., measurement of this compound levels, gene expression analysis, histological examination).
-
Data Analysis: Analyze the collected data to determine the effect of this compound treatment compared to the control group.
Experimental Workflow for In Vivo Study:
Caption: General workflow for an in vivo study.
Signaling Pathway
This compound is transported into cells via transporters such as OCTN2 and ATB⁰,⁺.[6] Once inside the cell, it can be hydrolyzed to L-carnitine and butyrate. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process in energy production. Butyrate is a short-chain fatty acid that can act as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression.
Caption: Cellular transport and action of this compound.
Conclusion
The choice between this compound hydrochloride and its inner salt for experimental use is a critical step in study design. The hydrochloride salt is well-suited for experiments requiring organic solvent-based formulations, while the inner salt is ideal for aqueous-based applications, particularly in vivo studies. Careful consideration of the physicochemical properties of each form, as outlined in this document, will enable researchers to select the most appropriate compound for their specific experimental needs, thereby ensuring the reliability and reproducibility of their findings.
References
- 1. Butyryl- L -carnitine = 97.0 TLC 25576-40-3 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. larodan.com [larodan.com]
- 4. Butyrylcarnitine | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. CN1177807C - Stable, non-hygroscopic salts of L carnitine and alkanoyl L carnitines, process for their preparation and solid oral compositions containing them - Google Patents [patents.google.com]
- 6. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage Considerations for Butyryl-L-Carnitine in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyryl-L-carnitine is an acylated derivative of L-carnitine, a vital molecule in cellular energy metabolism. While the preclinical investigation of this compound is an emerging field, its structural analogs, acetyl-L-carnitine (ALCAR) and propionyl-L-carnitine (PLC), have been more extensively studied, particularly for their neuroprotective and cardioprotective effects. These compounds facilitate the transport of their respective acyl groups into the mitochondria, where they can enter the Krebs cycle to generate ATP. This document provides a summary of available preclinical dosage information for this compound and offers a more detailed overview of dosages used for ALCAR and PLC to serve as a reference for designing future preclinical studies.
This compound: Preclinical Data
Direct preclinical in vivo dosage information for this compound is limited. However, existing research points towards its potential therapeutic applications. One study highlighted its role in counteracting lead-induced metabolic disruptions in rat models, though specific dosages were not detailed in the available literature.[1] Another area of investigation is its potential as a prodrug for delivering butyrate to the gut to manage inflammation.[2][3] In these studies, the focus has been on its transport kinetics, with reported IC50 values of 1.5 µM for the carnitine transporter OCTN2 and 4.6 mM for the amino acid transporter ATB0,+.[2][4] These values are from in vitro and ex vivo models and do not directly translate to in vivo dosages. Given the scarcity of data, researchers are encouraged to conduct initial dose-finding studies.
Reference Data from Acetyl-L-Carnitine (ALCAR) and Propionyl-L-Carnitine (PLC) Studies
Due to the limited data on this compound, dosages from preclinical studies of ALCAR and PLC can provide a valuable starting point for experimental design.
Table 1: Dosage Regimens for Acetyl-L-Carnitine (ALCAR) in Preclinical Neuroprotection Studies
| Animal Model | Pathological Condition | Dosage Range | Route of Administration | Treatment Duration | Key Findings | Reference |
| Immature Rat | Traumatic Brain Injury | 100 mg/kg | Intraperitoneal (i.p.) | 4 doses at 1, 4, 12, and 23 hours post-injury | Reduced neurological impairment and cortical lesion volume. | [5][6] |
| Neonatal Rat | Hypoxic-Ischemic Injury | 100 mg/kg | Subcutaneous (s.c.) | Doses at 0, 4, 24, and 48 hours post-injury | Smaller brain lesion volume. | [5] |
| Adult Rat | Spinal Cord Injury | 300 mg/kg | Intraperitoneal (i.p.) | Not specified | Reduced lesion volume and improved mitochondrial respiration. | [5][6] |
| Adult Rat | Stroke Model | 100 mg/kg | Not specified | Not specified | Neuroprotective effects observed. | [5] |
| Adult Rat | Chronic Cerebral Hypoperfusion | 600 mg/kg (L-carnitine) | Oral | 28 days | Reduced escape latency in Morris water maze. | [7] |
| Adult Rat | Glutamate-Induced Neurotoxicity | 100 mg/kg | Intraperitoneal (i.p.) | 21 days (pretreatment) | Protection against neurotoxicity by altering mitochondrial function. | [8] |
Table 2: Dosage Regimens for Propionyl-L-Carnitine (PLC) in Preclinical Studies
| Animal Model | Pathological Condition | Dosage Range | Route of Administration | Treatment Duration | Key Findings | Reference |
| Diet-Induced Obese C57BL/6 Mice | Metabolic Disorder | 200 mg/kg/day | In drinking water | 4 weeks | Reversed body weight gain and improved insulin resistance. | [9] |
Experimental Protocols
Protocol 1: Preparation and Administration of Acyl-L-Carnitines for In Vivo Rodent Studies (Intraperitoneal Injection)
This protocol is adapted from studies using acetyl-L-carnitine for neuroprotection.[5]
-
Materials:
-
This compound, Acetyl-L-carnitine, or Propionyl-L-carnitine powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% Ethanol for disinfection
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, calculate the required amount of the compound based on the desired dosage (e.g., 100 mg/kg).
-
Dissolve the powder in sterile saline to a final concentration that allows for a suitable injection volume (typically 5-10 mL/kg for rats). For a 100 mg/kg dose in a 10 mL/kg volume, the concentration will be 10 mg/mL.
-
Vortex the solution until the compound is completely dissolved.
-
For repeated injections, filter the solution through a 0.22 µm sterile filter to ensure sterility.
-
-
Animal Preparation and Injection:
-
Weigh the animal to accurately calculate the required injection volume.
-
Gently restrain the rodent.
-
Disinfect the injection site on the lower abdomen with 70% ethanol.
-
Carefully insert the needle into the peritoneal cavity, avoiding internal organs.
-
Inject the solution slowly.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Oral Administration of Acyl-L-Carnitines in Drinking Water
This protocol is based on studies using propionyl-L-carnitine in a diet-induced obesity model.[9]
-
Materials:
-
This compound, Acetyl-L-carnitine, or Propionyl-L-carnitine powder
-
Drinking water bottles
-
Graduated cylinder
-
-
Preparation of Medicated Drinking Water:
-
Calculate the total daily water consumption of the animals to be treated.
-
Determine the amount of the compound needed to achieve the target daily dosage (e.g., 200 mg/kg/day).
-
Dissolve the calculated amount of the compound in the total volume of drinking water.
-
Fill the drinking water bottles with the prepared solution.
-
-
Administration and Monitoring:
-
Replace the standard water bottles with the bottles containing the medicated water.
-
Measure the remaining water volume every 24 hours to monitor daily water consumption and estimate the actual dose ingested per animal.
-
Weigh the animals regularly (e.g., weekly) to adjust the estimated daily dosage based on body weight changes.
-
Prepare a fresh solution every 2-3 days to ensure stability and prevent bacterial growth.
-
Visualization of Pathways and Workflows
Signaling Pathway: Potential Mechanism of Acyl-L-Carnitine in Neuroprotection
References
- 1. ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotection by Acetyl-l-Carnitine after Traumatic Injury to the Immature Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Separation of Butyryl-L-Carnitine Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyryl-L-carnitine is a critical acylcarnitine involved in cellular metabolism, specifically in the transport of short-chain fatty acids into the mitochondria for beta-oxidation. The analysis of this compound and its isomers is vital for the diagnosis and monitoring of inherited metabolic disorders, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency. Analytical separation is complicated by the existence of two types of isomers: constitutional isomers and enantiomers.
-
Constitutional Isomers: Butyrylcarnitine (n-C4) and isobutyrylcarnitine (iso-C4) have the same molecular weight but different structural formulas. Distinguishing between them is crucial as their relative abundance can be indicative of different metabolic disorders.[1][2]
-
Enantiomers: this compound is the naturally occurring, biologically active form. Its enantiomer, butyryl-D-carnitine, can have different, sometimes inhibitory, physiological effects.[3]
These application notes provide detailed protocols and performance data for the chromatographic separation of both constitutional and enantiomeric isomers of butyrylcarnitine.
Part 1: Separation of Constitutional Isomers (Butyrylcarnitine vs. Isobutyrylcarnitine)
The most robust and widely used technique for separating constitutional acylcarnitine isomers is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high resolution and sensitivity, allowing for accurate quantification in complex biological matrices.[1][3]
Quantitative Data Summary
The following table summarizes the performance characteristics of a typical UPLC-MS/MS method for the analysis of butyrylcarnitine and isobutyrylcarnitine in biological samples.
| Parameter | Butyrylcarnitine (C4) | Isobutyrylcarnitine (iso-C4) | Reference |
| Matrix | Plasma, Dried Blood Spots | Plasma, Dried Blood Spots | [4] |
| Intra-day Precision (%RSD) | 1.4% - 14% | 1.4% - 14% | [4] |
| Inter-day Precision (%RSD) | < 20% | < 20% | [4] |
| Accuracy | 88% - 114% | 88% - 114% | [4] |
| Linearity (r²) | > 0.99 | > 0.99 | |
| Typical Run Time | < 10 minutes | < 10 minutes | [4] |
Experimental Workflow for Constitutional Isomer Separation
References
- 1. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymes in stereoselective pharmacokinetics of endogenous substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Butyryl-L-Carnitine in Seahorse Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Butyryl-L-carnitine is a butyrate ester of L-carnitine, a molecule pivotal for the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2][3] The Seahorse XF Analyzer is a powerful tool that measures real-time cellular metabolic activity, specifically the oxygen consumption rate (OCR) as a measure of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[4][5][6][7][8] The application of this compound in Seahorse metabolic flux analysis offers a unique opportunity to investigate the metabolic effects of butyrate, a short-chain fatty acid with known roles in gut health, inflammation, and cancer, as well as the function of the carnitine shuttle system.
This compound serves as a potential prodrug to deliver both butyrate and L-carnitine to cells.[1] Once inside the cell, it can be hydrolyzed to release butyrate and L-carnitine. The liberated butyrate can then be activated to butyryl-CoA and enter the mitochondrial β-oxidation pathway to fuel the TCA cycle and drive oxidative phosphorylation, leading to an increase in OCR. The L-carnitine component is essential for the transport of long-chain fatty acids and can influence overall fatty acid oxidation (FAO) capacity.
This application note provides a detailed protocol for utilizing this compound in a Seahorse XF assay to assess its impact on cellular bioenergetics. This can be particularly useful for researchers in drug development studying compounds that modulate fatty acid metabolism, for scientists investigating the metabolic reprogramming in diseases like cancer or inflammatory bowel disease, and for those exploring the therapeutic potential of butyrate and its derivatives.
Key Applications:
-
Assessing Butyrate Metabolism: Quantify the cellular capacity to utilize butyrate as an energy substrate by measuring the increase in OCR upon this compound administration.
-
Investigating Carnitine Shuttle Function: Use this compound to probe the activity of carnitine-dependent transport and its impact on mitochondrial respiration.
-
Drug Screening and Development: Evaluate the effects of novel therapeutic compounds on butyrate and short-chain fatty acid oxidation.
-
Disease Modeling: Study the metabolic phenotype of cells from various disease models and how they respond to this compound, providing insights into metabolic dysregulation.
Experimental Protocols
Protocol 1: Acute Injection of this compound to Assess Real-Time Metabolic Response
This protocol measures the immediate effect of this compound on cellular respiration.
Materials:
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Seahorse XF Analyzer
-
This compound hydrochloride
-
Seahorse XF Base Medium (e.g., Agilent #103334-100)
-
L-Glutamine
-
Glucose
-
Sodium Pyruvate
-
Etomoxir (CPT1 inhibitor)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for Mitochondrial Stress Test)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere overnight in a standard CO2 incubator.
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium. For assessing this compound as a primary substrate, use a substrate-limited medium such as Seahorse XF Base Medium supplemented with 1 mM L-Glutamine. For other experimental designs, glucose and sodium pyruvate can be included at desired concentrations. Adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the cell culture medium, wash the cells twice with the prepared Seahorse XF assay medium, and then add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
Sensor Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. On the day of the assay, load the injection ports of the sensor cartridge with the compounds to be injected. For this protocol, a typical injection strategy would be:
-
Port A: this compound (e.g., to a final concentration of 1-5 mM)
-
Port B: Etomoxir (to a final concentration of 40 µM) to confirm the OCR increase is due to fatty acid oxidation.
-
Port C: Oligomycin (e.g., 1.5 µM)
-
Port D: FCCP (e.g., 1.5 µM) followed by Rotenone/Antimycin A (e.g., 1.25 µM / 2.5 µM) for a full mitochondrial stress test.
-
-
Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the cellular response.
Data Presentation:
| Parameter | Control (Vehicle) | This compound (1 mM) | This compound (5 mM) |
| Basal OCR (pmol/min) | 100 ± 10 | 150 ± 12 | 200 ± 15 |
| OCR after this compound (pmol/min) | 102 ± 11 | 180 ± 14 | 250 ± 18 |
| OCR after Etomoxir (pmol/min) | 98 ± 9 | 110 ± 10 | 120 ± 11 |
| Maximal Respiration (pmol/min) | 250 ± 20 | 350 ± 25 | 450 ± 30 |
| Spare Respiratory Capacity (%) | 150% | 133% | 125% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, experimental conditions, and other factors.
Visualization
Caption: Metabolic pathway of this compound utilization.
Caption: Experimental workflow for Seahorse analysis of this compound.
References
- 1. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate Alters Pyruvate Flux and Induces Lipid Accumulation in Cultured Colonocytes [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Acetate and Butyrate Improve β-cell Metabolism and Mitochondrial Respiration under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate and Metformin Affect Energy Metabolism Independently of the Metabolic Phenotype in the Tumor Therapy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the stability of butyryl-l-carnitine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of butyryl-l-carnitine in aqueous solutions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of this compound in aqueous solutions.
Issue: Rapid degradation of this compound is observed in my aqueous solution.
-
Question 1: What is the pH of your solution?
-
Answer: this compound, being an ester, is susceptible to hydrolysis, a reaction that is significantly accelerated under alkaline conditions (high pH). The primary degradation pathway is the hydrolysis of the ester bond, yielding L-carnitine and butyric acid. For optimal stability, it is recommended to maintain the pH of the aqueous solution in the neutral to acidic range. Studies on the closely related acetyl-l-carnitine have shown it to be stable at neutral to acidic pH but unstable at a pH greater than 9.[1]
-
-
Question 2: At what temperature are you storing your solution?
-
Question 3: What is the ionic strength of your solution?
-
Answer: Kinetic studies on the alkaline hydrolysis of this compound have indicated that the rate of degradation increases with increasing ionic strength.[4] If you are using buffers with high salt concentrations, this could be contributing to the instability. Consider using a buffer with a lower ionic strength if your experimental design allows.
-
Issue: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Question 1: Could these peaks correspond to degradation products?
-
Answer: The most likely degradation products of this compound in an aqueous solution are L-carnitine and butyric acid. You can confirm this by running standards of these compounds or by using a mass spectrometer to identify the mass of the unexpected peaks.
-
-
Question 2: Have you considered the purity of your this compound starting material?
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ester bond. This reaction breaks down this compound into L-carnitine and butyric acid. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.
Q2: What are the optimal storage conditions for aqueous solutions of this compound?
A2: To maximize stability, aqueous solutions of this compound should be stored at a neutral to acidic pH and at low temperatures. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, it is best to aliquot the solution into single-use vials and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH. It is most stable in neutral to acidic conditions. As the pH becomes more alkaline (basic), the rate of hydrolysis increases dramatically, leading to rapid degradation of the compound.[4] This is a common characteristic of ester-containing molecules.
Q4: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?
A4: Yes, several strategies can be employed to enhance stability:
-
Buffering: Use a buffer system to maintain the pH of the solution in the optimal range (neutral to acidic).
-
Low Temperature: Always handle and store the solutions at low temperatures.
-
Reduced Ionic Strength: If possible, minimize the concentration of salts in your solution, as high ionic strength can accelerate hydrolysis.[4]
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the this compound to remove water, as the solid form is generally more stable. The solid can then be reconstituted in the desired aqueous solvent immediately before use.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its degradation products.[7][8] This method allows for the separation and accurate measurement of the parent compound and its metabolites, making it ideal for stability studies.
Data Presentation
The following table summarizes the kinetic data for the alkaline hydrolysis of this compound.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant | 0.070 sec-1 M-1 | 25.0°C in aqueous solutions buffered with sodium glycinate-glycine or sodium carbonate-sodium bicarbonate. | [4] |
Experimental Protocols
Protocol for a Typical Stability Study of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound under various pH and temperature conditions.
1. Materials:
-
This compound (high purity)
-
Deionized water (HPLC grade)
-
Buffer solutions (e.g., phosphate, citrate) at various pH values (e.g., 4, 7, 9)
-
HPLC or LC-MS/MS system
-
Calibrated pH meter
-
Incubators or water baths at controlled temperatures (e.g., 4°C, 25°C, 40°C)
-
Autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a small volume of deionized water to prepare a concentrated stock solution.
3. Preparation of Stability Samples:
-
Dilute the stock solution with the appropriate buffer to achieve the desired final concentration of this compound.
-
Prepare separate sets of samples for each pH and temperature condition being tested.
-
Transfer aliquots of each sample into autosampler vials.
4. Incubation:
-
Place the vials in the respective temperature-controlled environments.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition for analysis.
5. Sample Analysis:
-
Immediately analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.
-
If possible, also quantify the concentration of the primary degradation product, L-carnitine.
6. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Calculate the half-life (t1/2) of this compound under each condition using the formula: t1/2 = 0.693 / k.
Mandatory Visualizations
References
- 1. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetic studies of the alkaline hydrolysis of some choline and carnitine esters [digital.maag.ysu.edu]
- 5. Butyryl- L -carnitine analytical standard 25576-40-3 [sigmaaldrich.com]
- 6. Butyryl- L -carnitine analytical standard 25576-40-3 [sigmaaldrich.com]
- 7. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Butyryl-L-Carnitine Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of butyryl-l-carnitine from tissue samples for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting this compound from tissue?
A1: A solution of 80% methanol in water is a commonly used and robust extraction solvent for acylcarnitines, including this compound, from various tissue types.[1][2] This solvent mixture is effective at precipitating proteins while efficiently solubilizing small polar metabolites. Other solvents such as acetonitrile/methanol mixtures or pure methanol have also been used.[1]
Q2: How much tissue should I use for the extraction?
A2: For many protocols, a starting amount of approximately 5 mg of frozen tissue is recommended.[1][2] It is crucial to keep the tissue frozen until the moment of homogenization to prevent metabolic changes.[1] Using larger amounts of tissue (>40 mg) is generally not recommended as it can lead to increased analytical noise and a reduced signal-to-noise ratio in subsequent analyses.[3]
Q3: Why is it important to keep the sample cold during homogenization?
A3: Maintaining a low temperature throughout the homogenization process is critical to quench enzymatic activity that can alter the metabolic profile of the tissue, including the concentration of this compound.[1]
Q4: What is the purpose of an internal standard and when should I add it?
A4: An isotopically labeled internal standard, such as d3-butyryl-l-carnitine, is essential for accurate quantification.[3] It is added to the sample at the beginning of the extraction process to account for any loss of the analyte during sample preparation and to correct for matrix effects during LC-MS/MS analysis.[1]
Q5: Is derivatization necessary for this compound analysis?
A5: While not always required, derivatization can improve the chromatographic properties and ionization efficiency of acylcarnitines.[1] Common derivatization methods include butylation with n-butanol and acetyl chloride or reaction with 3-nitrophenylhydrazine (3NPH).[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound extraction workflow.
Issue 1: Low Recovery of this compound
Possible Causes:
-
Incomplete Homogenization: The tissue may not be fully disrupted, trapping this compound within the tissue matrix.
-
Insufficient Extraction Solvent: The volume of the extraction solvent may be too low relative to the tissue amount, leading to incomplete extraction.
-
Inadequate Protein Precipitation: If proteins are not effectively precipitated, they can interfere with the extraction and subsequent analysis.
-
Analyte Degradation: this compound may degrade if the samples are not kept consistently cold or if the extraction process is prolonged.
Troubleshooting Steps:
-
Optimize Homogenization:
-
Adjust Solvent-to-Tissue Ratio:
-
A typical ratio is 1 mL of 80/20 methanol/water for 5 mg of tissue.[2] If low recovery persists, consider increasing the solvent volume.
-
-
Improve Protein Precipitation:
-
Ensure the extraction solvent is ice-cold when added to the tissue.
-
After homogenization, centrifuge the sample at a high speed (e.g., 20,000 x g) for at least 10 minutes at 4°C to effectively pellet precipitated proteins and cell debris.[1]
-
-
Maintain Sample Integrity:
-
Work quickly and keep samples on ice or in a pre-chilled environment throughout the procedure.
-
Minimize the time between tissue collection and extraction.
-
Issue 2: High Variability Between Replicates
Possible Causes:
-
Inconsistent Homogenization: Differences in the degree of homogenization between samples can lead to variable extraction efficiency.
-
Inaccurate Pipetting: Errors in pipetting the extraction solvent or internal standard will introduce variability.
-
Tissue Inhomogeneity: The distribution of metabolites within a tissue can be heterogeneous.
Troubleshooting Steps:
-
Standardize Homogenization:
-
Use a consistent method, time, and speed for homogenization for all samples.
-
Ensure the same type and number of beads are used in each tube if using a bead beater.
-
-
Calibrate Pipettes:
-
Regularly calibrate pipettes to ensure accurate and precise liquid handling.
-
-
Homogenize a Larger Piece of Tissue:
-
If tissue inhomogeneity is suspected, homogenize a larger piece of the tissue sample and then take an aliquot of the homogenate for extraction.
-
Issue 3: Poor Chromatographic Peak Shape or Ion Suppression in LC-MS/MS Analysis
Possible Causes:
-
Incomplete Protein Removal: Residual proteins in the extract can interfere with the chromatography and suppress the ionization of the analyte.
-
High Salt Concentration: Salts from the tissue or buffers can cause ion suppression.
-
Particulate Matter: Incomplete centrifugation may leave particulate matter in the supernatant, which can clog the LC column.
Troubleshooting Steps:
-
Enhance Protein and Debris Removal:
-
After homogenization, ensure a thorough centrifugation step to pellet all precipitates.
-
Carefully transfer the supernatant to a new tube without disturbing the pellet.
-
-
Consider a Sample Cleanup Step:
-
If ion suppression is significant, a solid-phase extraction (SPE) step may be necessary to remove interfering matrix components.
-
-
Filter the Supernatant:
-
Before injection into the LC-MS/MS system, filter the final extract through a 0.22 µm syringe filter to remove any remaining particulates.
-
Data Presentation
Table 1: Comparison of Key Parameters in Acylcarnitine Extraction Protocols
| Parameter | Method 1 | Method 2 |
| Tissue Amount | 5 mg[1][2] | >40 mg (not recommended)[3] |
| Homogenization | Bead-beating homogenizer (e.g., FastPrep) for 60s at 4.5 m/s[1] | Not specified |
| Extraction Solvent | 1 mL of 80/20 methanol/water[2] | Methanol[3] |
| Internal Standard | Isotopically labeled acylcarnitine standard (e.g., 20 pmol)[1] | Isotopically labeled internal standards added to supernatant[3] |
| Derivatization | 3-nitrophenylhydrazine (3NPH)[1] or n-butanol with 5% v/v acetyl chloride[3] | Not always required |
| Recovery | Up to 99% (in a specific automated system)[1] | Not specified |
Table 2: Typical Carnitine Concentrations in Various Human Tissues
| Tissue | Total Carnitine Concentration (mmol/g DNA) | Free Carnitine Concentration (µmol/g non-collagen protein) |
| Liver (Male) | 0.29 ± 0.06[4] | 3.7 ± 1.0[4] |
| Liver (Female) | 0.22 ± 0.08[4] | 2.9 ± 1.0[4] |
| Skeletal Muscle (Adults) | Not specified | 19.5 - 35.1[5] |
| Brain | Low concentration[6] | Larger proportion of acylcarnitine than free carnitine[6] |
Note: Specific concentrations of this compound can vary significantly depending on the physiological state and the specific tissue.
Experimental Protocols
Detailed Methodology for this compound Extraction from Tissue
This protocol provides a robust method for the extraction of this compound from frozen tissue samples for LC-MS/MS analysis.
Materials:
-
Frozen tissue samples (stored at -80°C)
-
80/20 Methanol/Water (LC-MS grade), pre-chilled to -20°C
-
Isotopically labeled internal standard solution (e.g., d3-butyryl-l-carnitine)
-
1.5 mL microcentrifuge tubes, pre-chilled
-
Bead-beating homogenizer (e.g., FastPrep) with ceramic beads
-
Refrigerated centrifuge (capable of 20,000 x g at 4°C)
-
Pipettes and tips
-
Lyophilizer or vacuum concentrator
-
Reconstitution solvent (e.g., 80:20 acetonitrile/water with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5 mg of frozen tissue directly into a pre-chilled 1.5 mL microcentrifuge tube containing ceramic beads.[1] It is critical to keep the tissue frozen during weighing to prevent metabolic changes.
-
Add 1 mL of ice-cold 80/20 methanol/water to the tube.[2]
-
Add a known amount of the isotopically labeled internal standard solution to each sample for accurate quantification.[1]
-
-
Homogenization:
-
Immediately homogenize the tissue using a bead-beating homogenizer for 60 seconds at a speed of 4.5 m/s.[1] Ensure the sample remains cold during this process.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the extracted this compound to a new, clean microcentrifuge tube. Be cautious not to disturb the pellet.
-
-
Drying:
-
Dry the supernatant completely using a lyophilizer or a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the reconstitution solvent.
-
Vortex the sample for 10 minutes at room temperature to ensure complete dissolution.
-
-
Sample Analysis:
-
Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound Extraction from Tissue.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine measurements in liver, muscle tissue, and blood in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of L-carnitine in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine concentration during the development of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chromatographic Resolution of Carnitine Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of carnitine esters.
Troubleshooting Guides (Q&A)
This section addresses specific problems related to poor chromatographic resolution in a question-and-answer format.
Issue 1: Why are my peaks tailing or fronting?
Answer: Poor peak shape is a common problem in the chromatography of carnitine esters and can be attributed to several factors.[1]
Peak Tailing:
-
Secondary Interactions: Strong interactions can occur between the carnitine esters and active sites on the column, such as residual silanols.[1] To mitigate this, consider operating at a lower mobile phase pH to protonate the silanol groups or using an end-capped column.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing.[1][2] Try reducing the sample concentration or the injection volume.[1]
-
Extra-column Dead Volume: Minimize the length and internal diameter of all tubing and connections.[1]
Peak Fronting:
-
Poor Sample Solubility: Ensure that your sample is fully dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[1]
-
Column Overload: Similar to peak tailing, overloading the column can also cause peak fronting.[1][2] Reducing the injection volume or sample concentration is a potential solution.[2]
-
Column Collapse: This can occur if the column is operated outside the manufacturer's recommended pH and temperature ranges.[1]
A systematic approach to troubleshooting peak shape issues is outlined in the workflow below.
Issue 2: How can I improve the separation of co-eluting carnitine ester isomers?
Answer: The separation of isomeric acylcarnitines is particularly challenging due to their similar physicochemical properties.[1] However, several strategies can be employed to improve their resolution.
-
Mobile Phase Optimization: The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can enhance peak separation and improve peak sharpness.[1] A concentration of around 0.005% HFBA in both mobile phases A and B can be a good starting point.[1]
-
Gradient Adjustment: Employing a shallower gradient can increase the separation time, which may improve the resolution of compounds that elute closely together.[1]
-
Stationary Phase Selection: While C18 columns are commonly used, exploring alternative column chemistries like mixed-mode or chiral stationary phases can offer different selectivity for isomers.[1][3]
-
Derivatization: Derivatizing the acylcarnitines can alter their chromatographic behavior and lead to improved separation.[1][4]
Issue 3: My retention times are inconsistent. What could be the cause?
Answer: Fluctuations in retention times can compromise the reliability of your analysis. Several factors can contribute to this issue.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention times.[5] Ensure accurate and consistent solvent ratios.
-
Column Degradation: Over time, the stationary phase of the column can degrade, which will affect retention.[1][5]
-
Temperature Fluctuations: Maintaining a stable column temperature is critical for achieving reproducible retention times.[1] Inconsistent temperatures can affect the viscosity of the mobile phase and the kinetics of the separation.[6]
-
Flow Rate Inconsistency: Issues with the HPLC pump can cause the flow rate to be inconsistent, leading to variable retention times.[5]
Issue 4: I am observing low signal intensity or ion suppression. What are the potential solutions?
Answer: Low signal intensity can often be attributed to ion suppression, which is a common matrix effect in LC-MS/MS analysis of biological samples.[1] This occurs when co-eluting components from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's source.[1]
To mitigate this, consider the following:
-
Improve Sample Preparation: The use of solid-phase extraction (SPE) can be effective in removing interfering matrix components.[1]
-
Optimize Chromatography: Ensure that the chromatographic method provides good separation of the acylcarnitines from the bulk of the matrix components.[1]
-
Derivatization: Derivatization can not only improve chromatographic separation but also enhance the ionization efficiency of the analytes.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable type of column for carnitine ester analysis? A C18 column is a common choice for the reversed-phase separation of carnitine esters.[1] However, for more challenging separations, particularly with isomers, alternative stationary phases such as mixed-mode or chiral columns may provide better selectivity.[1][3] For highly polar carnitine esters, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also a powerful option.[7]
Q2: How does the pH of the mobile phase affect the separation of carnitine esters? The pH of the mobile phase can significantly impact the retention, selectivity, and peak shape of ionizable compounds like carnitine esters.[8] For acidic analytes, using a low-pH mobile phase can suppress ionization, leading to better retention on a reversed-phase column.[8] It is crucial to operate within the pH stability range of your column to prevent degradation.[1][9] The activity of carnitine transporters and enzymes can also be pH-dependent, with maximal transport activity for the carnitine transporter observed in an acidic pH range of 5.5 to 6.0.[10][11]
Q3: When is it necessary to use an ion-pairing agent? Ion-pairing agents are beneficial when analyzing highly polar compounds, like carnitine and its short-chain esters, on reversed-phase columns where they might otherwise have poor retention.[12] These agents, such as 1-nonanesulfonic acid or heptafluorobutyric acid (HFBA), form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase.[1][12][13]
Q4: Is derivatization a mandatory step for analyzing carnitine esters? Derivatization is not always mandatory, especially with sensitive detection techniques like tandem mass spectrometry.[12] However, it can be highly advantageous. Derivatization can improve chromatographic resolution, enhance detection sensitivity (especially for UV or fluorescence detection), and improve the stability of the analytes.[4][14] For instance, derivatizing with reagents like p-bromophenacyl bromide (p-BPB) allows for UV detection at 260 nm.[14]
Q5: What are the main advantages of using HILIC-MS/MS for carnitine ester analysis? Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) offers several key advantages for the analysis of carnitine esters:
-
High Specificity and Sensitivity: Mass spectrometry provides excellent selectivity, which helps in reducing interferences from the sample matrix.[12]
-
No Derivatization Required: This simplifies and shortens the sample preparation workflow.[12]
-
Improved Retention of Polar Analytes: HILIC is well-suited for retaining and separating highly polar compounds like carnitine and its short-chain esters.[7]
Quantitative Data Summary
Table 1: Typical Performance Characteristics of HPLC Methods for Carnitine Analysis
| Parameter | L-Carnitine | Acetyl-L-Carnitine | Reference |
| Method 1: RP-HPLC with UV Detection | |||
| Linearity Range | 5 - 400 µmol/L | Not Specified | [12] |
| Average Recovery | 98.2% | Not Specified | [12] |
| RSD (Within-Assay) | 3.36% | Not Specified | [12] |
| RSD (Between-Assay) | 3.34% | Not Specified | [12] |
| Method 2: RP-HPLC with Fluorescence Detection | |||
| Linearity Range | 5 - 160 µmol/L | 1 - 32 µmol/L | [12] |
| Recovery | 99.48% | 99.94% | [12] |
| Limit of Quantitation (LOQ) | 5 nmol/mL | 1 nmol/mL | [12] |
| RSD (Intra-day & Inter-day) | ≤ 5.83% | ≤ 5.83% | [12] |
Experimental Protocols
Protocol 1: Sample Preparation from Serum (Protein Precipitation)
This protocol is a modified method for the determination of free carnitine in serum.[14]
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add 1 mL of a precipitating reagent (acetonitrile:methanol, 9:1 v/v).
-
Vortex the mixture thoroughly.
-
Process the sample twice with approximately 400 mg of a mixture containing 9 parts Na2HPO4 (anhydrous), 1 part Ag2O, and about 400 mg of KH2PO4.
-
Centrifuge the sample to pellet the precipitated proteins and salts.
-
Transfer 400 µL of the supernatant to a new tube for derivatization.
Protocol 2: Derivatization for UV Detection
This protocol describes the derivatization of carnitine with p-bromophenacyl bromide (p-BPB) for subsequent HPLC analysis with UV detection.[14]
-
To the 400 µL of supernatant from Protocol 1, add 50 µL of the derivatizing reagent.
-
Heat the mixture at 60°C for 90 minutes.
-
After heating, cool the sample to room temperature.
-
The sample is now ready for injection into the HPLC system (typically 20 µL).
Protocol 3: Reversed-Phase HPLC with UV Detection
This protocol provides a starting point for the analysis of derivatized carnitine esters using an ion-pair reagent.[12]
-
Column: Inertsil ODS-3 (5 µm, 150 x 4.6 mm I.D.)[12]
-
Mobile Phase: A mixture of Methanol and an aqueous solution containing 1-Nonanesulfonic Acid Sodium Salt and Sodium Dihydrogen Phosphate (NaH2PO4), with the pH adjusted using Phosphoric Acid (H3PO4).
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 40 °C[12]
-
Detection Wavelength: 210 nm[12]
-
Injection Volume: 10 µL[12]
Workflow for Sample Analysis
The general workflow for the analysis of carnitine esters from a biological matrix is depicted below.
Relationship between Mobile Phase pH and Analyte Ionization
The ionization state of carnitine esters is influenced by the pH of the mobile phase, which in turn affects their retention on a reversed-phase column.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bevital.no [bevital.no]
- 8. agilent.com [agilent.com]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of substrate binding and pH on the secondary structure of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry Analysis of Butyryl-L-Carnitine
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of butyryl-L-carnitine. Particular focus is placed on mitigating and overcoming matrix effects, a common phenomenon that can significantly impact data quality and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[1] For this compound, which is often analyzed in complex biological matrices, components like phospholipids are a primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence and magnitude of matrix effects can be assessed using several methods. A common qualitative approach is post-column infusion , where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column.[1] A blank matrix extract is then injected, and any fluctuation in the baseline signal of this compound indicates the presence of ion suppression or enhancement at specific retention times. A quantitative assessment can be made by comparing the peak area of this compound in a post-extraction spiked matrix sample to that of a neat standard solution at the same concentration.[2]
Q3: What is the most effective way to compensate for matrix effects in this compound quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., d3-butyryl-L-carnitine) is widely regarded as the most effective method to compensate for matrix effects.[2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio. Studies have shown that using deuterium-labeled internal standards can correct matrix effects to within a range of 87.8-103%.[3][4]
Q4: Can I analyze this compound without derivatization?
A4: Yes, modern LC-MS/MS methods allow for the analysis of underivatized acylcarnitines, including this compound.[5] This avoids potential issues associated with derivatization, such as incomplete reactions or hydrolysis of the acylcarnitine.[6] However, derivatization to butyl esters is a technique that has been traditionally used to improve chromatographic retention and ionization efficiency.[7]
Q5: What are isobaric interferences and how can they affect this compound analysis?
A5: Isobaric interferences occur when other compounds in the sample have the same nominal mass as this compound, leading to potential misidentification and inaccurate quantification. A common isobaric interferent for this compound is isobutyrylcarnitine. Effective chromatographic separation using techniques like UHPLC-MS/MS is crucial to resolve these isomers and ensure accurate quantification.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound, with a focus on overcoming matrix effects.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too high a concentration of the analyte. - Secondary Interactions: Interaction of the analyte with active sites on the column. - Inappropriate Mobile Phase: pH or organic content not optimized. | - Dilute the sample to be within the linear range of the instrument. - Use a column with end-capping to minimize silanol interactions. - Adjust the mobile phase pH to ensure this compound is in a single ionic form. - Optimize the organic solvent gradient for better peak shape. |
| Low Signal Intensity / Ion Suppression | - Matrix Effects: Co-eluting matrix components, especially phospholipids, suppressing the analyte signal. - Inefficient Ionization: Suboptimal mass spectrometer source parameters. - Poor Sample Recovery: Inefficient extraction from the matrix. | - Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) with phospholipid removal plates or Liquid-Liquid Extraction (LLE).[6] - Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for signal suppression.[2] - Optimize MS Source Parameters: Adjust spray voltage, gas flows, and temperatures to enhance this compound ionization. - Evaluate and optimize the extraction procedure for better analyte recovery. |
| High Signal Variability (Poor Precision) | - Inconsistent Matrix Effects: Variable levels of interfering compounds across different samples. - Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution steps. - Instrument Instability: Fluctuations in LC pressure or MS signal. | - Employ a SIL-IS to normalize for variations in matrix effects and sample preparation.[2] - Automate sample preparation steps where possible to improve consistency. - Perform system suitability tests before each analytical run to ensure instrument stability. - Ensure thorough vortexing and centrifugation at each step of the sample preparation. |
| Inaccurate Quantification | - Uncompensated Matrix Effects: Significant ion suppression or enhancement without proper correction. - Isobaric Interference: Co-elution of compounds with the same mass as this compound (e.g., isobutyrylcarnitine). - Improper Calibration: Calibration standards not prepared in a matrix similar to the samples. | - Implement a SIL-IS for the most accurate quantification.[2] - Improve Chromatographic Resolution: Optimize the LC method to separate this compound from its isomers.[8] - Prepare Matrix-Matched Calibration Standards: If a SIL-IS is not available, prepare calibration standards in a blank matrix that closely matches the study samples. |
| Carryover | - Adsorption of Analyte: this compound adsorbing to parts of the LC system. - Inefficient Needle Wash: The autosampler needle is not being cleaned effectively between injections. | - Inject a blank sample after a high-concentration sample to assess for carryover. - Optimize the needle wash procedure by using a stronger wash solvent or increasing the wash volume and duration. - Consider using a different column with lower analyte adsorption characteristics. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Analysis in Plasma
This protocol is a rapid method for sample cleanup but is less effective at removing phospholipids compared to SPE or LLE.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standard (e.g., d3-butyryl-L-carnitine).
-
-
Precipitation:
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal
This protocol provides a more thorough cleanup by removing proteins and a significant portion of phospholipids, thereby reducing matrix effects.[9]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 300 µL of acetonitrile with 1% formic acid and the SIL-IS.
-
Vortex for 1 minute.
-
-
SPE Cartridge Conditioning (if required by manufacturer):
-
Condition a mixed-mode cation exchange or a specialized phospholipid removal SPE cartridge with methanol followed by water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with an aqueous solution (e.g., 5% methanol in water) to remove polar interferences.
-
Wash with an organic solvent (e.g., acetonitrile) to remove non-polar interferences, including a significant portion of phospholipids.
-
-
Elution:
-
Elute the this compound using a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is another effective technique for cleaning up biological samples and can be optimized to minimize phospholipid co-extraction.
-
Sample Preparation:
-
To 100 µL of plasma, add the SIL-IS.
-
-
pH Adjustment:
-
Adjust the pH of the sample to be basic (e.g., using a small volume of ammonium hydroxide) to ensure this compound is in its neutral form for efficient extraction into an organic solvent.
-
-
Extraction:
-
Add an appropriate volume (e.g., 500 µL) of a water-immiscible organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2-5 minutes.
-
-
Phase Separation:
-
Centrifuge at a moderate speed to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the reported effectiveness of different strategies in mitigating matrix effects for acylcarnitines, which is indicative of the performance for this compound.
| Strategy | Matrix | Reported Effectiveness | Reference |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Urine | Matrix effect corrected to 87.8–103% | [3][4] |
| Solid-Phase Extraction (Phospholipid Removal Plate) | Plasma | >95% removal of most phospholipid classes | [10] |
| Protein Precipitation | Plasma | Ineffective at removing phospholipids |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
minimizing auto-hydrolysis of butyryl-l-carnitine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the auto-hydrolysis of butyryl-L-carnitine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a short-chain acylcarnitine, an ester of L-carnitine and butyric acid. It plays a role in fatty acid metabolism. The ester bond in this compound is susceptible to hydrolysis, a chemical process where the molecule is cleaved into L-carnitine and butyric acid. This degradation, known as auto-hydrolysis, can be accelerated by factors such as pH and temperature, leading to inaccurate quantification in experimental samples.
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway is the hydrolysis of the ester bond. This reaction is catalyzed by both acidic and basic conditions, as well as by enzymatic activity from esterases that may be present in biological samples.
Q3: How does pH affect the stability of this compound?
This compound is most stable in neutral to slightly acidic conditions (pH 6-7).[1] In alkaline (basic) conditions, the rate of hydrolysis significantly increases. Strongly acidic conditions can also promote hydrolysis, particularly during heated derivatization steps in some analytical protocols.[2]
Q4: What is the optimal temperature for storing samples containing this compound?
For long-term storage, it is recommended to keep samples at -80°C. For short-term storage (up to a few days), -20°C is acceptable.[3] Samples should be kept on ice during processing to minimize degradation.[1] Storing samples at room temperature for extended periods should be avoided as it can lead to significant hydrolysis of acylcarnitines.[4]
Q5: Are there any specific considerations for different sample types (e.g., plasma, urine, dried blood spots)?
Yes, the sample matrix can influence stability. For instance, dried blood spots (DBS) are a common sample type, but the stability of acylcarnitines in DBS can be compromised during long-term storage at room temperature.[4][5] For all liquid samples like plasma and urine, it is crucial to minimize the time between collection and processing/freezing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound | Sample degradation due to improper storage. | Ensure samples are immediately placed on ice after collection and stored at -80°C for long-term storage or -20°C for short-term storage. |
| Hydrolysis during sample preparation. | Maintain a neutral to slightly acidic pH (6-7) throughout the extraction process. Avoid strongly acidic or basic reagents. Keep samples cold during all steps. | |
| Inefficient extraction. | Use a validated protein precipitation protocol with a suitable organic solvent like acetonitrile or methanol. Ensure thorough vortexing and centrifugation. | |
| High levels of free L-carnitine | Auto-hydrolysis of this compound. | This is a direct indicator of sample degradation. Review your sample handling, storage, and preparation procedures to minimize hydrolysis. |
| Contamination. | Ensure all labware is clean and free of contaminants that could alter the sample composition. | |
| Inconsistent or variable results | Matrix effects in LC-MS analysis. | Incorporate stable isotope-labeled internal standards to normalize for variations in extraction efficiency and matrix effects. |
| Isobaric interference. | This compound and isothis compound are isomers and can interfere with each other in mass spectrometry analysis without proper chromatographic separation. Use a validated LC-MS/MS method with a suitable column to resolve these isomers. | |
| Inconsistent sample processing. | Standardize your sample preparation workflow to ensure all samples are treated identically. |
Data Presentation
The stability of this compound is highly dependent on pH and temperature. The following tables summarize quantitative data on its hydrolysis.
Table 1: Alkaline Hydrolysis of this compound at 25°C
| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) |
| This compound | 0.070 |
This data indicates the rate of hydrolysis in alkaline conditions.[6]
Table 2: Stability of a Structurally Similar Acylcarnitine (Acetyl-L-carnitine) at Various pH Values (Room Temperature)
| pH | Remaining Acetyl-L-carnitine after 1 hour (%) |
| > 9 | Unstable |
| 11 | 72.6 |
| 12 | 4.2 |
This data for acetyl-L-carnitine suggests a significant increase in hydrolysis of short-chain acylcarnitines at pH values above 9.[7][8]
Table 3: Estimated Stability of Acetyl-L-carnitine at pH 5.2 at Different Temperatures
| Temperature | Time to 15% Degradation |
| 25°C | 38 days |
| 8°C | 234 days |
This data for acetyl-L-carnitine illustrates the significant impact of temperature on the stability of short-chain acylcarnitines.[7]
Experimental Protocols
Protocol: Minimized-Hydrolysis Sample Preparation of this compound from Plasma for LC-MS/MS Analysis
This protocol focuses on a rapid protein precipitation extraction without a derivatization step to minimize the potential for auto-hydrolysis.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Acetonitrile (HPLC grade), ice-cold
-
Methanol (HPLC grade), ice-cold
-
Internal Standard (IS) solution (e.g., d3-butyryl-L-carnitine in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Pipettes and tips
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a pre-chilled 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Immediately vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation: Place the tubes on ice for 10 minutes to further facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean, pre-chilled microcentrifuge tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract (or use the supernatant directly) in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an LC-MS vial for analysis.
Visualizations
Caption: Minimized-hydrolysis experimental workflow for this compound.
Caption: Auto-hydrolysis degradation pathway of this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH and temperature on the growth of and toxin production by neurotoxigenic strains of Clostridium butyricum type E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies of the alkaline hydrolysis of some choline and carnitine esters [digital.maag.ysu.edu]
- 7. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
quality control measures for commercial butyryl-l-carnitine standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for commercial butyryl-l-carnitine standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems that may arise during the analysis of this compound standards, particularly when using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Issue 1: Inaccurate Quantification or High Variability in Results
Question: My quantitative results for this compound are inconsistent or seem unexpectedly high/low. What are the potential causes and how can I troubleshoot this?
Answer:
Inaccurate quantification of this compound can stem from several sources, including isomeric interference, matrix effects, and improper sample preparation.
Potential Causes & Troubleshooting Steps:
-
Isomeric Interference: this compound has isomers, such as isothis compound, which have the same mass-to-charge ratio (m/z). If not chromatographically separated, they will be detected as a single peak, leading to overestimation.[1][2][3]
-
Solution: Optimize your HPLC method to resolve isomers. This can be achieved by using a suitable column (e.g., a C18 column) and adjusting the mobile phase composition and gradient.[1]
-
-
Matrix Effects: Components in your sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate results.[4]
-
Solution: Perform a post-column infusion study to identify regions of ion suppression or enhancement. A robust sample preparation method, such as solid-phase extraction (SPE), can help remove interfering matrix components. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects.
-
-
Improper Sample Preparation: Inconsistent sample handling, such as incomplete protein precipitation or errors in dilution, can introduce significant variability.[5] Trapping of free carnitine and short-chain acylcarnitines in the protein pellet during precipitation is a known source of error.[5]
-
Solution: Ensure your sample preparation protocol is validated and consistently applied. Washing the protein pellet with a perchloric acid solution can help remove trapped analytes.[5]
-
-
Standard Degradation: Improper storage or handling of the this compound standard can lead to degradation, resulting in lower than expected concentrations.
-
Solution: Always store the standard according to the manufacturer's instructions (typically at -20°C or 2-8°C) and minimize freeze-thaw cycles.[6] Prepare fresh working solutions regularly.
-
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Question: I am observing poor peak shapes for my this compound standard. What could be causing this and how can I improve it?
Answer:
Poor peak shape can compromise the accuracy of integration and quantification. The common causes and solutions are outlined below.
Potential Causes & Troubleshooting Steps:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.
-
Solution: Adjust the mobile phase pH. Using a lower pH can suppress the ionization of residual silanols on the column, reducing tailing. Adding a small amount of an ion-pairing agent to the mobile phase can also improve peak shape.
-
-
Peak Fronting: This can be a result of column overload or a mismatch between the sample solvent and the mobile phase.
-
Solution: Reduce the injection volume or the concentration of the standard. Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
-
-
Peak Splitting: This may indicate a problem with the column, such as a void or contamination at the inlet.
-
Solution: Try flushing the column or reversing it (if the manufacturer allows) to wash out contaminants. If the problem persists, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: How should I properly store and handle my commercial this compound standard?
A1: Proper storage is critical to maintain the integrity of your standard. Most commercial this compound standards should be stored at -20°C or as specified on the Certificate of Analysis (CoA).[6] It is a hygroscopic compound, so it should be kept in a tightly sealed container to prevent moisture absorption. Avoid repeated freeze-thaw cycles by aliquoting the standard into smaller, single-use vials if you will be using it over an extended period.
Q2: What information should I look for on the Certificate of Analysis (CoA)?
A2: The CoA is a crucial document that provides lot-specific information about the quality of the standard.[7] Key information to review includes:
-
Purity: Typically determined by HPLC, it indicates the percentage of the desired compound.
-
Identity: Confirmed by methods like Mass Spectrometry and NMR.
-
Impurities: The CoA may list known impurities and their levels. Water is a common impurity to note.
Q3: Can I use a this compound standard after its expiration date?
A3: It is not recommended to use a standard after its expiration date. The purity and concentration of the standard are not guaranteed beyond this date, which can lead to inaccurate experimental results. If you must use an expired standard, it is crucial to re-qualify it to confirm its purity and concentration.
Analytical & Experimental Questions
Q4: What are the most common analytical techniques for the quality control of this compound standards?
A4: The most common techniques are:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the standard.
-
Mass Spectrometry (MS): Used for identification and confirmation of the molecular weight. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for both quantification and identification.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity of the compound and identify impurities.
Q5: My mass spectrometry results show an unexpected m/z value. What could be the reason?
A5: Unexpected m/z values can arise from several sources:
-
Adduct Formation: In electrospray ionization (ESI), this compound can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+).
-
In-source Fragmentation: The molecule might fragment in the ion source of the mass spectrometer.
-
Impurities: The unexpected ion could be from an impurity in your standard or a contaminant in your system.
Q6: How can I be sure that the peak I am seeing is this compound and not an isomer?
A6: While MS/MS can provide some structural information through fragmentation patterns, chromatographic separation is key to distinguishing isomers. You can confirm the identity of your peak by:
-
Comparing Retention Time: Compare the retention time of your peak with that of a certified reference material.
-
Spiking: Spike your sample with a small amount of the this compound standard. If the peak of interest increases in intensity without the appearance of a new peak, it is likely the correct compound.
Data Presentation
The following tables summarize typical quantitative data for commercial this compound standards based on information from Certificates of Analysis and analytical method validation studies.
Table 1: Typical Specifications for Commercial this compound Standards
| Parameter | Specification | Method |
| Purity | ≥97.0% | HPLC |
| Water Content | ≤10.0% | Karl Fischer |
| Optical Rotation | -23.0 ± 2.0° (c=0.1 in H₂O) | Polarimetry |
Data compiled from publicly available product information.
Table 2: Performance Characteristics of a Typical HPLC-MS/MS Method for this compound Quantification
| Parameter | Typical Value |
| Linearity Range | 0.1 - 500 nmol/L |
| R² | >0.99 |
| Recovery | 80 - 120% |
| Within-Assay Precision (%RSD) | <15% |
| Between-Assay Precision (%RSD) | <15% |
These values are representative and may vary depending on the specific method and laboratory.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound standard.
1. Materials and Reagents:
-
This compound Standard
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Formic Acid
-
C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard Preparation:
-
Accurately weigh and dissolve the this compound standard in water to prepare a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase to a suitable working concentration (e.g., 10 µg/mL).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a set period (e.g., 15 minutes) to elute the analyte and any impurities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or Mass Spectrometry
4. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the this compound standard as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Quantification in a Biological Matrix by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in plasma.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-butyryl-l-carnitine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase and Gradient: Similar to the purity assessment method, but optimized for the specific matrix.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
3. Quantification:
-
Construct a calibration curve using known concentrations of the this compound standard spiked into a similar biological matrix.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the quality control of this compound standards.
References
- 1. chromacademy.com [chromacademy.com]
- 2. Reexamination of the 1H NMR assignments and solution conformations of L-carnitine and O-acetyl-L-carnitine using C-2 stereospecifically labeled monodeuterated isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Sources of error in determinations of carnitine and acylcarnitine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Isothis compound (HMDB0000736) [hmdb.ca]
Technical Support Center: Refinement of Dosing Regimens for Long-Term Butyryl-L-Carnitine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyryl-l-carnitine in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for long-term studies with this compound in rodents?
A1: While specific long-term dosing regimens for this compound are not as extensively published as for L-carnitine or acetyl-L-carnitine, a starting point can be extrapolated from studies on these related compounds. For L-carnitine, oral doses in rats have ranged from 28 mg/kg/day to 600 mg/kg/day in studies lasting from weeks to a year.[1][2][3] A study on acetyl-L-carnitine in a mouse model of Rett syndrome used daily injections of 100 mg/kg.[4] Therefore, a conservative starting oral dose for this compound could be in the range of 50-100 mg/kg/day, with adjustments based on the specific research question, animal model, and observed physiological and behavioral responses.
Q2: How should I prepare and store this compound for oral administration?
A2: this compound is soluble in water, ethanol, DMSO, and DMF.[5] For oral gavage, sterile water or saline are common vehicles. It is recommended to prepare fresh solutions daily to ensure stability and prevent bacterial growth, especially for aqueous solutions which are not recommended to be stored for more than one day.[6][7] Stock solutions in DMSO or ethanol can be stored at -20°C for up to a month or -80°C for up to six months, but should be aliquoted to avoid repeated freeze-thaw cycles.[5]
Q3: What are the best practices for long-term oral gavage in rodents?
A3: Long-term oral gavage requires careful technique to minimize stress and injury to the animals.[8] Key practices include:
-
Proper Restraint: Use a firm but gentle restraint to keep the animal's head and neck extended in a straight line.[9]
-
Correct Needle/Tube Size and Length: The length of the gavage needle should be measured from the corner of the mouth to the last rib to ensure it reaches the stomach without causing perforation.[9][10] Flexible plastic tubes are often recommended over rigid stainless steel to reduce the risk of esophageal injury.[11]
-
Slow and Steady Administration: Administer the solution slowly to prevent regurgitation and aspiration.[9] If fluid appears in the mouth, withdraw the needle immediately.
-
Monitor for Adverse Signs: After dosing, observe the animal for any signs of distress, such as difficulty breathing, lethargy, or abdominal distension.[9][12]
Q4: What are the potential side effects of long-term this compound administration?
A4: Long-term studies with L-carnitine in rats have shown potential for adverse effects at high doses, which may be relevant for this compound. These include alterations in liver and kidney function and, in one study, testicular injury with chronic administration.[13] Furthermore, unabsorbed carnitine can be metabolized by gut bacteria to produce trimethylamine (TMA), which is then converted in the liver to trimethylamine-N-oxide (TMAO).[14][15] Elevated TMAO levels have been associated with an increased risk of cardiovascular disease in some studies. Long-term L-carnitine supplementation in rats has been shown to dose-dependently increase plasma TMAO levels.[2] It's also important to note that prolonged L-carnitine supplementation in mice has been shown to alter the gut microbiome.[16][17]
Troubleshooting Guides
Issue 1: High variability in plasma acylcarnitine profiles between animals in the same treatment group.
-
Question: We are observing significant inter-animal variability in plasma this compound levels despite administering the same dose. What could be the cause?
-
Answer:
-
Inconsistent Gavage Technique: Ensure that all personnel are using a standardized and consistent oral gavage technique to guarantee complete and accurate dosing for each animal. Inconsistent administration can lead to variable absorption.
-
Fasting State: The fasting state of the animals prior to dosing can affect absorption. Standardize the fasting period before administration.
-
Gut Microbiome Differences: The gut microbiome can influence the metabolism of unabsorbed this compound.[18][19] Housing conditions and diet can impact the gut microbiota, leading to individual differences in metabolism. Consider co-housing animals or using animals from the same litter where possible.
-
Underlying Health Status: Subclinical health issues can affect drug metabolism and absorption. Ensure all animals are healthy before starting the study.
-
Issue 2: Unexpected weight loss or signs of toxicity in treated animals.
-
Question: Our animals receiving long-term this compound are showing weight loss and lethargy. What should we do?
-
Answer:
-
Dose Reduction: The current dose may be too high. Consider reducing the dose to a lower, previously tolerated level.
-
Vehicle Effects: If using a vehicle other than water or saline (e.g., DMSO), ensure that the vehicle itself is not causing toxicity at the administered volume and frequency.
-
Monitor Organ Function: As high-dose, long-term L-carnitine has been associated with liver and kidney issues in rats, it is crucial to monitor markers of organ function (e.g., serum creatinine, ALT, AST) throughout the study.
-
Assess for Dehydration: Increased water intake has been noted in rats on high-dose L-carnitine L-tartrate. Ensure animals have ad libitum access to water and monitor for signs of dehydration.
-
Necropsy: If an animal dies unexpectedly, perform a thorough necropsy to investigate potential causes of toxicity.
-
Issue 3: No significant effect observed despite administration of this compound.
-
Question: We are not observing the expected biological effect of this compound in our long-term study. What could be the reason?
-
Answer:
-
Insufficient Dose: The administered dose may be too low to elicit a significant biological response. A dose-response study may be necessary to determine the optimal dose.
-
Poor Bioavailability: Although this compound is expected to be absorbed, its bioavailability may be limited. Consider the formulation and vehicle to optimize absorption.
-
Rapid Metabolism: this compound may be rapidly metabolized, leading to low circulating levels. Analyze plasma levels at different time points after administration to understand its pharmacokinetic profile.
-
Target Engagement: Confirm that this compound is reaching the target tissue and engaging with its intended molecular targets. For example, if you hypothesize an effect on histone acetylation, measure histone acetylation levels in the target tissue.
-
Compensatory Mechanisms: The biological system may have adapted to the long-term administration of this compound through compensatory mechanisms. Consider analyzing gene expression or protein levels of relevant metabolic enzymes and transporters.
-
Data Presentation
Table 1: Summary of L-Carnitine and its Derivatives Dosing in Rodent Models
| Compound | Rodent Model | Dosage Range | Administration Route | Duration | Key Findings | Reference |
| L-Carnitine | Wistar Rats | 28 mg/kg/day | Oral | 14 days | No effect on fat mass loss in trained rats. | [3] |
| L-Carnitine | F344 Rats | 70.4 - 351.9 mg/kg/day | Drinking Water | 1 year | No adverse effects on colon or cardiovascular system. | [2] |
| L-Carnitine | Sprague Dawley Rats | 50 mg/kg/day | Intragastric gavage | 7 months | Increased antioxidant capacity and decreased apoptosis in peripheral organs. | [20] |
| Acetyl-L-Carnitine | Wistar Rats | 1.5% in drinking water (~0.75 g/kg/day) | Oral | 1 month | Improved metabolic function and decreased oxidative stress in old rats. | [21] |
| Acetyl-L-Carnitine | Mecp21lox Mice | 100 mg/kg/day | Intraperitoneal injection | Postnatal day 47 | Improved weight gain, grip strength, and activity levels. | [4] |
| Propionyl-L-Carnitine | C57BL/6 Mice | 200 mg/kg/day | Drinking Water | 4 weeks | Reversed body weight gain and improved insulin resistance. | [22] |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Administration of this compound in Rats
-
Animal Model: Male/Female Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the start of the experiment.
-
Dosing Solution Preparation:
-
On each day of dosing, freshly prepare the this compound solution in sterile water or 0.9% saline at the desired concentration.
-
Ensure the solution is at room temperature before administration.
-
-
Dosing Procedure:
-
Weigh each rat to determine the precise dosing volume (recommended not to exceed 10 mL/kg).[10]
-
Gently restrain the rat, ensuring the head and neck are in a straight line.
-
Measure the appropriate length of a flexible gavage tube (from the corner of the mouth to the last rib) and mark it.
-
Insert the gavage tube gently into the esophagus to the marked length. Do not force the tube.
-
Administer the this compound solution slowly.
-
Carefully remove the gavage tube.
-
Monitor the animal for at least 15 minutes post-gavage for any adverse reactions.[12]
-
-
Long-Term Administration: Repeat the dosing procedure daily for the duration of the study (e.g., 4, 8, or 12 weeks).
-
Monitoring:
-
Record body weight and food/water intake weekly.
-
Perform regular health checks, observing for any clinical signs of toxicity.
-
Collect blood samples at predetermined time points (e.g., baseline, mid-study, and end of study) for pharmacokinetic and biomarker analysis.
-
At the end of the study, collect tissues for histological and molecular analysis.
-
Mandatory Visualization
Caption: Experimental workflow for a long-term this compound study in rodents.
References
- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of chronic l-carnitine supplementation on the formation of preneoplastic and atherosclerotic lesions in the colon and aorta of male F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine supplementation fails to maximize fat mass loss induced by endurance training in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-L-Carnitine Improves Behavior and Dendritic Morphology in a Mouse Model of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. instechlabs.com [instechlabs.com]
- 12. research.fsu.edu [research.fsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. L-Carnitine dissimilation in the gastrointestinal tract of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Changes in L-Carnitine Metabolism Affect the Gut Microbiome and Influence Sexual Behavior Through the Gut–Testis Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Impact of Carnitine on Dietary Fiber and Gut Bacteria Metabolism and Their Mutual Interaction in Monogastrics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Effect of chronic L-carnitine supplementation on carnitine levels, oxidative stress and apoptotic markers in peripheral organs of adult Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Feeding acetyl-l-carnitine and lipoic acid to old rats significantly improves metabolic function while decreasing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis: Butyryl-L-Carnitine and Acetyl-L-Carnitine in Neuroprotection and Cellular Signaling
A comprehensive comparative analysis of butyryl-l-carnitine and acetyl-l-carnitine reveals distinct yet overlapping functionalities rooted in their shared L-carnitine backbone. While both molecules are pivotal in cellular energy metabolism, their specific acyl groups—butyryl and acetyl—confer unique biochemical properties and therapeutic potentials. Acetyl-l-carnitine is extensively studied for its neuroprotective effects, largely attributed to its ability to cross the blood-brain barrier and donate its acetyl group for the synthesis of the neurotransmitter acetylcholine.[1][2] this compound, on the other hand, is emerging as a molecule of interest due to its role as a precursor to butyrate, a short-chain fatty acid with known anti-inflammatory and histone deacetylase inhibitory activities. This guide provides a detailed comparison of their mechanisms of action, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Biochemical and Physiological Properties: A Comparative Overview
This compound and acetyl-l-carnitine are both acyl esters of L-carnitine, playing crucial roles in the transport of fatty acids into the mitochondria for beta-oxidation and subsequent energy production.[3][4] The primary distinction lies in their acyl groups, which influences their metabolic fate and biological activity.
Acetyl-L-Carnitine (ALCAR) is the acetylated ester of L-carnitine. Its key characteristic is its ability to readily cross the blood-brain barrier, a feature not as prominently described for other L-carnitine esters.[1] This allows ALCAR to exert direct effects on the central nervous system, where it can serve as a donor of acetyl groups for the synthesis of acetylcholine, a critical neurotransmitter for cognitive function.[2] Furthermore, the acetyl group can be utilized in the tricarboxylic acid (TCA) cycle to enhance cellular energy production.[3]
This compound , as a butyrate ester of L-carnitine, is a source of butyrate, a short-chain fatty acid produced by gut microbiota. Butyrate is a known inhibitor of histone deacetylases (HDACs) and has been shown to exert anti-inflammatory and neuroprotective effects.[5] this compound is transported into cells via transporters such as OCTN2 and ATB0,+.[6]
While direct comparative studies are limited, a Mendelian randomization study suggested that genetically predicted lower levels of both acetyl-l-carnitine and this compound were associated with adverse neurocognitive effects.[7]
Quantitative Data Summary
Direct quantitative experimental comparisons between this compound and acetyl-l-carnitine are scarce in the current literature. However, a study comparing acetyl-l-carnitine and l-carnitine provides valuable insights into the enhanced efficacy of the acetylated form.
Table 1: Comparative Effects of Acetyl-L-Carnitine and L-Carnitine on Oxidative Stress Markers in the Brain of Aged Rats [8]
| Biomarker | Control | L-Carnitine | Acetyl-L-Carnitine |
| Malondialdehyde (MDA) | Increased | No significant change | Decreased |
| Oxidized Nucleotides (oxo8dG/oxo8G) | Increased | No significant change | Decreased |
| Nitrotyrosine | Increased | No significant change | Decreased |
Experimental Protocols
Neuroprotective Effects of Acetyl-L-Carnitine vs. L-Carnitine in a Model of Ischemic Injury[9]
-
In Vivo Model: Transient middle cerebral artery occlusion (MCAO) in Sprague-Dawley rats.
-
Treatment: L-carnitine or Acetyl-L-Carnitine administered prior to MCAO.
-
Endpoint: Infarct size measurement.
-
Results: Acetyl-L-Carnitine, but not L-carnitine, significantly decreased the infarct size.[9]
-
-
In Vitro Model: Oxygen-glucose deprivation (OGD) in PC12 cells.
-
Treatment: Pre-treatment with L-carnitine or Acetyl-L-Carnitine before OGD exposure.
-
Endpoints: Cell injury, apoptosis, and death rates; Superoxide dismutase (SOD) and ATPase activities; Malondialdehyde (MDA) concentration.
-
Results: Both L-carnitine and Acetyl-L-Carnitine reduced OGD-induced cell injury, apoptosis, and death. Both compounds also increased SOD and ATPase activities while decreasing MDA concentration.[9]
-
In Vitro Neurite Outgrowth Assay with Acetyl-L-Carnitine[10]
-
Cell Line: PC12 cells.
-
Treatment: Acetyl-L-Carnitine at concentrations ranging from 0.1 mM to 10 mM for 6 days.
-
Endpoint: Neurite outgrowth in the presence of Nerve Growth Factor (NGF).
-
Results: Acetyl-L-Carnitine significantly augmented NGF-induced neurite outgrowth, with a minimal effective dose between 0.1 and 0.5 mM.[10]
Signaling Pathways
The signaling pathways modulated by this compound and acetyl-l-carnitine underscore their distinct mechanisms of action.
This compound Signaling
The effects of this compound are closely linked to the actions of its metabolic product, butyrate. Butyrate has been shown to activate the GPR109A receptor, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent nuclear accumulation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[5] Nrf2 is a master regulator of the antioxidant response.
Acetyl-L-Carnitine Signaling
Acetyl-l-carnitine has been demonstrated to activate pro-survival and antioxidant signaling pathways, including the PI3K/Akt and Nrf2 pathways. L-carnitine, a component of acetyl-l-carnitine, has been shown to protect hepatocytes from oxidative stress by activating Nrf2 through the Akt signaling pathway.[11]
Conclusion
This compound and acetyl-l-carnitine, while structurally similar, exhibit distinct mechanistic profiles that warrant different considerations in research and drug development. Acetyl-l-carnitine is a well-established neuroprotective agent with direct effects on the central nervous system, supported by a larger body of experimental evidence. Its ability to cross the blood-brain barrier and influence neurotransmitter synthesis and key survival pathways makes it a strong candidate for neurological applications.
This compound's potential lies in its role as a butyrate donor, implicating it in anti-inflammatory and epigenetic regulatory mechanisms. The activation of the GPR109A/AMPK/Nrf2 pathway by its metabolite, butyrate, suggests a different, yet potentially complementary, mode of action.
The significant gap in the literature is the lack of direct, head-to-head comparative studies evaluating the efficacy of these two compounds under the same experimental conditions. Such studies would be invaluable in elucidating the specific contexts in which one might be more advantageous than the other and would provide a clearer rationale for their therapeutic application. Future research should focus on direct comparative experiments to quantify their relative potencies in neuroprotection, anti-inflammation, and other relevant physiological effects.
References
- 1. livemomentous.com [livemomentous.com]
- 2. martinswellness.com [martinswellness.com]
- 3. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of L-Carnitine on Critical Illnesses Such as Traumatic Brain Injury (TBI), Acute Kidney Injury (AKI), and Hyperammonemia (HA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate alleviates oxidative stress by regulating NRF2 nuclear accumulation and H3K9/14 acetylation via GPR109A in bovine mammary epithelial cells and mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of pre-treatment with l-carnitine and acetyl-L-carnitine on ischemic injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. l-carnitine protects human hepatocytes from oxidative stress-induced toxicity through Akt-mediated activation of Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Butyryl-L-Carnitine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of butyryl-L-carnitine and its analogues, L-carnitine and acetyl-L-carnitine, in established in vitro models of neurodegeneration. While direct experimental data on the neuroprotective profile of this compound in these specific assays are limited in the current literature, its known mechanism as a potent histone deacetylase (HDAC) inhibitor allows for a detailed comparison with the well-documented neuroprotective effects of other carnitine derivatives and HDAC inhibitors like sodium butyrate.
Comparative Analysis of Neuroprotective Effects
The following tables summarize the quantitative data on the neuroprotective effects of L-carnitine, acetyl-L-carnitine, and sodium butyrate (as a proxy for the HDACi activity of this compound) in the human neuroblastoma cell line SH-SY5Y, a widely used in vitro model for neurodegenerative diseases.
Table 1: Comparison of Neuroprotective Efficacy in SH-SY5Y Cells
| Compound | Neurotoxic Insult | Concentration | Endpoint | Result |
| L-Carnitine | MPP+ (2.5 mM) | 100 µM | Cell Viability (CCK-8) | Increased cell viability |
| MPP+ (2.5 mM) | 100 µM | Caspase-3 Activation | Decreased caspase-3 activation | |
| Caffeine (5 and 10 mM) | 5 mM | Cell Viability | Protected against cytotoxicity | |
| Caffeine (5 and 10 mM) | 5 mM | ROS Generation | Inhibited ROS generation | |
| Acetyl-L-Carnitine | MPP+ (2.5 mM) | 100 µM | Cell Viability (CCK-8) | Increased cell viability |
| MPP+ (2.5 mM) | 100 µM | Caspase-3 Activation | Decreased caspase-3 activation | |
| Sodium Butyrate | TNF-α | Not specified | Cell Death | Attenuated cell death |
| H2O2 | Not specified | ROS Production | Reversed ROS increase | |
| α-Synuclein | 150 µM | Acetylated Histone 3 Levels | Increased acetylated histone 3 levels |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
The SH-SY5Y human neuroblastoma cell line is a commonly used model in neurotoxicity studies.[1] Cells are typically cultured in a growth medium such as high glucose Dulbecco's Modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, and antibiotics (50 U/mL penicillin, 50 μg/mL streptomycin) at 37°C in a 5% CO2 incubator.[2] For differentiation, the serum concentration is reduced to 1%, and retinoic acid (10 µM) is added for seven days prior to experiments.[2]
Neurotoxicity Induction
-
MPP+ Model of Parkinson's Disease: To induce neurotoxicity, SH-SY5Y cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that inhibits mitochondrial complex I.[3][4] A typical concentration used is 2.5 mM for 24 hours.[3]
-
Oxidative Stress Model: Oxidative stress can be induced by exposing cells to hydrogen peroxide (H2O2). A common protocol involves treating cells with 700 µM H2O2 for a specified period.[2]
-
Inflammatory Model: Neuroinflammation can be modeled by treating cells with tumor necrosis factor-alpha (TNF-α).[5]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed SH-SY5Y cells in a 96-well plate and treat with the neurotoxin and/or test compounds.
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[6]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[7]
Apoptosis Assay (Caspase-3 Activity)
Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.
-
After treatment, lyse the cells and collect the protein lysate.
-
Incubate the lysate with a caspase-3 specific substrate conjugated to a colorimetric or fluorescent reporter.
-
Measure the absorbance or fluorescence to determine the level of caspase-3 activity.
Alternatively, apoptosis can be assessed by Western blot analysis of cleaved caspase-3.[8]
Oxidative Stress Measurement (ROS Production)
Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Treat cells with the neurotoxin and/or test compounds.
-
Load the cells with DCF-DA, which is de-esterified by intracellular esterases to non-fluorescent DCF.
-
In the presence of ROS, DCF is oxidized to the highly fluorescent dichlorofluorescein.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
Signaling Pathways and Mechanisms of Action
This compound and HDAC Inhibition
This compound is known to be a prodrug of butyrate, a short-chain fatty acid that functions as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have emerged as promising therapeutic agents for neurodegenerative diseases. By inhibiting HDACs, these compounds can modulate gene expression, leading to the upregulation of neuroprotective proteins and the downregulation of pro-apoptotic factors.
L-Carnitine and Acetyl-L-Carnitine in Neuroprotection
L-carnitine and its acetylated form, acetyl-L-carnitine, exert their neuroprotective effects through multiple mechanisms. These include enhancing mitochondrial function, reducing oxidative stress, and modulating inflammatory pathways.
Conclusion
The available evidence strongly supports the neuroprotective effects of L-carnitine and acetyl-L-carnitine in various in vitro models of neurodegeneration. While direct experimental data for this compound in these specific assays is currently lacking, its established role as a potent HDAC inhibitor suggests a significant neuroprotective potential. The data on sodium butyrate's neuroprotective actions further strengthens this hypothesis. Future in vitro studies are warranted to directly quantify the neuroprotective efficacy of this compound against various neurotoxic insults and to elucidate the full spectrum of its mechanisms of action in neuronal cells. Such research will be crucial for validating its potential as a therapeutic agent for neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuromodulatory effect of 4-(methylthio)butyl isothiocyanate against 3-nitropropionic acid induced oxidative impairments in human dopaminergic SH-SY5Y cells via BDNF/CREB/TrkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Methods for Butyryl-L-Carnitine Determination
For researchers, scientists, and drug development professionals, the accurate quantification of butyryl-l-carnitine, a key biomarker in metabolic studies, is paramount. This guide provides a comprehensive comparison of various analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
The primary analytical techniques for the quantification of this compound include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes key validation parameters for the different analytical techniques used for this compound quantification.
| Analytical Method | Analyte(s) | Matrix | LLOQ | Linearity (r²) | Accuracy/Bias (%) | Precision (%RSD) | Reference |
| LC-MS/MS | This compound & other acylcarnitines | Urine | 3 ng/mL | 0.988 - 0.999 | 3.25 to 8.20 | 0.89 to 9.75 | [1] |
| LC-MS/MS | This compound & other acylcarnitines | Biological Samples | - | - | High | High | [2][3][4] |
| HPLC-UV | Free & Total Carnitine | Serum | 5 µmol/L | - | - | Within-assay: 1.97-3.36, Between-assay: 1.77-3.34 | [5] |
| Enzymatic Assay | L-Carnitine | Biological Samples | Colorimetric: 12 µM, Fluorimetric: 1 µM | - | - | - | [6] |
Note: Direct comparative data for all methods for this compound specifically is limited. The data for HPLC-UV and Enzymatic Assays are for total or free L-carnitine and serve as an estimation of potential performance for this compound, which may require derivatization or specific enzymes. LC-MS/MS is generally the most sensitive and specific method for individual acylcarnitine quantification.[7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the key techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound and is particularly useful for separating it from its isomers, such as isothis compound.[9]
a) Sample Preparation (Urine):
-
Thaw frozen urine samples at 4°C.
-
Centrifuge a 30 µL aliquot at 10,300 g for 10 minutes.
-
Dilute 20 µL of the supernatant with 65 µL of water and 5 µL of acetonitrile.
-
Add 10 µL of an internal standard mixture (containing deuterated this compound-d3).[1]
b) Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS T3 1.8 μm, 2.1 mm x 150 mm[1]
-
Mobile Phase: A gradient of ammonium formate in water and acetonitrile is commonly used.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for this compound and its internal standard.[7][8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique but may lack the sensitivity and specificity of LC-MS/MS for direct analysis of underivatized this compound. Derivatization is often required to introduce a chromophore for UV detection.[5][10]
a) Sample Preparation and Derivatization (Serum):
-
Precipitate proteins from the serum sample.
-
For total carnitine, hydrolyze the acylcarnitines to free carnitine using a base (e.g., NaOH).[5]
-
Derivatize the carnitine with a UV-absorbing agent like p-bromophenacyl bromide (p-BPB) to form a stable ester.[5]
b) Chromatographic Conditions:
-
Column: A reversed-phase C18 or a silica column can be used.[5][11]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., phosphate buffer).[11][12]
-
Detection: UV absorbance at a wavelength appropriate for the chosen derivatizing agent (e.g., 260 nm for p-BPB derivatives).[5]
Enzymatic Assay
Enzymatic assays offer a high-throughput and often simpler alternative for the quantification of total L-carnitine. Specific enzymes for this compound are not commonly available, so this method typically measures total carnitine after hydrolysis.
a) Sample Preparation:
-
Homogenize tissue or cell samples in the provided assay buffer.
-
Centrifuge to remove insoluble material.
-
Deproteinize samples, for instance, using a 10 kDa molecular weight cut-off spin filter, especially for serum.[13]
b) Assay Procedure:
-
A coupled enzyme reaction is initiated where L-carnitine is converted by a series of enzymes, ultimately producing a detectable product (colorimetric or fluorometric).[6][13]
-
The signal is measured using a spectrophotometer or fluorometer and is proportional to the amount of L-carnitine in the sample.
Visualizing Analytical Workflows and Pathways
Understanding the logical flow of experiments and the biological context of the analyte is crucial. The following diagrams, generated using the DOT language, illustrate a typical bioanalytical method validation workflow and a simplified representation of the role of carnitine in fatty acid metabolism.
Caption: Bioanalytical Method Validation Workflow.
Caption: Role of Carnitine in Fatty Acid Transport.
References
- 1. waters.com [waters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. Food Science of Animal Resources [kosfaj.org]
- 11. sarpublication.com [sarpublication.com]
- 12. glsciences.com [glsciences.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Butyryl-L-Carnitine and Propionyl-L-Carnitine in Cardiac Metabolism
In the intricate landscape of cardiac energy metabolism, the roles of L-carnitine and its derivatives are of paramount importance for researchers and drug development professionals. These compounds are central to the transport of fatty acids into the mitochondria for beta-oxidation, the primary energy source for the heart. This guide provides a detailed comparison of two short-chain acylcarnitines, butyryl-L-carnitine and propionyl-L-carnitine, and their respective impacts on cardiac metabolism, supported by available experimental data.
At a Glance: Key Distinctions
While both this compound and propionyl-L-carnitine are esters of L-carnitine, their metabolic fates within the cardiomyocyte, and consequently their effects on cardiac energy production, differ significantly. The primary distinction lies in the end products of their metabolism and their points of entry into the Krebs cycle. Propionyl-L-carnitine is recognized for its anaplerotic properties, meaning it can replenish the intermediates of the Krebs cycle.[1][2] In contrast, the metabolic role of this compound in the heart is less specifically documented, though it is understood to serve as a substrate for energy production.
Comparative Metabolic Effects
| Feature | This compound | Propionyl-L-Carnitine |
| Primary Metabolic Fate | Metabolized to butyryl-CoA, which then undergoes beta-oxidation to form two molecules of acetyl-CoA. | The propionyl group is converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA.[1][3][4] |
| Entry into Krebs Cycle | Enters as acetyl-CoA, combining with oxaloacetate to form citrate. | Enters as succinyl-CoA, a direct intermediate of the Krebs cycle.[1] |
| Key Metabolic Impact | Primarily contributes to the acetyl-CoA pool, fueling the Krebs cycle for ATP production. | Replenishes Krebs cycle intermediates (anaplerosis), enhancing the efficiency of the cycle, particularly during hypoxia or ischemia.[1] |
| Reported Cardiac Effects | Limited direct evidence on specific cardiac effects. Elevated levels have been noted in certain patient populations, but its therapeutic potential in cardiac metabolism is not well-established.[5] | Shown to improve myocardial function and metabolism in ischemic conditions, enhance exercise capacity in heart failure patients, and improve energy metabolism in hypertrophied hearts.[3][6][7] |
Signaling and Metabolic Pathways
The metabolic pathways of this compound and propionyl-L-carnitine illustrate their distinct contributions to cardiac energy metabolism.
Experimental Protocols
Experimental Model: Isolated Perfused Rat Heart
A common experimental model to study the effects of these compounds on cardiac metabolism is the isolated perfused rat heart, often subjected to conditions of ischemia and reperfusion.
-
Animal Model: Male Wistar rats are typically used.
-
Heart Perfusion: Hearts are excised and perfused retrogradely via the aorta with a Krebs-Henseleit buffer containing glucose and, in some protocols, fatty acids. The perfusion can be switched to a low-flow ischemia model, followed by reperfusion.
-
Compound Administration: Propionyl-L-carnitine or other compounds are added to the perfusion buffer at specified concentrations.
-
Functional Measurements: Cardiac contractile function is assessed by measuring parameters such as left ventricular developed pressure and heart rate.
-
Metabolic Analysis: At the end of the perfusion, hearts are freeze-clamped and analyzed for metabolites like ATP, phosphocreatine, and Krebs cycle intermediates using techniques like HPLC and mass spectrometry.[3]
Discussion and Conclusion
The available evidence strongly supports a beneficial role for propionyl-L-carnitine in enhancing cardiac energy metabolism, particularly under conditions of stress such as ischemia and heart failure.[6] Its anaplerotic effect, by supplying succinyl-CoA to the Krebs cycle, is a key mechanism for its cardioprotective properties.[1] This replenishment of cycle intermediates can improve the overall efficiency of energy production.
In contrast, there is a notable lack of direct experimental evidence detailing the specific effects of this compound on cardiac metabolism. While it is metabolized to provide acetyl-CoA for the Krebs cycle, its therapeutic potential and specific advantages or disadvantages compared to propionyl-L-carnitine in a cardiac context remain to be elucidated. Butyrylcarnitine is recognized as an intermediate in the breakdown of short-chain fatty acids.[8]
For researchers and drug development professionals, propionyl-L-carnitine presents a more extensively studied and promising candidate for interventions aimed at improving cardiac metabolism. Future research is warranted to investigate the potential unique roles of this compound in the heart and to conduct direct comparative studies to better understand the relative merits of these short-chain acylcarnitines in cardiovascular health and disease.
References
- 1. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine propionyl-L-carnitine produces enhanced anaerobic work capacity with reduced lactate accumulation in resistance trained males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting effects of propionate and propionyl-L-carnitine on energy-linked processes in ischemic hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The propionyl-L-carnitine hypothesis: an alternative approach to treating heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Causal association between blood metabolites and head and neck cancer: butyrylcarnitine identified as an associated trait for cancer risk and progression - PMC [pmc.ncbi.nlm.nih.gov]
Butyryl-L-Carnitine Efficacy: A Comparative Analysis of Published Findings
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of carnitine and its derivatives has been a subject of considerable research, with a focus on their roles in cellular metabolism and neuroprotection. While L-carnitine and acetyl-L-carnitine have been extensively studied in various clinical contexts, the efficacy of butyryl-l-carnitine remains a developing area of investigation. This guide provides a comparative analysis of the published findings on this compound and its better-understood counterparts, L-carnitine and acetyl-L-carnitine, with a focus on their application in depression and neurodegenerative diseases. Due to the limited number of direct studies on this compound's efficacy, this guide emphasizes a comparison with its parent compounds to offer a broader perspective for research and development.
Comparative Efficacy Data
The available quantitative data from clinical trials on L-carnitine and acetyl-L-carnitine in depression and Alzheimer's disease are summarized below. Direct efficacy data from randomized controlled trials for this compound is not yet available.
Table 1: Efficacy of Acetyl-L-Carnitine in Depression
| Comparison | Number of Studies | Total Participants | Outcome Measure | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Key Finding |
| ALC vs. Placebo/No Intervention | 9 | 467 | Reduction in Depressive Symptoms | -1.10 | -1.65 to -0.56 | Acetyl-L-carnitine significantly reduced depressive symptoms compared to placebo.[1] |
| ALC vs. Antidepressants | 3 | 324 | Reduction in Depressive Symptoms | 0.06 | -0.22 to 0.34 | Acetyl-L-carnitine showed similar effectiveness to established antidepressants.[1] |
ALC: Acetyl-L-Carnitine
Table 2: Efficacy of Acetyl-L-Carnitine in Alzheimer's Disease
| Study Design | Duration | Participants | Outcome Measures | Result |
| Double-blind, placebo-controlled | 1 year | 130 patients with Alzheimer's disease | Blessed Dementia Scale, logical intelligence, apraxia, selective attention | Slower rate of deterioration in the acetyl-L-carnitine group on 13 of 14 outcome measures, with statistical significance in several cognitive and functional tests.[2] |
| Meta-analysis of clinical trials | - | Patients with mild cognitive impairment or early-stage Alzheimer's | Cognitive function | Suggests a potential to slow cognitive decline, though the effect size may not be large or clinically significant in all cases.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols from studies on carnitine derivatives.
Protocol 1: Acetyl-L-Carnitine for Depression (Meta-Analysis)
This protocol is a generalized representation based on a systematic review and meta-analysis of randomized controlled trials.[1]
-
Study Design: Randomized, placebo-controlled or active-comparator (antidepressant) trials.
-
Participant Population: Adults diagnosed with major depressive disorder or dysthymic disorder.
-
Intervention: Oral administration of acetyl-L-carnitine, typically at dosages ranging from 1 to 3 grams per day.
-
Control: Placebo or a standard antidepressant medication (e.g., fluoxetine, amisulpride).[4]
-
Duration: Varied across studies, typically ranging from several weeks to a few months.
-
Outcome Measures: Standardized depression rating scales such as the Hamilton Depression Rating Scale (HDRS) or the Beck Depression Inventory (BDI).
-
Data Analysis: Standardized mean differences (SMD) were calculated to compare the effects of acetyl-L-carnitine with control groups. A random-effects model was used for meta-analysis.
Protocol 2: this compound Transport Study
This protocol describes an in-vitro study investigating the transport mechanism of this compound.[5][6]
-
Objective: To examine the transport of this compound via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+).
-
Methodology:
-
Heterologous Expression: Cloned human OCTN2 and ATB(0,+) transporters were expressed in Xenopus laevis oocytes or mammalian cells (e.g., human retinal pigment epithelial cells).
-
Transport Assays:
-
Inhibition Assay: The ability of this compound to inhibit the uptake of known substrates (e.g., radiolabeled carnitine for OCTN2, radiolabeled glycine for ATB(0,+)) was measured. IC50 values were determined.[5][6]
-
Electrophysiology: The transport of this compound was directly measured as substrate-induced currents in voltage-clamped oocytes expressing the transporters. This method allows for the determination of transport kinetics (K0.5).[5][6]
-
-
-
Key Findings: this compound was identified as a substrate for both OCTN2 (high-affinity) and ATB(0,+) (low-affinity) transporters, suggesting it can be transported into cells.[6]
Visualizing the Landscape
Signaling Pathways and Cellular Transport
The therapeutic effects of carnitine derivatives are linked to their role in mitochondrial function and cellular energy metabolism. This compound, as an ester of L-carnitine, is expected to participate in similar pathways following its cellular uptake and hydrolysis.
Caption: Cellular uptake and mitochondrial action of carnitine derivatives.
Experimental Workflow
The logical flow of a typical clinical trial investigating the efficacy of a compound like this compound is depicted below.
Caption: A generalized workflow for a randomized controlled clinical trial.
Discussion and Future Directions
The current body of evidence strongly supports the therapeutic potential of acetyl-L-carnitine in the management of depression and suggests a modest benefit in slowing cognitive decline in the early stages of Alzheimer's disease. L-carnitine has also been investigated for a range of conditions, with some positive outcomes.
In contrast, the clinical efficacy of this compound is largely unexplored. The primary research to date has focused on its transport mechanisms, which indicate that it can enter cells and potentially act as a pro-drug, delivering both L-carnitine and butyrate.[5][6] Butyrate is a short-chain fatty acid with known anti-inflammatory and neuroprotective properties, which provides a strong rationale for further investigation into this compound's therapeutic potential.
For researchers and drug development professionals, the lack of direct efficacy data for this compound represents both a challenge and an opportunity. The established safety profile of L-carnitine and acetyl-L-carnitine provides a solid foundation for the clinical development of this compound. Future research should prioritize well-designed randomized controlled trials to evaluate the efficacy and safety of this compound in relevant patient populations, particularly in neurodegenerative and psychiatric disorders where its constituent parts, L-carnitine and butyrate, have shown promise. Reproducibility of findings will be a critical aspect of establishing its clinical utility.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. neurology.org [neurology.org]
- 3. Acetyl L-carnitine & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 4. avancecare.com [avancecare.com]
- 5. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Butyryl-L-Carnitine's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related bioactive molecules is paramount for targeted therapeutic development. This guide provides an objective comparison of the biological effects of butyryl-L-carnitine against its more extensively studied counterparts, acetyl-L-carnitine and propionyl-L-carnitine. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to elucidate the specific biological profile of this compound.
Introduction to Carnitine and its Acyl Esters
L-carnitine and its acyl esters are central to cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The specificity of their biological effects is largely determined by the nature of the acyl group, which influences their transport, tissue distribution, and interaction with various cellular targets. This guide focuses on comparing the distinct properties of this compound with those of acetyl-L-carnitine and propionyl-L-carnitine to highlight its unique therapeutic potential.
Comparative Analysis of Biological Effects
The distinct biological activities of this compound, acetyl-L-carnitine, and propionyl-L-carnitine are summarized below, with a focus on their effects on intestinal transport, neuroprotection, and cardiovascular function.
Table 1: Quantitative Comparison of Biological Activities
| Parameter | This compound | Acetyl-L-Carnitine | Propionyl-L-Carnitine | Reference |
| Transporter Inhibition (IC50) | ||||
| OCTN2 | 1.5 ± 0.3 µM | - | - | [1] |
| ATB0,+ | 4.6 ± 0.7 mM | - | - | [1] |
| Neuroprotection | ||||
| Reduction of NMDA-induced cell death | - | Significant at 50 µM (chronic) and 1 mM (acute) | - | [2] |
| Modulation of Apoptotic Proteins | - | Upregulates Bcl-2, downregulates Bax and Caspase-3 | - | [3] |
| Cardiovascular Effects | ||||
| Improvement in Exercise Tolerance (Angina) | - | - | ↑ Total Work (17%), ↑ Exercise Time (10%) | |
| Endothelial Function | Potential anti-inflammatory | Antioxidant effects | ↑ eNOS expression and NO synthesis | [3][4] |
Table 2: Pharmacokinetic Properties in Healthy Volunteers (Single 2.0 g Oral Dose of L-Carnitine)
| Parameter | L-Carnitine | Acetyl-L-Carnitine | Propionyl-L-Carnitine | Reference |
| Cmax (µmol/L) | 84.7 ± 25.2 | 12.9 ± 5.5 | 5.08 ± 3.08 | [5] |
| Tmax (h) | 3.4 ± 0.46 | - | - | [5] |
| AUC0-inf (µmol·h/L) | 2676.4 ± 708.3 | 166.2 ± 77.4 | 155.6 ± 264.2 | [5] |
| t1/2 (h) | 60.3 ± 15.0 | 35.9 ± 28.9 | 25.7 ± 30.3 | [5] |
| 24h Urinary Excretion (µmol) | 613.5 ± 161.7 | 368.3 ± 134.8 | 61.3 ± 37.8 | [5] |
Signaling Pathways and Mechanisms of Action
The distinct acyl groups of these carnitine derivatives lead to their involvement in different signaling pathways, underpinning their specific biological effects.
This compound and Anti-Inflammatory Signaling
This compound serves as a prodrug for butyrate, a short-chain fatty acid known for its anti-inflammatory properties. Butyrate has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Acetyl-L-Carnitine and Neuroprotective Signaling
Acetyl-L-carnitine exerts its neuroprotective effects through multiple mechanisms, including the modulation of apoptosis by regulating the expression of Bcl-2 family proteins.
Propionyl-L-Carnitine and Cardiovascular Signaling
Propionyl-L-carnitine improves cardiovascular function in part by activating endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and vasodilation.
Detailed Experimental Protocols
Protocol 1: OCTN2 Transporter Inhibition Assay
This protocol describes the method used to determine the inhibitory effect of this compound on the organic cation transporter 2 (OCTN2).
1. Cell Culture and Transfection:
-
Human retinal pigment epithelial (HRPE) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are transiently transfected with a plasmid containing the human OCTN2 cDNA using a suitable transfection reagent according to the manufacturer's instructions. Control cells are transfected with an empty vector.
2. Uptake Assay:
-
48 hours post-transfection, cells are washed with pre-warmed Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4).
-
The uptake experiment is initiated by adding KRH buffer containing a fixed concentration of [3H]L-carnitine (e.g., 10 µM) and varying concentrations of the test compound (this compound) or unlabeled L-carnitine as a positive control.
-
After a specified incubation time (e.g., 10 minutes) at 37°C, the uptake is terminated by aspirating the uptake buffer and washing the cells three times with ice-cold KRH buffer.
3. Quantification and Data Analysis:
-
Cells are lysed with a suitable lysis buffer (e.g., 0.5 M NaOH).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
The uptake is expressed as picomoles of [3H]L-carnitine per milligram of protein per minute.
-
The IC50 value is calculated by non-linear regression analysis of the concentration-response curve.
Protocol 2: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity
This protocol outlines the procedure to assess the neuroprotective effects of acetyl-L-carnitine against N-methyl-D-aspartate (NMDA)-induced neuronal cell death.
1. Primary Neuronal Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat fetuses.
-
Dissociated neurons are plated on poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin.
-
Cultures are maintained at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.
2. Treatment and Induction of Excitotoxicity:
-
For chronic treatment, acetyl-L-carnitine (e.g., 50 µM) is added to the culture medium for a specified duration (e.g., 48 hours) prior to NMDA exposure.
-
For acute treatment, acetyl-L-carnitine (e.g., 1 mM) is co-incubated with NMDA.
-
Neuronal cultures are exposed to a toxic concentration of NMDA (e.g., 250 µM) in a magnesium-free buffer for a short duration (e.g., 15 minutes).
3. Assessment of Cell Viability:
-
24 hours after NMDA exposure, cell viability is assessed using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable and non-viable cells using fluorescent dyes (e.g., Calcein-AM and Propidium Iodide).
-
For the MTT assay, the medium is replaced with a medium containing MTT, and after incubation, the formazan crystals are solubilized, and the absorbance is measured at the appropriate wavelength.
-
For fluorescence microscopy, cells are stained, and images are captured to quantify the percentage of viable cells.
4. Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated) group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the neuroprotective effect of acetyl-L-carnitine.
Conclusion
The available evidence indicates that this compound possesses a distinct biological profile compared to acetyl-L-carnitine and propionyl-L-carnitine. Its primary characterized effect is the potent inhibition of the intestinal carnitine transporter OCTN2, suggesting a potential role in modulating local carnitine homeostasis and delivering butyrate to the gut, which may have therapeutic implications for inflammatory bowel disease. In contrast, acetyl-L-carnitine demonstrates significant neuroprotective properties, likely mediated through its ability to cross the blood-brain barrier and influence apoptotic pathways. Propionyl-L-carnitine exhibits a clear benefit in cardiovascular health, attributed to its anaplerotic effects in the Krebs cycle and its ability to enhance endothelial function.
Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and specificities of these carnitine esters across a broader range of biological systems. Such research will be instrumental in guiding the development of targeted therapies that leverage the unique properties of each molecule.
References
- 1. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propionyl-L-carnitine induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Butyryl-L-Carnitine and Other Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Butyryl-L-carnitine is emerging as a significant histone deacetylase (HDAC) inhibitor, primarily functioning as a prodrug for butyrate, a well-documented HDAC inhibitor. This guide provides a comparative analysis of this compound and its derivatives against other established HDAC inhibitors, supported by available experimental data and detailed methodologies to assist in research and development.
Overview of this compound as an HDAC Inhibitor
This compound, an ester of L-carnitine and butyric acid, is designed to overcome the pharmacological limitations of butyrate, such as its short half-life and rapid metabolism. By masking the carboxylic acid group of butyrate, this compound facilitates its transport into cells where it is then hydrolyzed to release active butyrate. This mechanism enhances the intracellular concentration and prolongs the activity of butyrate.
Quantitative Comparison of HDAC Inhibitory Activity
Direct head-to-head studies with quantitative IC50 values for this compound against a wide panel of HDAC isoforms are not extensively available in peer-reviewed literature. However, studies on butyrate, L-carnitine, and other butyrate prodrugs provide valuable comparative insights. A review by Steliou et al. (2012) mentions that certain this compound esters, identified as PMX™ 550B and PMX™ 550D, are more potent HDAC inhibitors than butyrate itself, though the primary data for this is not yet published.[1]
The following table summarizes the available quantitative data for relevant HDAC inhibitors.
| Compound | Target HDACs | IC50 Value | Cell Line/System | Reference |
| Sodium Butyrate | Class I and IIa HDACs | ~0.09 mM - 0.80 mM | HT-29, Various | Axon Medchem, Waldecker et al., 2008 |
| L-Carnitine | Class I and II HDACs | Dose-dependent inh. | HepG2, SMMC-7721 | Huang et al., 2012 |
| Pivaloyloxymethyl butyrate (AN-9) | Not specified | 10x more potent than butyric acid | HL-60 | Aviram et al., 1994[2] |
| Trichostatin A (TSA) | Class I and II HDACs | Low nM range | Various | Commercially available data |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | Low nM range | Various | Commercially available data |
Signaling Pathway and Experimental Workflow
To visualize the mechanism and evaluation of HDAC inhibitors, the following diagrams illustrate the general signaling pathway of HDAC inhibition and a typical experimental workflow for assessing their efficacy.
Caption: Mechanism of HDAC inhibition by Butyrate released from this compound.
Caption: A typical experimental workflow for evaluating HDAC inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is a representative method for determining the direct inhibitory effect of a compound on HDAC enzyme activity.
1. Materials:
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HeLa or other cell line nuclear extract as a source of HDACs
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
Test compounds (this compound, Sodium Butyrate, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Nuclear extract (containing HDAC enzymes)
-
Test compound dilution or solvent control
-
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease (trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). TSA is included to inhibit any further HDAC activity.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the ability of a compound to inhibit HDAC activity within a cellular context, leading to an accumulation of acetylated histones.
1. Materials:
-
Cancer cell line (e.g., HepG2, HL-60)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histones overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control (e.g., total Histone H3 or β-actin).
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Conclusion
This compound represents a promising strategy for enhancing the therapeutic potential of butyrate as an HDAC inhibitor. While direct, comprehensive quantitative comparisons with other HDAC inhibitors are still emerging, the available evidence suggests that this compound and its derivatives can exhibit superior potency to butyrate. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the potential of this compound in drug development.
References
Butyryl-L-Carnitine: A Comparative Guide for Therapeutic Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of butyryl-l-carnitine's performance against relevant alternatives, supported by experimental data. It is intended to aid in the validation of this compound as a therapeutic target in inflammatory and neurodegenerative disorders.
Introduction to this compound
This compound is an ester of L-carnitine and butyric acid. It is investigated as a potential therapeutic agent due to its ability to deliver both butyrate and L-carnitine to target tissues. Butyrate is a short-chain fatty acid known for its anti-inflammatory properties and as a primary energy source for colonocytes.[1] L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a critical process for cellular energy production.[2] The synergistic potential of these two molecules makes this compound a compelling candidate for conditions associated with inflammation and metabolic dysfunction.
Comparative Efficacy in Inflammatory Bowel Disease (IBD)
This compound is primarily investigated for its potential in treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. This section compares its efficacy, primarily through its components (butyrate and L-carnitine) and related acylcarnitines, against a standard-of-care medication, mesalazine.
Indirect Comparison: Butyrate and L-Carnitine in Experimental Colitis
A study in a rat model of trinitrobenzene sulfonic acid (TNBS)-induced colitis provides an indirect comparison of the effects of butyrate and L-carnitine, the constituent parts of this compound.
Table 1: Comparison of Butyrate and L-Carnitine in a Rat Model of TNBS-Induced Colitis [3]
| Parameter | Control (Colitis) | Dexamethasone | Butyrate | L-Carnitine | Combination (Butyrate + L-Carnitine + Probiotic) |
| TNF-α (pg/mg protein) | 171.78 ± 9.48 | 78.17 ± 10.2 (p<0.001 vs control) | 123.54 ± 15.3 (p<0.05 vs control) | 137.59 ± 11.8 (p<0.05 vs control) | 114.66 ± 18.26 (p<0.05 vs control) |
| Myeloperoxidase (MPO) Activity (U/mg protein) | 27.24 ± 3.84 | 10.67 ± 1.5 (p<0.01 vs control) | 16.15 ± 2.1 (p<0.05 vs control) | 16.38 ± 2.5 (p<0.05 vs control) | 15.32 ± 0.4 (p<0.05 vs control) |
| Thiobarbituric Acid Reactive Substances (TBARS) (µg/mg protein) | 0.49 ± 0.04 | 0.19 ± 0.02 (p<0.01 vs control) | 0.2 ± 0.02 (p<0.01 vs control) | 0.33 ± 0.03 | 0.2 ± 0.03 (p<0.01 vs control) |
Data are presented as mean ± SEM. Statistical significance is shown relative to the control group.
Comparison with Standard Therapy: Butyrate vs. Mesalazine
Oral sodium butyrate has been studied as an add-on therapy to mesalazine, a standard treatment for ulcerative colitis.
Table 2: Efficacy of Oral Sodium Butyrate as an Add-on to Mesalazine in Ulcerative Colitis Patients
| Parameter | Mesalazine + Placebo | Mesalazine + Sodium Butyrate |
| Clinical Improvement | 5/13 patients in remission, 5/13 improved | 7/12 patients in remission, 4/12 improved |
| Histological Improvement | Significant improvement from baseline | Significant improvement from baseline |
Comparison with a Related Acylcarnitine: Propionyl-L-Carnitine in Ulcerative Colitis
Propionyl-L-carnitine, another short-chain acylcarnitine, has been evaluated in clinical trials for ulcerative colitis, providing a benchmark for the potential efficacy of this compound.
Table 3: Efficacy of Propionyl-L-Carnitine in Mild-to-Moderate Ulcerative Colitis [4][5]
| Parameter | Placebo | Propionyl-L-Carnitine (1g/day) | Propionyl-L-Carnitine (2g/day) |
| Clinical/Endoscopic Response | 50% | 75% (p=0.02 vs placebo) | 69% (p=0.08 vs placebo) |
| Remission Rate | 35% | 55% | 49% |
| Histological Response | 35% | 40% | 33% |
Potential in Neuroprotection: An Indirect Comparison
While direct studies on the neuroprotective effects of this compound are limited, research on the closely related acetyl-l-carnitine provides valuable insights. Acetyl-l-carnitine has been investigated for its potential to mitigate neuronal damage in models of ischemia and neurodegeneration.[6][7]
Table 4: Comparative Neuroprotective Effects of L-Carnitine and Acetyl-L-Carnitine in a Model of Ischemic Stroke (MCAO in rats) [6][7]
| Treatment | Infarct Size Reduction |
| L-Carnitine | No significant effect |
| Acetyl-L-Carnitine | Significant reduction |
Table 5: In Vitro Neuroprotective Effects of L-Carnitine and Acetyl-L-Carnitine against Oxygen-Glucose Deprivation (OGD)-Induced Injury in PC12 Cells [6][7]
| Treatment | Effect on Cell Viability |
| L-Carnitine | Increased cell viability |
| Acetyl-L-Carnitine | Increased cell viability |
These findings suggest that the acetyl group in acetyl-l-carnitine may be crucial for its neuroprotective effects in vivo.[7] This raises the question of whether the butyryl group in this compound could confer similar or distinct neuroprotective advantages.
Mechanistic Insights and Signaling Pathways
The therapeutic potential of this compound is rooted in its dual mechanism of action, leveraging the biological activities of both butyrate and L-carnitine.
Anti-Inflammatory Mechanism via NF-κB Inhibition
Butyrate is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[8][9] By inhibiting NF-κB, butyrate can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][10]
References
- 1. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial effect of butyrate, Lactobacillus casei and L-carnitine combination in preference to each in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lsmu.lt [lsmu.lt]
- 5. Propionyl-L-carnitine hydrochloride for treatment of mild to moderate colonic inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of pre-treatment with l-carnitine and acetyl-L-carnitine on ischemic injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Pre-Treament with l-Carnitine and Acetyl-l-Carnitine on Ischemic Injury In Vivo and In Vitro [mdpi.com]
- 8. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Bioavailability of Butyryl-L-Carnitine: An Analysis of Cellular Transport and a Look at Acylcarnitine Analogues
A comprehensive review of the existing scientific literature reveals a notable absence of direct comparative studies on the bioavailability of different oral formulations of butyryl-l-carnitine. Research to date has primarily focused on its transport mechanisms at the cellular level rather than on the pharmacokinetic profiles of distinct delivery systems. This guide, therefore, provides a detailed comparison of this compound's known intestinal absorption pathways and juxtaposes this with the systemic bioavailability data of its close chemical relatives, acetyl-l-carnitine (ALC) and propionyl-l-carnitine (PLC), to offer a broader perspective for researchers, scientists, and drug development professionals.
Cellular Transport of this compound
The intestinal absorption of this compound is a critical determinant of its oral bioavailability. In-depth in vitro studies have elucidated that two primary transporters are responsible for its uptake in the intestine: the organic cation/carnitine transporter 2 (OCTN2) and the amino acid transporter ATB(0,+).[1][2] These transporters exhibit markedly different kinetic properties for this compound.
OCTN2 functions as a high-affinity, low-capacity transporter for this compound.[1] This means it can efficiently bind to and transport this compound even at low concentrations, but its capacity to do so is limited. Conversely, ATB(0,+) acts as a low-affinity, high-capacity transporter.[1] This transporter requires higher concentrations of this compound to be effective but can transport a larger quantity of the molecule. The interplay between these two transporters likely governs the rate and extent of this compound absorption from the gut.
A Comparative Look at Acylcarnitine Bioavailability
Following oral administration of L-carnitine, it is metabolized to a certain extent into ALC and PLC. One study that administered a single 2.0 g oral dose of liquid L-carnitine to healthy volunteers found that the maximum plasma concentration (Cmax) of L-carnitine was significantly higher than that of its acetylated and propionylated metabolites.[3][4] This suggests that either the conversion to these esters is limited or their systemic absorption and/or stability is lower than L-carnitine itself under these conditions.
The bioavailability of oral L-carnitine supplements is known to be relatively low, generally ranging from 14% to 18% of the administered dose, and is absorbed through both active transport and passive diffusion.[5] In contrast, dietary L-carnitine has a higher bioavailability of 54-87%.[5] It is plausible that this compound, being an ester of L-carnitine, would follow a similar pattern of limited oral bioavailability.
Data Presentation: A Comparative Table
The following table summarizes the available quantitative data on the cellular transport of this compound and the pharmacokinetic parameters of acetyl-l-carnitine and propionyl-l-carnitine following oral administration of L-carnitine.
| Parameter | This compound (in vitro) | Acetyl-L-Carnitine (in vivo, post L-carnitine admin) | Propionyl-L-Carnitine (in vivo, post L-carnitine admin) |
| Transporter Affinity (K₀.₅) | OCTN2: 0.40 ± 0.02 µM ATB(0,+): 1.4 ± 0.1 mM[1][2] | Not Applicable | Not Applicable |
| Inhibition Constant (IC₅₀) | vs. OCTN2-mediated carnitine uptake: 1.5 ± 0.3 µM vs. ATB(0,+)-mediated glycine transport: 4.6 ± 0.7 mM[1][2] | Not Applicable | Not Applicable |
| Max Plasma Concentration (Cmax) | Not Available | 12.9 ± 5.5 µmol/L[3] | 5.08 ± 3.08 µmol/L[3] |
| Time to Max Concentration (Tmax) | Not Available | Not Reported | Not Reported |
| Area Under the Curve (AUC₀₋∞) | Not Available | 166.2 ± 77.4 µmol·L⁻¹·h[3] | 155.6 ± 264.2 µmol·L⁻¹·h[3] |
| Elimination Half-life (t₁/₂) | Not Available | 35.9 ± 28.9 h[3] | 25.7 ± 30.3 h[3] |
Experimental Protocols
In Vitro Transport of this compound
The transport of this compound was investigated using cloned human OCTN2 and ATB(0,+) transporters expressed in heterologous systems.[1][2]
-
Cell Lines and Transporter Expression: Human retinal pigment epithelial (HRPE) cells were used for the expression of hOCTN2 and hATB(0,+). Expression was achieved by transfecting the cells with the respective cDNA constructs.
-
Uptake Studies: The transport of radiolabeled substrates ([³H]glycine for ATB(0,+) and [³H]carnitine for OCTN2) was measured in the transfected cells. Uptake was assessed in the presence and absence of varying concentrations of this compound to determine its inhibitory effects and calculate the IC₅₀ values.
-
Electrophysiological Measurements: To directly measure the transport of this compound, Xenopus laevis oocytes were injected with the cRNA of hATB(0,+) or hOCTN2. The substrate-induced inward currents were then measured under voltage-clamp conditions in the presence of this compound to determine the affinity (K₀.₅). The experiments were conducted in a sodium-containing buffer, and the sodium-dependency of the transport was confirmed by substituting sodium with N-methyl-D-glucamine.
Pharmacokinetic Analysis of L-Carnitine and its Esters
The pharmacokinetic parameters of L-carnitine, ALC, and PLC were determined in healthy human volunteers.[3][4]
-
Study Design: A single oral dose of 2.0 g of liquid L-carnitine was administered to 12 healthy subjects.
-
Sample Collection: Blood samples were collected at predetermined time points following administration.
-
Analytical Method: Plasma concentrations of L-carnitine, ALC, and PLC were quantified using High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the intestinal absorption pathway for this compound and a generalized workflow for the in vitro transport assays.
Conclusion
References
- 1. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. utppublishing.com [utppublishing.com]
- 5. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Critical Appraisal of Butyryl-L-Carnitine: A Comparative Guide Based on Preclinical Data and Clinical Trials of Related Compounds
Butyryl-L-carnitine, a synthetic ester of L-carnitine and butyric acid, is emerging as a potential therapeutic agent, primarily for inflammatory bowel disease (IBD). While direct clinical trial data for this compound is not yet available, a critical appraisal of its potential can be formed by examining its preclinical data alongside clinical evidence for its constituent components—butyrate and L-carnitine—and a closely related compound, propionyl-L-carnitine.
This compound is designed to act as a prodrug, delivering both butyrate and L-carnitine to the intestinal tract.[1] Butyrate is a short-chain fatty acid that serves as a primary energy source for colonocytes and has demonstrated anti-inflammatory properties.[2][3][4] L-carnitine and its esters are crucial for fatty acid metabolism and cellular energy production.[5] The rationale for combining these two molecules lies in the potential for synergistic effects in conditions like IBD, where both impaired energy metabolism and inflammation are key pathological features.[1][6][7]
This guide provides a comparative analysis of the preclinical data for this compound with the clinical trial findings for butyrate, L-carnitine, and propionyl-L-carnitine in the context of IBD.
Comparative Analysis of Efficacy and Safety
Due to the absence of clinical trials on this compound, a direct comparison of its efficacy and safety with other treatments is not possible. However, we can infer its potential by examining the clinical data of its components and the closely related propionyl-L-carnitine.
Table 1: Summary of Clinical Trial Data for Butyrate in Inflammatory Bowel Disease
| Compound | Indication | Key Efficacy Findings | Safety/Tolerability |
| Sodium Butyrate | Pediatric Inflammatory Bowel Disease | In an 8-week study, oral supplementation led to remission in 53% of Crohn's disease patients.[8] A 12-week study showed a significant difference in disease activity and lower C-reactive protein levels compared to placebo.[8] | Generally well-tolerated with no adverse events reported in some studies.[8] |
| Microencapsulated Sodium Butyrate | Inflammatory Bowel Disease | A proof-of-concept study suggested that butyrate administration could alter gut microbiota and was associated with changes in intestinal inflammation indexes.[9] | Oral supplementation has been shown to provide symptomatic relief.[9] |
| Butyrate Enema | Inflammatory Bowel Disease | Clinical studies have shown mixed effects.[3] | - |
Table 2: Summary of Clinical Trial Data for L-Carnitine and Propionyl-L-Carnitine in Inflammatory Bowel Disease
| Compound | Indication | Key Efficacy Findings | Safety/Tolerability |
| L-Carnitine | Crohn's Disease (Fatigue) | A randomized, double-blind, placebo-controlled study was designed to evaluate the effect of L-carnitine on fatigue in patients with Crohn's disease in remission or with mild to moderate severity.[10] | L-carnitine supplementation has been reported to have a protective role in IBD by suppressing immune cell activation and oxidative stress.[5] |
| Propionyl-L-Carnitine (PLC) | Mild to Moderate Ulcerative Colitis | A phase II trial showed that 1 g/day of PLC as a co-treatment resulted in a clinical/endoscopic response in 75% of patients compared to 50% in the placebo group.[6] Remission rates were 55% with 1 g/day PLC versus 35% with placebo.[6] A study on patients with mild to moderate UC or Crohn's disease colitis showed a clinical response in 71% of patients after 4 weeks of treatment with 2 g/day of PLC.[11] | The safety profile was similar to placebo, with the most common adverse events being gastrointestinal.[6] No side effects were reported in another study.[11] |
Experimental Protocols
The preclinical evaluation of this compound has focused on its transport and mechanism of action in intestinal cells.
Key Preclinical Experiment: Transport of this compound
-
Objective: To determine if this compound is a transportable substrate for the amino acid transporter ATB0,+ and the carnitine transporter OCTN2.[1]
-
Methodology:
-
Cell Culture and Transfection: Human retinal pigment epithelial (HRPE) cells were transfected with either a vector alone or with cDNA for human ATB0,+ or OCTN2.[1]
-
Inhibition Assay: The uptake of radiolabeled glycine (a known substrate of ATB0,+) or L-carnitine (a known substrate of OCTN2) was measured in the presence of increasing concentrations of this compound.[1]
-
Electrophysiological Studies: Xenopus laevis oocytes were injected with cRNA for human ATB0,+ or OCTN2. The inward currents induced by this compound were measured under voltage-clamp conditions to assess direct transport.[1]
-
-
Key Findings:
-
This compound inhibited glycine transport via ATB0,+ and L-carnitine transport via OCTN2, indicating interaction with both transporters.[1]
-
This compound induced sodium-dependent inward currents in oocytes expressing either ATB0,+ or OCTN2, confirming that it is a transportable substrate for both.[1]
-
ATB0,+ was identified as a low-affinity/high-capacity transporter, while OCTN2 was a high-affinity/low-capacity transporter for this compound.[1]
-
Signaling Pathways and Experimental Workflows
The potential mechanism of action of this compound in IBD is predicated on the combined effects of butyrate and L-carnitine.
Caption: Proposed mechanism of action of this compound in intestinal epithelial cells.
The experimental workflow to assess the potential of this compound would logically progress from preclinical transport and efficacy studies to clinical trials.
Caption: Logical workflow for the clinical development of this compound for IBD.
Conclusion and Future Directions
The preclinical data for this compound are promising, suggesting it can be effectively transported into intestinal cells to deliver butyrate and L-carnitine. The clinical success of butyrate and propionyl-L-carnitine in improving outcomes in IBD patients further supports the potential therapeutic utility of this compound. However, without direct clinical trial data, its efficacy and safety in humans remain speculative.
Future research should focus on conducting well-designed, randomized controlled trials to evaluate the efficacy and safety of this compound in patients with IBD, initially focusing on ulcerative colitis where both butyrate and propionyl-L-carnitine have shown benefits. Such trials should compare this compound to existing therapies and placebo to establish its place in the IBD treatment landscape. Key endpoints should include clinical remission, endoscopic response, and changes in inflammatory biomarkers.
References
- 1. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake and Advanced Therapy of Butyrate in Inflammatory Bowel Disease [mdpi.com]
- 3. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiota-ism.com [microbiota-ism.com]
- 5. researchgate.net [researchgate.net]
- 6. lsmu.lt [lsmu.lt]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Microbiota Changes Induced by Microencapsulated Sodium Butyrate in Patients With Inflammatory Bowel Disease | Clinical Research Trial Listing [centerwatch.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Propionyl-L-carnitine hydrochloride for treatment of mild to moderate colonic inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Butyryl-L-carnitine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of Butyryl-L-carnitine, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
I. Hazard Assessment and Regulatory Compliance
This compound is generally not classified as a hazardous substance according to available Safety Data Sheets (SDS).[1] However, it is imperative to consult local, regional, and national regulations, as waste disposal requirements can vary significantly. Always review the specific SDS for the this compound product in your possession before proceeding with disposal.
Key Regulatory Considerations:
-
Local Regulations: Your institution's Environmental Health and Safety (EHS) department is the primary resource for understanding local disposal ordinances.
-
Regional and National Laws: Familiarize yourself with regulations such as those from the Environmental Protection Agency (EPA) in the United States or equivalent bodies in other regions.[2]
II. Recommended Disposal Procedures
Based on safety data, two primary methods are recommended for the disposal of this compound waste: incineration and landfilling. The choice between these methods may depend on the quantity of waste and the capabilities of your local waste management facilities.
Method 1: Incineration (Preferred for Chemical Waste)
For unused or surplus this compound, a preferred method of disposal is through a licensed chemical waste incinerator.[3][4]
Experimental Protocol for Incineration Preparation:
-
Solubilization: Dissolve or mix the this compound with a combustible solvent. Suitable solvents may include ethanol or dimethylformamide (DMF), in which this compound is soluble.[5]
-
Packaging: Place the solution in a suitable, sealed, and clearly labeled container for chemical waste.
-
Licensed Disposal: Transfer the container to a licensed professional waste disposal service for incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
Method 2: Landfill Disposal
In some cases, this compound may be disposed of in a sanitary landfill, as it is not typically classified as hazardous waste and is not usually recycled.[1]
Procedure for Landfill Disposal:
-
Containment: Ensure the this compound is in a secure, sealed, and properly labeled container.
-
Consult Local Authorities: Verify with your local waste management authority that this method is acceptable for chemical waste of this nature.
-
Disposal: Arrange for disposal in an approved landfill.
Important Precaution: Do not discharge this compound into sewers or drains.[1][4][6]
III. Handling Spills and Contaminated Materials
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
| Spill Size | Containment and Cleaning Protocol |
| Small Spills | Can be wiped up with a cloth or similar absorbent material. The spill site should then be flushed with water.[1] |
| Large Spills | Should first be covered with an inert absorbent material such as sand or earth. The mixture should then be collected mechanically (e.g., swept up and shoveled) into a suitable, labeled container for disposal.[1][6][7] |
Contaminated personal protective equipment (PPE), such as gloves, and any contaminated lab materials should be disposed of in the same manner as the chemical waste itself.[2][4] Contaminated packaging should also be treated as waste and disposed of accordingly.[2][8]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. targetmol.com [targetmol.com]
Personal protective equipment for handling Butyryl-L-carnitine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Butyryl-L-carnitine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is an acylcarnitine involved in metabolism.[1][2][3] While one safety data sheet (SDS) indicates that this compound is not classified as a hazardous substance, another considers it hazardous under OSHA's Hazard Communication Standard.[4][5] Therefore, a cautious approach to handling is recommended, treating the substance as potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and process should be conducted to determine all potential hazards and select the appropriate PPE.[6] The following table summarizes the recommended PPE for handling this compound, based on a conservative approach that prioritizes safety.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Eye and Face Protection | Safety glasses with side-shields (ANSI Z87.1 compliant)[6][7] | Chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a splash hazard.[6] |
| Hand Protection | Disposable nitrile gloves[6] | Double-gloving (a second pair of nitrile gloves over the first) or wearing Silver Shield gloves under disposable nitrile gloves for added protection.[6] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes[6][7] | Chemical-resistant apron or coveralls, particularly when handling larger quantities. |
| Respiratory Protection | Not required for normal handling of small quantities in a well-ventilated area. | A NIOSH/MSHA-approved respirator should be used if handling large quantities, if dust or aerosols are generated, or if irritation is experienced.[5] In case of fire, a respirator mask is necessary.[4] |
Operational Plan for Safe Handling
Adhering to a standardized workflow is critical for minimizing risk. The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for handling this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Thoroughly read the Safety Data Sheet (SDS) before starting any work.[8]
-
Ensure a well-ventilated work area, such as a chemical fume hood, especially when handling powders to avoid inhalation.
-
Don the appropriate PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Weighing: When weighing the solid form (powder, crystals, or chunks), do so in a fume hood or a designated weighing enclosure to minimize inhalation risk.
-
Dissolving: Use appropriate solvents as indicated by experimental protocols. This compound is soluble in water.[3] Handle solutions with care to avoid splashes.
-
Transferring: When transferring the substance, whether in solid or solution form, use appropriate tools such as spatulas or pipettes. Avoid direct contact with skin and eyes.[8]
-
-
Cleanup and Disposal:
-
Spills: In case of a small spill, wipe it up with an absorbent cloth and then rinse the area with water. For larger spills, cover with sand or earth, then collect the material for disposal.[4]
-
Decontamination: Clean all contaminated surfaces and equipment thoroughly after use.
-
Waste Disposal: Dispose of this compound waste and contaminated materials according to local, state, and federal regulations. Avoid discharging into sewers.[4] The product is not typically recycled and may be sent to a landfill.[4]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
-
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5] Ingestion of large amounts may cause nausea and vomiting.[4] |
| Fire | Use extinguishing media appropriate for the surrounding fire.[4] Wear full protective clothing and a respirator mask.[4] Burning may produce harmful gases such as carbon monoxide and carbon dioxide.[4] |
By following these guidelines, researchers can safely handle this compound and minimize the risk of exposure and injury. Always prioritize safety and consult your institution's safety officer for any specific questions or concerns.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for Butyrylcarnitine (HMDB0002013) [hmdb.ca]
- 3. Butyrylcarnitine | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU [sdsmanager.com]
- 8. This compound | CAS No: 25576-40-3 [aquigenbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
